CRT0273750
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
1979939-16-6 |
|---|---|
分子式 |
C25H22ClF3N4O2 |
分子量 |
502.9 g/mol |
IUPAC 名称 |
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C25H22ClF3N4O2/c1-16(18-6-8-19(26)9-7-18)31-23(34)13-12-22-32-21-3-2-14-30-24(21)33(22)15-17-4-10-20(11-5-17)35-25(27,28)29/h2-11,14,16H,12-13,15H2,1H3,(H,31,34)/t16-/m0/s1 |
InChI 键 |
HXYXHSDYBDFOFO-INIZCTEOSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3 |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CRT0273750; CRT 0273750; CRT-0273750 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CRT0273750 (IOA-289)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0273750, also known as IOA-289 and Cambritaxestat, is a potent and selective small molecule inhibitor of autotaxin (ATX).[1][2][3] Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes.[4][5] The dysregulation of the ATX-LPA signaling axis has been implicated in various diseases, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[4][6][7] this compound has demonstrated potential in preclinical models and has entered clinical development for the treatment of solid tumors.[8] This guide provides a comprehensive overview of this compound, its mechanism of action, and relevant experimental data.
Chemical and Physical Properties
This compound is an orally bioavailable small molecule with the following identifiers:
| Property | Value |
| Synonyms | IOA-289, Cambritaxestat, CRT 0273750, CRT-0273750[1][3][6] |
| CAS Number | 1979939-16-6[3][6] |
| Molecular Formula | C25H22ClF3N4O2[3][6] |
| Molecular Weight | 502.92 g/mol [6] |
| IUPAC Name | (S)-N-(1-(4-chlorophenyl)ethyl)-3-(3-(4-(trifluoromethoxy)benzyl)-3H-imidazo[4,5-b]pyridin-2-yl)propanamide[6] |
| Appearance | Solid powder[6] |
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of autotaxin. ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA.[4][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that regulate cell proliferation, migration, survival, and differentiation.[4]
Unlike some other autotaxin inhibitors that chelate the zinc ions in the active site, this compound exhibits a unique binding mode.[6] X-ray crystallography has revealed that it occupies the hydrophobic LPC-binding pocket and extends into the LPA 'exit' channel of the ATX enzyme.[6] This non-competitive inhibition effectively blocks the substrate from accessing the catalytic site, thereby preventing the production of LPA.[3]
Signaling Pathway of the ATX-LPA Axis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Cambritaxestat | C25H22ClF3N4O2 | CID 122199235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors | MDPI [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
CRT0273750 (IOA-289): A Selective Autotaxin Inhibitor for Oncological Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CRT0273750, also known as IOA-289, is a potent and selective small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. The autotaxin-LPA signaling axis is a critical pathway implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Dysregulation of this pathway is a hallmark of several chronic inflammatory diseases and various cancers, particularly those characterized by a dense fibrotic stroma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this promising therapeutic agent.
Introduction to Autotaxin and the ATX-LPA Signaling Axis
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1] Its principal function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA exerts its pleiotropic effects by binding to a family of at least six G protein-coupled receptors (LPAR1-6), which in turn activate a multitude of downstream signaling pathways.[2] These pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK cascades, are fundamental to cellular processes such as proliferation, survival, migration, and cytoskeletal reorganization.[2]
In the context of oncology, the ATX-LPA axis is frequently upregulated in the tumor microenvironment.[3] Elevated levels of ATX and LPA are associated with increased tumor growth, invasion, metastasis, and resistance to therapy.[3][4] This is, in part, due to the profound influence of this signaling pathway on the tumor stroma, promoting the development of a dense fibrotic matrix that can impede the infiltration of immune cells and the delivery of therapeutic agents.[4][5] Consequently, the inhibition of autotaxin presents a compelling strategy for the treatment of solid tumors, particularly those with a significant fibrotic component.[5]
This compound (IOA-289): A Novel Selective Autotaxin Inhibitor
This compound (IOA-289) is a novel, orally bioavailable small molecule that potently and selectively inhibits autotaxin.[6] Its unique chemical structure and binding mode distinguish it from other autotaxin inhibitors.[6]
Mechanism of Action
This compound acts as a non-competitive inhibitor of autotaxin.[4] Structural studies have revealed that it does not interact with the catalytic zinc ions in the active site. Instead, it occupies the hydrophobic pocket where the substrate, LPC, binds and extends into the LPA "exit" channel.[6] This dual-binding mode effectively blocks both substrate binding and product release, leading to a profound and sustained inhibition of LPA production.
Preclinical Pharmacology
A comprehensive suite of preclinical studies has been conducted to characterize the in vitro and in vivo activity of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
Table 1: In Vitro Potency of this compound
| Assay Type | System | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human ATX | IC50 | 1 nM | [1] |
| Plasma Choline (B1196258) Release Assay | Human Plasma | IC50 | 14 nM | [1] |
| LPA Reduction Assay | Human Plasma | Average IC50 | 36 nM | [6] |
| Cell Migration Assay | 4T1 Murine Breast Cancer Cells | EC50 | 25 nM | [7] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | t1/2 (h) | Bioavailability (%) | Reference |
| Intravenous | 1 | - | - | - | - | [7] |
| Oral | 10 | 3.8 | 3.2 | 1.4 | 41% | [1][7] |
| Oral | 30 | 10.9 | 15.2 | 0.9 | - | [7] |
| Oral | 100 | 18.1 | 59.3 | 1.3 | - | [7] |
Table 3: In Vivo Pharmacodynamics of this compound in Mice
| Dose (mg/kg, oral) | Time Point | % LPA C18:2 Reduction | ED50 (at 1h) | Reference |
| 3, 10, 30 | 1 hour | Dose-dependent | ~3 mg/kg | [6] |
Table 4: In Vivo Efficacy of this compound in Preclinical Models
| Model | Treatment | Key Findings | Reference |
| Bleomycin-Induced Lung Fibrosis (Mouse) | Prophylactic IOA-289 | Significant reduction in lung fibrosis and collagen deposition. | [6] |
| 4T1 Orthotopic Breast Cancer (Mouse) | IOA-289 | Significant reduction in tumor growth and metastasis. | [6] |
| E0771 Orthotopic Breast Cancer (Mouse) | IOA-289 | Inhibition of tumor outgrowth and complete tumor eradication in a subset of mice. | [6] |
| Gastrointestinal Cancer Cell Lines (In Vitro) | IOA-289 | Inhibition of cell growth and migration, induction of apoptosis. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Autotaxin Activity Assay (Plasma Choline Release)
This assay measures the activity of autotaxin by quantifying the amount of choline released from the hydrolysis of LPC.
Materials:
-
Pooled human plasma
-
This compound (IOA-289)
-
LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NaCl (500 mM)
-
MgCl2 (5 mM)
-
CoCl2 (30 µM)
-
Triton X-100 (0.05%)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine (4-AAP)
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOPS)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the reaction buffer (Tris-HCl, NaCl, MgCl2, CoCl2, Triton X-100).
-
In a 96-well plate, add 50 µL of pooled human plasma to each well.
-
Add 25 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 2 hours.
-
Initiate the reaction by adding 25 µL of the LPC substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 18 hours).
-
Prepare the choline detection reagent by mixing choline oxidase, HRP, 4-AAP, and TOPS in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2).
-
Add 100 µL of the choline detection reagent to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 555 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Migration Assay (Transwell)
This assay assesses the effect of this compound on the migration of cancer cells towards a chemoattractant.
Materials:
-
Cancer cell line (e.g., 4T1 murine breast cancer cells)
-
Cell culture medium (e.g., RPMI-1640) with and without serum
-
This compound (IOA-289)
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
24-well companion plates
-
Crystal violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the serum-free cell suspension.
-
Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the cell suspension (with or without this compound) to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a suitable duration (e.g., 18-24 hours).
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the percentage of migration inhibition for each concentration of this compound and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling cascades that are implicated in cancer progression.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a preclinical cancer model.
References
- 1. mdpi.com [mdpi.com]
- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. A Study to Assess an ATX Inhibitor (IOA-289) in Patients with Metastatic Pancreatic Cancer | Clinical Research Trial Listing [centerwatch.com]
- 6. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CRT0273750 in Lysophosphatidic Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][2] Its signaling is mediated through a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1][3] The dysregulation of the LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders.[4][5][6] A key enzyme in the production of extracellular LPA is autotaxin (ATX), a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA.[2][3][4] Given its pivotal role in LPA synthesis, ATX has emerged as a compelling therapeutic target.[4][5][6] This technical guide focuses on CRT0273750 (also known as IOA-289 or cambritaxestat), a potent and selective small molecule inhibitor of autotaxin, and its role in the modulation of LPA signaling.[4][7][8][9]
Mechanism of Action of this compound
This compound is a non-competitive inhibitor of autotaxin.[7] X-ray crystallography studies have revealed that this compound possesses a unique binding mode. Unlike some inhibitors that interact with the zinc ions in the active site of ATX, this compound occupies the hydrophobic LPC pocket that extends from the active site and also engages with the LPA 'exit' channel.[4] This distinct mechanism of action contributes to its high potency and selectivity. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating downstream LPA receptor-mediated signaling pathways.[4][7] Preclinical studies have demonstrated that this inhibition of the ATX-LPA axis by this compound can hinder cancer cell growth and proliferation, enhance the infiltration of immune cells into tumors, and prevent the development of fibrosis.[10][11]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Source |
| IC50 | 0.01 µM | Biochemical Assay | [9] |
| IC50 | 0.014 µM | Plasma Choline (B1196258) Release Assay | [9] |
| EC50 | 0.025 µM | 4T1 Cell Migration Inhibition | [9] |
| IC50 | 1 nM | Autotaxin Inhibition | [12] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose | Route | Cmax (µM) | AUC (µM.h) | t1/2 (h) | Animal Model | Source |
| 1 mg/kg | i.v. | - | - | - | CD-1 mice | [9] |
| 10 mg/kg | oral | 3.8 | 3.2 | 1.4 | Balb-c nu/nu mice | [9] |
| 30 mg/kg | oral | 10.9 | 15.2 | 0.9 | Balb-c nu/nu mice | [9] |
| 100 mg/kg | oral | 18.1 | 59.3 | 1.3 | Balb-c nu/nu mice | [9] |
Experimental Protocols
Autotaxin (ATX) Enzyme Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds like this compound against ATX.
Materials:
-
Human recombinant ATX
-
Lysophosphatidylcholine (LPC) as a substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the assay buffer, human recombinant ATX, and the this compound solution.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[13]
-
Stop the reaction and add the choline detection reagents (choline oxidase, HRP, and TOOS reagent).[13]
-
Measure the absorbance at a specific wavelength (e.g., 555 nm) using a plate reader.
-
Calculate the percentage of ATX inhibition for each concentration of this compound and determine the IC50 value.
Transwell Cell Migration Assay
This assay is used to evaluate the effect of this compound on LPA-induced cancer cell migration.
Materials:
-
Cancer cell line (e.g., 4T1 mouse breast cancer cells)
-
Transwell inserts (with a porous membrane, e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Lysophosphatidic acid (LPA)
-
This compound
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in a serum-free medium for several hours prior to the assay.
-
Place the Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of the wells, add a medium containing LPA as a chemoattractant.
-
In the upper chamber (the Transwell insert), add the starved cells suspended in a serum-free medium, along with different concentrations of this compound.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a staining solution like Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Analyze the data to determine the effect of this compound on cell migration and calculate the EC50 value.
In Vivo Tumor Growth and Metastasis Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., Balb-c nu/nu)
-
Cancer cell line (e.g., human pancreatic or breast cancer cells)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for bioluminescence or fluorescence imaging (if using engineered cell lines)
Procedure:
-
Inject the cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily). Administer the vehicle to the control group.
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
If assessing metastasis, examine relevant organs (e.g., lungs, liver) for the presence of metastatic nodules.
-
Analyze the data to compare tumor growth and metastasis between the this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
LPA Signaling Pathway and the Role of this compound
Caption: LPA signaling pathway and the inhibitory action of this compound on autotaxin.
Experimental Workflow for Evaluating this compound In Vitro
Caption: In vitro experimental workflow for characterizing this compound.
Logical Relationship of this compound's Therapeutic Rationale
Caption: Therapeutic rationale for the use of this compound in LPA-driven diseases.
Conclusion
This compound is a potent and selective autotaxin inhibitor with a well-defined mechanism of action. By effectively reducing the production of lysophosphatidic acid, it serves as a powerful tool for investigating the role of the ATX-LPA signaling axis in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. The ongoing clinical development of this compound (IOA-289) for indications such as pancreatic cancer underscores its therapeutic potential.[7][10][14] Further research will continue to elucidate the full spectrum of its biological activities and clinical applications.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. mdpi.com [mdpi.com]
- 3. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent inhibitors of the lysophospholipase autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An updated patent review of autotaxin inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An updated patent review of autotaxin inhibitors (2017–present) | Semantic Scholar [semanticscholar.org]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
The Autotaxin Inhibitor CRT0273750 (IOA-289/Cambritaxestat): A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0273750, also known as IOA-289 and recently named Cambritaxestat, is a novel, orally bioavailable small molecule inhibitor of autotaxin (ATX).[1][2][3] ATX is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a bioactive signaling lipid.[4] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[5][6] In the context of oncology, elevated ATX expression and LPA signaling are associated with tumor progression, metastasis, and resistance to therapy, particularly in highly fibrotic cancers.[4][6]
This compound represents a promising therapeutic strategy by targeting the production of LPA, thereby modulating the tumor microenvironment, enhancing anti-tumor immunity, and directly inhibiting cancer cell growth.[3][7] This technical guide provides a comprehensive overview of the core data and methodologies related to this compound, designed to support further research and development in oncology.
Mechanism of Action
This compound is a potent and selective inhibitor of autotaxin.[1] Structural studies have classified it as a mixed type II/type IV inhibitor, meaning it binds to both the lysophosphatidylcholine (LPC) binding pocket and the base of the LPA exit channel of the ATX enzyme.[1] This unique binding mode does not involve interaction with the catalytic zinc region, which may contribute to its favorable safety profile compared to other ATX inhibitors.[4][7] By blocking ATX, this compound effectively reduces the production of LPA, thereby attenuating its downstream signaling pathways that promote tumor growth, fibrosis, and immune evasion.[1][4]
Figure 1: Mechanism of action of this compound (IOA-289).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency
| Assay | Species | Matrix | IC50 | Reference(s) |
| ATX Activity (LPA C18:2 reduction) | Human | Plasma | 36 nM | [1][4] |
| Biochemical Assay | - | - | 0.01 µM | [8] |
| Plasma Choline Release Assay | - | Plasma | 0.014 µM | [8] |
| 4T1 Cell Migration | Murine | - | EC50 = 0.025 µM | [8] |
Table 2: Preclinical Pharmacokinetics (Mouse)
| Dose (mg/kg) | Route | Cmax (µM) | AUC (µM·h) | t1/2 (h) | Reference(s) |
| 1 | IV | - | - | - | [8] |
| 10 | Oral | 3.8 | 3.2 | 1.4 | [8] |
Table 3: Phase I Clinical Data (Healthy Volunteers)
| Parameter | Value | Reference(s) |
| Safety | Well-tolerated with no adverse events reported | [1] |
| Pharmacokinetics | Dose-proportional plasma exposure | [1] |
| Pharmacodynamics | Dose-dependent decrease in circulating LPA | [1] |
| IC50 (LPA C18:2 reduction) | 15 ng/mL in human plasma | [1] |
Table 4: Phase Ib Clinical Data (Metastatic Pancreatic Cancer)
| Study | Combination Therapy | Dose Levels (BID) | Key Findings | Reference(s) |
| AION-02 (NCT05586516) | Gemcitabine/nab-paclitaxel | 100 mg, 200 mg, 400 mg, 800 mg | Tolerable, no dose-limiting toxicities, associated with anti-tumor responses. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard operating procedures.
In Vitro Assays
This assay is used to determine the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 10 µM to 50 µM) or vehicle control for a specified duration (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 100% methanol (B129727) for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.
This assay provides a quantitative measure of cell migration towards a chemoattractant.
-
Chamber Preparation: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium with or without this compound and seed them into the upper chamber.
-
Incubation: Incubate the plate for a duration that allows for cell migration (e.g., 16-24 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
This assay detects apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Figure 2: General workflow for in vitro assays with this compound.
In Vivo Models
These syngeneic models are used to evaluate the efficacy of this compound in an immunocompetent setting.
-
Animal Strain: BALB/c mice for 4T1 cells; C57BL/6 mice for E0771 cells.
-
Cell Implantation: Surgically implant tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Treatment: Once tumors are established (e.g., day 7 post-implantation), begin treatment with this compound (e.g., 30-100 mg/kg, twice daily by oral gavage) or vehicle.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD8+ T-cell infiltration). For metastasis studies, resect the primary tumor and continue treatment, followed by histological analysis of lungs and other organs.
This model is used to assess the anti-fibrotic activity of this compound.
-
Animal Strain: C57BL/6 mice.
-
Induction of Fibrosis: Administer a single intratracheal dose of bleomycin (B88199) (e.g., 1.5-3.5 units/kg).
-
Treatment: Administer this compound or a positive control (e.g., nintedanib) daily by oral gavage for the duration of the experiment (e.g., 14-21 days).
-
Endpoint Analysis:
-
Histology: Harvest lungs, fix, and stain with Masson's trichrome to assess collagen deposition. Quantify fibrosis using the Ashcroft score.
-
Biochemical Analysis: Measure hydroxyproline (B1673980) content in lung homogenates as a quantitative measure of collagen.
-
BALF Analysis: Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx and cytokine levels.
-
LPA Levels: Measure LPA C18:2 levels in plasma and BALF by LC-MS/MS.
-
Figure 3: General workflow for in vivo studies with this compound.
Clinical Development
This compound has completed a Phase I study in healthy volunteers, where it was found to be safe and well-tolerated, with dose-proportional pharmacokinetics and pharmacodynamics.[1] A Phase Ib clinical trial (AION-02, NCT05586516) is ongoing to evaluate the safety and efficacy of this compound in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) in patients with metastatic pancreatic cancer.[2] Preliminary results from this study have shown that the combination is tolerable and associated with anti-tumor responses.[2] The U.S. FDA has granted Orphan Drug Designation to cambritaxestat for the treatment of pancreatic cancer.[3]
Conclusion
This compound (IOA-289/Cambritaxestat) is a first-in-class autotaxin inhibitor with a unique binding mode and a promising preclinical and early clinical profile. Its multi-pronged mechanism of action—directly inhibiting tumor growth, modulating the fibrotic tumor microenvironment, and enhancing anti-tumor immunity—makes it an attractive candidate for the treatment of solid tumors, particularly those with a high degree of fibrosis. The data and protocols summarized in this guide provide a valuable resource for researchers and drug developers interested in exploring the therapeutic potential of targeting the ATX-LPA axis in cancer. Further investigation into combination therapies and biomarker development will be crucial in advancing this novel therapeutic agent into the clinic.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Cancer therapy in mice using a pure population of CD8+ T cell specific to the AH1 tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. researchhub.com [researchhub.com]
- 5. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surgically-Induced Multi-organ Metastasis in an Orthotopic Syngeneic Imageable Model of 4T1 Murine Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. protocols.io [protocols.io]
- 8. EO771, is it a well‐characterized cell line for mouse mammary cancer model? Limit and uncertainty - PMC [pmc.ncbi.nlm.nih.gov]
Cambritaxestat: A Technical Guide to its Anti-Fibrotic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambritaxestat (formerly IOA-289) is a novel, orally administered small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The autotaxin-LPA signaling axis is a key driver of fibrosis across multiple organ systems. By potently and selectively inhibiting ATX, cambritaxestat presents a promising therapeutic strategy to counteract the pathological processes of fibrosis. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the anti-fibrotic effects of cambritaxestat, its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Action: The Autotaxin-LPA Signaling Axis in Fibrosis
Autotaxin is a secreted lysophospholipase D that converts lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid mediator LPA. LPA exerts its biological effects through a family of G protein-coupled receptors (GPCRs), primarily LPA1-6. In the context of fibrosis, the ATX-LPA axis is implicated in a cascade of pro-fibrotic events, including:
-
Fibroblast recruitment and activation: LPA is a potent chemoattractant for fibroblasts, promoting their migration to sites of injury. It also induces the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.
-
ECM production: LPA signaling stimulates myofibroblasts to produce large quantities of ECM components, most notably collagen type I and fibronectin.
-
Pro-inflammatory signaling: The ATX-LPA axis can promote a chronic inflammatory state that perpetuates tissue injury and the fibrotic response.
-
Interaction with other pro-fibrotic pathways: The ATX-LPA pathway can interact with and amplify other critical pro-fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway.
Cambritaxestat inhibits the enzymatic activity of ATX, thereby reducing the production of LPA and attenuating these downstream pro-fibrotic signaling events.[1] Preclinical studies have demonstrated that this inhibition leads to a significant reduction in fibrosis in various models.
Preclinical Anti-Fibrotic Efficacy
The anti-fibrotic activity of cambritaxestat has been evaluated in several preclinical models. A key study utilized a bleomycin-induced lung fibrosis model in mice, a standard and well-characterized model that recapitulates many aspects of human idiopathic pulmonary fibrosis (IPF).
Quantitative Data from Preclinical Studies
| Model System | Treatment | Outcome Measure | Result | Statistical Significance | Reference |
| Bleomycin-induced lung fibrosis in C57BL/6 mice | IOA-289 | Ashcroft score (histological assessment of fibrosis) | Significant reduction in fibrosis score | p ≤ 0.01 | [3] |
| Bleomycin-induced lung fibrosis in C57BL/6 mice | IOA-289 | Collagen content in lung tissue | Significant reduction in collagen content | p ≤ 0.01 | [3] |
| Bleomycin-induced lung fibrosis in C57BL/6 mice | IOA-289 | LPA C18:2 levels in plasma | Significant reduction | p ≤ 0.01 | [3] |
| Bleomycin-induced lung fibrosis in C57BL/6 mice | IOA-289 | LPA C18:2 levels in bronchoalveolar lavage fluid (BALF) | Significant reduction | p ≤ 0.01 | [3] |
| E0771 breast tumor model in mice | IOA-289 | mRNA expression of COL1A1 in tumors | Decreased expression | Not specified | [3] |
| E0771 breast tumor model in mice | IOA-289 | mRNA expression of fibronectin-1 in tumors | Decreased expression | Not specified | [3] |
| E0771 breast tumor model in mice | IOA-289 | mRNA expression of TGFβ1 in tumors | Decreased expression | Not specified | [3] |
| E0771 breast tumor model in mice | IOA-289 | Collagen deposition (Masson's trichrome staining) | Marked decrease in collagen deposition | Not specified | [3] |
Clinical Data: Pharmacokinetics and Pharmacodynamics
While primarily investigated in the context of oncology, clinical studies of cambritaxestat provide valuable insights into its safety, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.
Phase Ib AION-02 Study in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)
The AION-02 study evaluated cambritaxestat in combination with standard-of-care chemotherapy (gemcitabine/nab-paclitaxel) in patients with previously untreated mPDAC.[2]
| Parameter | Dosing Cohorts | Key Findings | Reference |
| Safety and Tolerability | 100 mg, 200 mg, 400 mg, 800 mg (orally, twice daily) | No dose-limiting toxicities observed. No treatment-emergent adverse events (TEAEs) leading to drug discontinuation or dose modification. | [2] |
| Pharmacodynamics | Dose-escalation | Dose-dependent reduction in the ATX-dependent plasma lipid LPA C18:2 over 24 hours, confirming on-target effects. | [2] |
A single ascending dose study in healthy volunteers has also been completed, demonstrating a dose-dependent increase in plasma exposure and a corresponding decrease in circulating LPA.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of cambritaxestat's anti-fibrotic effects.
Bleomycin-Induced Lung Fibrosis Model in Mice
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin (B88199), a widely used method to model human fibrotic lung diseases.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Animal feeding needles (for oral gavage)
-
Surgical instruments for tracheostomy (if performing direct instillation)
Procedure:
-
Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week prior to the experiment.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).[5]
-
Bleomycin Administration: Administer a single dose of bleomycin (typically 1.5-3.0 U/kg) via intratracheal instillation or nasal nebulization to induce lung injury.[6][7]
-
Treatment: Begin daily treatment with cambritaxestat (or vehicle control) via oral gavage at the desired dose(s) for the duration of the study (e.g., 14 or 28 days).[1]
-
Monitoring: Monitor animals daily for signs of distress, and record body weights regularly.
-
Tissue Collection: At the end of the treatment period, euthanize the mice. Collect blood for plasma, perform bronchoalveolar lavage (BAL) to obtain BALF, and harvest the lungs.
-
Tissue Processing: Inflate and fix one lung lobe in 10% neutral buffered formalin for histological analysis. Snap-freeze the remaining lung tissue for biochemical and molecular analyses.
Histological Assessment of Fibrosis
Masson's Trichrome Staining for Collagen
This staining protocol is used to differentiate collagen fibers from other tissue components.[8][9][10]
Reagents:
-
Bouin's solution (optional, for post-fixation)
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid solution
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded lung sections and rehydrate through a series of graded alcohols to water.
-
Mordanting (Optional): For formalin-fixed tissues, mordant sections in Bouin's solution at 56°C for 1 hour to improve staining quality, then wash thoroughly in running tap water to remove the yellow color.[8]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei black. Rinse in running water.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain cytoplasm, muscle, and keratin (B1170402) red.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.
-
Collagen Staining: Transfer sections directly to aniline blue solution and stain for 5-10 minutes to stain collagen blue.
-
Final Differentiation and Dehydration: Briefly rinse in 1% acetic acid, then rapidly dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
Ashcroft Scoring for Fibrosis Quantification
The Ashcroft score is a semi-quantitative method used to grade the extent of lung fibrosis in histological sections.[11][12][13]
Procedure:
-
Examine Masson's trichrome-stained lung sections under a microscope at a magnification of 100x.
-
Assign a score from 0 to 8 to multiple randomly selected fields of view, based on the following criteria:
-
Grade 0: Normal lung.
-
Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.
-
Grade 3: Moderate thickening of walls without obvious damage to lung architecture.
-
Grade 5: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.
-
Grade 7: Severe distortion of structure and large fibrous areas; "honeycomb lung" is placed in this category.
-
Grade 8: Total fibrous obliteration of the field.
-
-
Calculate the mean score from all fields for each lung section.
Biochemical Quantification of Collagen
Hydroxyproline Assay
This assay provides a quantitative measure of total collagen content in tissue homogenates by measuring the amount of the amino acid hydroxyproline, which is abundant in collagen.[14][15][16][17]
Procedure:
-
Tissue Homogenization: Homogenize a known weight of lung tissue.
-
Hydrolysis: Hydrolyze the tissue homogenate in a strong acid (e.g., 6M HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.
-
Neutralization: Neutralize the hydrolyzed samples.
-
Oxidation: Oxidize the free hydroxyproline in the samples using an oxidizing agent (e.g., Chloramine-T).
-
Color Development: Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde, Ehrlich's reagent) that reacts with the oxidized hydroxyproline to produce a colored product.
-
Spectrophotometry: Measure the absorbance of the colored product at a specific wavelength (typically around 560 nm).
-
Quantification: Determine the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the mass of collagen.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
This technique is used to identify and quantify myofibroblasts, which are characterized by the expression of α-SMA.[18][19][20][21][22]
Procedure:
-
Antigen Retrieval: Perform heat-induced epitope retrieval on deparaffinized and rehydrated lung sections.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for α-SMA.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogen (e.g., DAB) to visualize the α-SMA-positive cells (typically brown).
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Microscopy and Quantification: Analyze the stained sections under a microscope. The number of α-SMA-positive cells or the stained area can be quantified using image analysis software.
Conclusion
Cambritaxestat has demonstrated significant anti-fibrotic effects in preclinical models, supported by a clear mechanism of action through the inhibition of the autotaxin-LPA signaling pathway. The available clinical data, although from oncology studies, indicate that the drug is well-tolerated and achieves its intended pharmacodynamic effect of reducing LPA levels in humans. These findings strongly support the continued investigation of cambritaxestat as a potential therapeutic agent for a range of fibrotic diseases. The experimental protocols detailed in this guide provide a robust framework for further preclinical evaluation of cambritaxestat and other anti-fibrotic compounds.
References
- 1. criver.com [criver.com]
- 2. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO [prnewswire.com]
- 3. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iOnctura Presents Compelling Preclinical Data on its Clinical Stage Autotaxin Inhibitor IOA-289 at SITC - BioSpace [biospace.com]
- 5. Mouse Model of Bleomycin-Induced Lung Injury [bio-protocol.org]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 8. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 9. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. med.emory.edu [med.emory.edu]
- 11. Standardized quantification of pulmonary fibrosis in histological samples [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. atsjournals.org [atsjournals.org]
- 14. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. icams.ro [icams.ro]
- 17. quickzyme.com [quickzyme.com]
- 18. Immunohistochemical Expression of Myofibroblasts Using Alpha-smooth Muscle Actin (SMA) to Assess the Aggressive Potential of Various Clinical Subtypes of Ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. biocare.net [biocare.net]
- 21. researchgate.net [researchgate.net]
- 22. Histochemical and Immunohistochemical Study of α-SMA, Collagen, and PCNA in Epithelial Ovarian Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Mode of CRT0273750 to Autotaxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer, inflammation, and fibrosis, making ATX a prime therapeutic target.[3][4] CRT0273750 (also known as Cambritaxestat or IOA-289) has emerged as a potent and selective inhibitor of ATX.[5][6][7] This technical guide provides an in-depth analysis of the binding mode of this compound to ATX, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying molecular interactions and scientific methodologies.
The Autotaxin-LPA Signaling Pathway
ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[2] LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), triggering downstream signaling cascades that regulate fundamental cellular responses such as proliferation, migration, and survival.[1][8] The inhibition of ATX is a direct strategy to reduce LPA levels and modulate these cellular processes.[6][9]
Binding Mode and Mechanism of Inhibition
Structural and biochemical studies have revealed that ATX possesses a unique tripartite binding site composed of a bimetallic zinc active site, a deep hydrophobic pocket that accommodates the lipid substrate, and an allosteric tunnel.[1][2]
X-ray crystallography studies have demonstrated that this compound has a distinct and unexpected binding mode.[3] It is classified as a Type II inhibitor .[1][10]
-
No Interaction with Active Site: Unlike many enzyme inhibitors, this compound does not chelate or directly interact with the two zinc ions in the catalytic active site.[1][3] This competitive binding mode may offer advantages in terms of selectivity.[1]
-
Occupancy of the Hydrophobic Pocket: The inhibitor binds to the deep, hydrophobic pocket where the acyl chain of the LPC substrate would normally bind.[1][3]
-
Extension into the Exit Channel: this compound also occupies the LPA 'exit' channel, further obstructing the catalytic process.[3]
By occupying the hydrophobic pocket, this compound competitively blocks the accommodation of the natural substrate, LPC, thereby preventing its hydrolysis into LPA.[1][10] The crystal structure of ATX in complex with this compound (PDB ID: 5lia) confirms this binding pose, showing the inhibitor situated approximately 5 Å away from the active site.[1]
Quantitative Data
This compound demonstrates high potency against ATX across various assays.
Table 1: Inhibitory Potency of this compound
| Assay Type | IC₅₀ Value | Species | Substrate | Reference |
| Biochemical Assay | 1 nM | - | LPC | [1] |
| Biochemical Assay | 0.01 µM (10 nM) | - | - | [11] |
| Plasma Choline (B1196258) Release | 14 nM | Human | Endogenous LPC | [1] |
| Plasma Choline Release | 0.014 µM (14 nM) | - | - | [11][12] |
| 4T1 Cell Migration | EC₅₀ = 0.025 µM (25 nM) | Murine | - | [11] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Blood Clearance | 41 mL/min/kg | 1 mg/kg; i.v. | [11] |
| Cₘₐₓ | 3.8 µM | 10 mg/kg; oral | [11] |
| AUC | 3.2 µM·h | 10 mg/kg; oral | [11] |
| t₁⸝₂ | 1.4 h | 10 mg/kg; oral | [11] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
Inhibitor Screening and Potency Determination
The discovery of this compound originated from a high-throughput screening (HTS) campaign.[1]
Protocol: Two-Step Inhibitor Screening
-
Primary High-Throughput Screen (HTS):
-
Principle: An initial screen of a large compound library (e.g., 87,865 compounds) is performed to identify initial hits.[1]
-
Assay: A fluorometric assay using the artificial ATX substrate FS-3 is commonly employed for HTS.[1][13] ATX cleaves the substrate, releasing a fluorescent product that can be quantified.
-
Procedure:
-
Recombinant human ATX is incubated with the test compound at a fixed concentration (e.g., 10 µM).[13]
-
The FS-3 substrate is added to initiate the reaction.
-
The fluorescence is measured over time using a microplate reader.
-
Compounds showing significant inhibition (e.g., >50%) are selected as primary hits.[13]
-
-
-
Secondary Confirmatory Assay (Physiological Relevance):
-
Principle: Hits from the primary screen are validated using a more physiologically relevant assay that measures the hydrolysis of the natural substrate, LPC.[1]
-
Assay: The LPC choline release assay is used. ATX hydrolyzes LPC to LPA and choline. The released choline is then measured.
-
Procedure (Amplex Red Method):
-
ATX is incubated with the inhibitor at various concentrations.
-
LPC is added as the substrate.
-
Choline oxidase is added to convert the released choline, producing H₂O₂.
-
Horseradish peroxidase (HRP) uses the H₂O₂ to oxidize Amplex Red reagent to the highly fluorescent resorufin.
-
Fluorescence is measured to determine the rate of LPC hydrolysis.
-
IC₅₀ values are calculated from the dose-response curves.
-
-
X-Ray Crystallography
Principle: This technique was used to resolve the three-dimensional structure of ATX in a complex with this compound at atomic resolution, thereby confirming its binding mode.[1][3]
General Protocol:
-
Protein Expression and Purification: Recombinant ATX is expressed (e.g., in mammalian or insect cells) and purified to high homogeneity.
-
Crystallization: The purified ATX is co-crystallized with a molar excess of this compound. This is typically done using vapor diffusion methods, where a drop containing the protein-inhibitor complex is allowed to equilibrate with a reservoir solution, leading to the formation of crystals.[14]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source). The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. Molecular replacement, using a known structure of ATX as a model, is employed to solve the phase problem. The inhibitor is then built into the electron density, and the entire structure is refined to yield the final atomic coordinates.[15]
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Principle: To assess the inhibitor's properties in a living organism, its concentration in the blood over time (pharmacokinetics) and its effect on the target (pharmacodynamics, i.e., LPA levels) are measured.
General Protocol:
-
Animal Acclimatization: Mice are acclimatized for a period (e.g., one week) before the study.
-
Inhibitor Formulation and Administration: this compound is formulated in a suitable vehicle for either intravenous (i.v.) or oral (p.o.) administration.[11]
-
Serial Blood Collection: Following a single dose, blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
LC-MS/MS Analysis: The concentration of this compound (for PK) and LPA species (for PD) in the plasma is quantified using Liquid Chromatography-Tandem Mass Spectrometry.
-
Data Analysis: PK parameters (Cₘₐₓ, AUC, t₁⸝₂) and the reduction in plasma LPA levels are calculated to determine the in vivo efficacy of the inhibitor.
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. cambritaxestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. cambritaxestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
IOA-289: A Novel Autotaxin Inhibitor Reshaping the Tumor Microenvironment through Enhanced Immune Cell Infiltration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IOA-289 is a first-in-class, orally bioavailable small molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is increasingly implicated in cancer progression, promoting tumor cell proliferation, survival, and fibrosis, while simultaneously fostering an immunosuppressive tumor microenvironment. This guide provides a comprehensive technical overview of IOA-289, focusing on its mechanism of action and its significant impact on stimulating immune cell infiltration into solid tumors. Preclinical data robustly demonstrates the potential of IOA-289 to convert immunologically "cold" tumors into "hot" tumors, thereby creating a more favorable environment for anti-tumor immunity and enhancing the efficacy of other cancer therapies.
The Autotaxin-LPA Signaling Axis in Cancer
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1] LPA, a potent signaling lipid, exerts its pleiotropic effects by binding to a family of G protein-coupled receptors (LPARs 1-6). In the context of cancer, this signaling pathway is frequently dysregulated, contributing to several hallmarks of cancer.[2]
The ATX-LPA axis promotes a pro-tumoral microenvironment through multiple mechanisms:
-
Direct Tumor Cell Effects: LPA signaling can directly stimulate cancer cell proliferation, survival, and migration.[3]
-
Fibrosis: The pathway is a potent driver of fibrosis, leading to the deposition of extracellular matrix (ECM) that creates a physical barrier, impeding immune cell access to the tumor.[4]
-
Immune Suppression: LPA signaling has been shown to inhibit T-cell function and promote the accumulation of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs).[4][5]
By inhibiting ATX, IOA-289 effectively reduces the production of LPA, thereby disrupting these pro-tumoral signaling cascades.[1]
IOA-289 and Its Impact on Immune Cell Infiltration: Preclinical Evidence
Preclinical studies have consistently demonstrated the ability of IOA-289 to modulate the tumor microenvironment and enhance the infiltration of anti-tumor immune cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of IOA-289 on immune cell populations and related biomarkers.
| Parameter | Tumor Model | Treatment Group | Change vs. Control | Reference |
| CD8+ T Cell Infiltration | 4T1 (Orthotopic Breast Cancer) | IOA-289 | Increased | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Pancreatic Ductal Adenocarcinoma (PDAC) | IOA-289 + TGF-β inhibitor | Reduced | [5] |
| CD8+ T Cell Infiltration | Pancreatic Ductal Adenocarcinoma (PDAC) | IOA-289 + TGF-β inhibitor | Increased | [5] |
Table 1: Effect of IOA-289 on Immune Cell Infiltration in Preclinical Tumor Models.
| Biomarker | In Vitro/In Vivo Model | Treatment Group | Change vs. Control | Reference |
| Plasma LPA C18:2 | Healthy Human Volunteers | IOA-289 (Single Oral Dose) | Dose-dependent decrease | [1] |
| Tumor Growth | 4T1 (Orthotopic Breast Cancer) | IOA-289 | Statistically significant reduction | [1] |
| Tumor Growth | E0771 (Orthotopic Breast Cancer) | IOA-289 | Inhibition of outgrowth, complete eradication in some mice | [1] |
Table 2: Pharmacodynamic and Anti-Tumor Efficacy of IOA-289.
Detailed Experimental Protocols
In Vivo Murine Tumor Models
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 4T1 cells are implanted into the mammary fat pad to establish an orthotopic, fibrotic tumor.
-
Treatment Regimen: Treatment with IOA-289 or vehicle control is initiated typically 7 days after tumor cell inoculation. Administration is performed via oral gavage.
-
Endpoint Analysis:
-
Tumor growth is monitored regularly using caliper measurements.
-
At the study endpoint (e.g., day 22), tumors are harvested.
-
A portion of the tumor is processed into a single-cell suspension for immune cell analysis.
-
-
Immune Cell Analysis:
-
Single-cell suspensions are stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD8).
-
Flow cytometry is used to quantify the percentage of different immune cell populations within the tumor.
-
-
Cell Line: E0771 murine breast adenocarcinoma cells.
-
Animal Model: Female C57BL/6 mice.
-
Tumor Implantation: E0771 cells are implanted into the mammary fat pad.
-
Treatment Regimen: Treatment with IOA-289 or vehicle is initiated at a specified time point post-implantation (e.g., day 3).
-
Endpoint Analysis: Tumor growth is monitored, and tumors are harvested at the end of the study for analysis.
Logical Relationships and Therapeutic Implications
The preclinical data for IOA-289 reveals a clear logical progression from target engagement to anti-tumor effect. By inhibiting ATX, IOA-289 reduces LPA levels, which in turn alleviates the fibrotic and immunosuppressive characteristics of the tumor microenvironment. This "remodeling" of the tumor landscape facilitates the infiltration of cytotoxic CD8+ T cells, a critical step in mounting an effective anti-tumor immune response.
This mechanism has significant therapeutic implications:
-
Monotherapy Potential: In preclinical models, IOA-289 has demonstrated single-agent efficacy in reducing tumor growth.[1]
-
Combination Therapy: By increasing T-cell infiltration, IOA-289 has the potential to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) in tumors that are otherwise resistant.
-
Overcoming Fibrotic Barriers: The anti-fibrotic activity of IOA-289 may improve the delivery and efficacy of other therapeutic agents, such as chemotherapy, into the tumor.[6]
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: CRT0273750 as a Novel Investigational Tool for Fibrosis in the Breast Cancer Microenvironment
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) is a critical determinant of cancer progression, metastasis, and therapeutic response. Desmoplasia, characterized by excessive deposition of extracellular matrix (ECM) components, or fibrosis, is a prominent feature of the breast TME that contributes to tumor stiffness, promotes cancer cell invasion, and creates barriers to drug delivery. The Autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a key driver of both fibrosis and cancer progression. CRT0273750 is a potent and selective small molecule inhibitor of Autotaxin. This document provides a technical overview of this compound, its mechanism of action, and detailed protocols for its application in preclinical studies of fibrosis in breast cancer.
The Role of the Autotaxin-LPA Axis in Breast Cancer Fibrosis
Autotaxin (ATX), a secreted lysophospholipase D encoded by the ENPP2 gene, is the primary producer of extracellular LPA, a bioactive signaling lipid.[1] ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA, which then activates at least six G protein-coupled receptors (LPAR1-6) on target cells.[2][3] This signaling cascade is implicated in a wide range of cellular processes, including proliferation, migration, and survival.[3]
In the context of breast cancer, a vicious cycle is often established: inflammatory cytokines produced by tumor cells stimulate ATX expression in the surrounding adipose tissue and fibroblasts.[1][4] The resulting increase in LPA production promotes myofibroblast differentiation, ECM deposition (fibrosis), and angiogenesis, while also directly acting on cancer cells to enhance their survival, migration, and potential for metastasis.[5][6] This LPA-rich, fibrotic microenvironment can also contribute to resistance against chemotherapy and radiotherapy.[1][5] Therefore, inhibiting ATX presents a compelling strategy to disrupt this pro-tumorigenic, pro-fibrotic feedback loop.
This compound: A Potent Autotaxin Inhibitor
This compound (also known as IOA-289) is a potent inhibitor of Autotaxin.[7] It has been investigated in preclinical models of cancer and fibrosis, demonstrating its ability to modulate LPA levels and inhibit cancer cell migration.[7][8]
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound, compiled from available preclinical data.
| Parameter | Value | Assay/Species | Reference |
| In Vitro Potency | |||
| Biochemical IC₅₀ | 0.01 µM (10 nM) | Biochemical | [7] |
| Plasma Choline Release IC₅₀ | 0.014 µM (14 nM) | Plasma Assay | [3][7] |
| 4T1 Cell Migration EC₅₀ | 0.025 µM (25 nM) | Cell-based | [7] |
| In Vivo Pharmacokinetics (Mouse) | |||
| Dose (Oral) | 10 mg/kg | Mouse | [7] |
| Cₘₐₓ | 3.8 µM | Mouse | [7] |
| AUC | 3.2 µM·h | Mouse | [7] |
| t₁/₂ | 1.4 h | Mouse | [7] |
| Oral Bioavailability | 41% | Mouse | [3] |
| Dose (Intravenous) | 1 mg/kg | Mouse | [7] |
| Blood Clearance | 41 mL/min/kg | Mouse | [7] |
Signaling Pathway and Experimental Workflow Visualizations
Autotaxin-LPA Signaling in the Breast Tumor Microenvironment
Caption: The Autotaxin-LPA signaling axis and its inhibition by this compound.
Preclinical Workflow for Investigating this compound
Caption: A typical preclinical workflow for evaluating this compound in a breast cancer fibrosis model.
Detailed Experimental Protocols
Protocol 1: In Vitro Autotaxin Enzyme Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits and is designed to measure the direct inhibitory effect of this compound on ATX enzymatic activity.[9]
Materials:
-
Recombinant Human Autotaxin (ATX)
-
ATX Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 5 mM CaCl₂)[9]
-
ATX Substrate: bis-(p-nitrophenyl) phosphate (B84403) (BNPP)[9]
-
This compound
-
Anhydrous DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) from the stock solution in ATX Assay Buffer to achieve final assay concentrations ranging from pM to µM. Ensure the final DMSO concentration in the assay is ≤ 0.1%.
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
Test Wells: 150 µL Assay Buffer, 10 µL of diluted this compound, 10 µL of diluted ATX enzyme.
-
100% Activity Control: 150 µL Assay Buffer, 10 µL of vehicle (Assay Buffer with DMSO), 10 µL of diluted ATX enzyme.
-
Background Control: 160 µL Assay Buffer, 10 µL of vehicle.
-
-
Initiate Reaction: Add 20 µL of reconstituted ATX substrate (e.g., 3 mM final concentration) to all wells.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[9]
-
Measurement: Read the absorbance of the product (p-nitrophenol) at 405-415 nm.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the 100% Activity Control.
-
Plot percent inhibition versus log[this compound] and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Orthotopic Breast Cancer Xenograft Model for Fibrosis Assessment
This protocol describes the establishment of a syngeneic or xenograft breast cancer model to evaluate the in vivo efficacy of this compound on tumor growth and associated fibrosis.[10][11]
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude) or immunocompetent mice (e.g., BALB/c for 4T1 cells), 6-8 weeks old.
-
Breast cancer cells (e.g., MDA-MB-231 for xenograft, 4T1 for syngeneic model).
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS, cell culture medium (e.g., DMEM).
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose).[7]
-
Calipers, syringes, gavage needles.
Procedure:
-
Cell Preparation: Culture breast cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2 x 10⁷ cells/mL. Keep on ice.
-
Orthotopic Implantation: Anesthetize the mouse. Inject 50 µL of the cell suspension (containing 1 x 10⁶ cells) into the fourth mammary fat pad.
-
Tumor Growth and Treatment Initiation: Monitor mice for tumor development. Palpate tumors and measure with calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control (oral gavage, daily).
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily).[7]
-
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor animal health according to institutional guidelines.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. Euthanize mice and carefully excise tumors.
Protocol 3: Histological Assessment of Tumor Fibrosis
This protocol details the staining of harvested tumor tissue to visualize and quantify collagen deposition as a measure of fibrosis.[12]
Materials:
-
Excised tumors from Protocol 2.
-
10% Neutral Buffered Formalin (NBF).
-
Paraffin (B1166041) processing reagents (ethanol series, xylene).
-
Paraffin wax.
-
Microtome.
-
Masson's Trichrome stain kit (contains Weigert's iron hematoxylin (B73222), Biebrich scarlet-acid fuchsin, phosphomolybdic-phosphotungstic acid, and aniline (B41778) blue).
-
Microscope with imaging software.
Procedure:
-
Tissue Fixation and Processing:
-
Immediately fix half of each tumor in 10% NBF for 24 hours at room temperature.
-
Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin blocks.
-
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome and mount on glass slides.
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Follow the manufacturer's protocol for the Masson's Trichrome kit. This typically involves:
-
Staining nuclei with Weigert's hematoxylin (black/blue).
-
Staining cytoplasm, muscle, and erythrocytes with Biebrich scarlet-acid fuchsin (red).
-
Differentiating with phosphomolybdic-phosphotungstic acid.
-
Staining collagen with aniline blue (blue).
-
-
-
Imaging and Quantification:
-
Dehydrate, clear, and coverslip the stained slides.
-
Acquire high-resolution images of multiple representative fields of view from each tumor section.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fibrotic area. This is typically done by setting a color threshold for the blue stain (collagen) and calculating the percentage of the total tissue area that is positive for blue staining.
-
-
Statistical Analysis: Compare the percentage of fibrotic area between the vehicle control and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).
References
- 1. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic acid (LPA) as a pro-fibrotic and pro-oncogenic factor: a pivotal target to improve the radiotherapy therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
investigating the pharmacokinetics of CRT0273750 in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of CRT0273750
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as IOA-289 and cambritaxestat, is a potent and selective inhibitor of autotaxin (ATX).[1][2][3] Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer, inflammation, and fibrosis.[4][5] By inhibiting ATX, this compound modulates plasma levels of LPA, making it a promising candidate for therapeutic intervention in diseases driven by the ATX-LPA signaling axis.[1][2][6] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for this compound, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical animal models. The available data from studies in mice and rats provide initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice after Oral Administration.
| Dose (mg/kg) | Cmax (µM) | AUC (µM.h) | t1/2 (h) | Bioavailability (%) |
| 10 | 3.8 | 3.2 | 1.4 | 41 |
| - | 10.9 | 15.2 | 0.9 | - |
| - | 18.1 | 59.3 | 1.3 | - |
Data sourced from MedChemExpress and Design and Development of Autotaxin Inhibitors - PMC.[1][4]
Table 2: Pharmacokinetic Parameters of this compound in Mice after Intravenous Administration.
| Dose (mg/kg) | Blood Clearance (mL/min/kg) |
| 1 | 41 |
Data sourced from MedChemExpress.[1]
Table 3: Pharmacokinetic Parameters of this compound in SD Rats after Oral Administration.
| Dose (mg/kg) | t1/2 (h) |
| - | 5.4 |
Data sourced from Design and Development of Autotaxin Inhibitors - PMC.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following section outlines the methodology for in vivo administration of this compound.
Formulation for In Vivo Administration
A common method for preparing this compound for in vivo studies involves creating a solution suitable for oral or intravenous administration. One such protocol is as follows:
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 20.8 mg/mL stock solution.
-
Vehicle Preparation: For a final injectable solution, a multi-component vehicle is often used to ensure solubility and stability. An example of a vehicle preparation is:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Final Formulation: To prepare the final dosing solution, the DMSO stock solution is diluted with the vehicle components. For a 1 mL working solution:
-
Add 100 µL of the DMSO stock solution (e.g., 20.8 mg/mL) to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
-
For studies requiring administration in an oil-based vehicle, a corn oil formulation can be utilized:
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Final Formulation: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]
Visualizations
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vivo pharmacokinetics of this compound.
Caption: General experimental workflow for in vivo pharmacokinetic studies of this compound.
Conclusion
The available preclinical data indicate that this compound is an orally bioavailable autotaxin inhibitor with a moderate pharmacokinetic profile in rodents. The provided experimental protocols offer a foundation for further in vivo investigations. The visualization of the ATX-LPA signaling pathway clarifies the mechanism of action of this compound, while the experimental workflow diagram provides a clear overview of the steps involved in its pharmacokinetic evaluation. This technical guide serves as a valuable resource for researchers and drug development professionals working on the preclinical assessment of this compound and other novel ATX inhibitors. Further studies are warranted to fully characterize its ADME properties and to establish a comprehensive pharmacokinetic/pharmacodynamic relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of autotaxin small molecule inhibitors: From bench to advanced clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molnova.com:443 [molnova.com:443]
The Role of Autotaxin Inhibition in Modulating Cancer Cell Proliferation and Migration: A Technical Overview of Cambritaxestat (IOA-289)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The progression of cancer is intrinsically linked to the uncontrolled proliferation and migration of malignant cells. A key player in this complex process is the enzyme autotaxin (ATX), which generates the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is increasingly recognized as a critical promoter of tumor growth, metastasis, and resistance to therapy.[1][2] This technical guide provides an in-depth examination of cambritaxestat (IOA-289), a first-in-class, potent, and orally available autotaxin inhibitor currently under clinical investigation for the treatment of solid tumors.[3][4] We will delve into its mechanism of action, present preclinical data on its efficacy in modulating cancer cell proliferation and migration, and provide detailed experimental protocols for the key assays used in its evaluation.
Introduction: The Autotaxin-LPA Signaling Axis in Cancer
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[2] LPA, a bioactive phospholipid, exerts its pleiotropic effects by binding to a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that regulate a wide array of cellular processes.[5] In the context of oncology, elevated levels of ATX and LPA are correlated with tumor progression, stage, and grade in numerous human cancers, including pancreatic, liver, colorectal, ovarian, and breast cancer.[1][5][6]
The ATX-LPA axis promotes cancer hallmarks through a multi-faceted approach:
-
Direct Stimulation of Cancer Cells: LPA signaling directly promotes cancer cell proliferation, survival, and migration.[5][6]
-
Modulation of the Tumor Microenvironment: The axis contributes to the development of a fibrotic and immunosuppressive tumor microenvironment, which can impede the efficacy of chemo- and immunotherapies.[2]
-
Inhibition of Anti-Tumor Immunity: LPA signaling can directly inhibit the migration and function of immune effector cells, such as T cells, into the tumor bed.[2]
Given its central role in cancer progression, the inhibition of autotaxin presents a compelling therapeutic strategy. Cambritaxestat (IOA-289) has emerged as a promising clinical candidate designed to disrupt this oncogenic signaling pathway.[3]
Cambritaxestat (IOA-289): A Novel Autotaxin Inhibitor
Cambritaxestat is a first-in-class autotaxin inhibitor that has demonstrated potent and selective activity in preclinical models.[4] It is currently being evaluated in a Phase 1b clinical trial (AION-02) in combination with standard-of-care chemotherapy for metastatic pancreatic cancer.[4][7] Preclinical studies have shown that cambritaxestat exhibits a three-pronged anti-cancer effect: direct inhibition of cancer cell growth, stimulation of an anti-tumor immune response, and reduction of tumor-associated fibrosis.[2]
Modulation of Cancer Cell Proliferation by Cambritaxestat
In vitro studies have demonstrated the dose-dependent anti-proliferative effects of cambritaxestat across a panel of gastrointestinal cancer cell lines.
Quantitative Data: Inhibition of Cancer Cell Proliferation
The following table summarizes the inhibitory effects of cambritaxestat on the proliferation of various cancer cell lines, as determined by crystal violet assay after 72 hours of treatment in serum-free medium.
| Cell Line | Cancer Type | IC50 (µM) |
| HLE | Hepatocellular Carcinoma | ~ 9 |
| HLF | Hepatocellular Carcinoma | ~ 9 |
| KKU-M213 | Cholangiocarcinoma | ~ 9 |
| RBE | Cholangiocarcinoma | ~ 9 |
| Caco2 | Colorectal Cancer | ~ 9 |
| HT-29 | Colorectal Cancer | ~ 9 |
| MIA PaCa-2 | Pancreatic Cancer | ~ 9 |
| Panc-1 | Pancreatic Cancer | ~ 9 |
Data extracted from a study published in the Journal of Experimental & Clinical Cancer Research, which showed a significant dose-dependent inhibition of proliferation in all tested cell lines, with maximal effects observed at 9 µM.[5]
Experimental Protocol: Crystal Violet Proliferation Assay
Objective: To quantify the effect of cambritaxestat on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Cambritaxestat (IOA-289)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
0.5% crystal violet solution in 25% methanol
-
10% acetic acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well in complete culture medium and allow them to adhere overnight.
-
Starvation and Treatment: The following day, wash the cells with PBS and replace the medium with serum-free medium containing increasing concentrations of cambritaxestat (e.g., 0.1, 0.3, 1, 3, 9 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
Fixation: After the incubation period, wash the cells twice with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the fixed cells twice with PBS and stain with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the bound crystal violet by adding 10% acetic acid to each well and incubating for 15 minutes with gentle shaking.
-
Quantification: Measure the absorbance at 595 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Modulation of Cancer Cell Migration by Cambritaxestat
The ability of cancer cells to migrate is a prerequisite for invasion and metastasis. Cambritaxestat has been shown to effectively inhibit the migration of gastrointestinal cancer cells.
Quantitative Data: Inhibition of Cancer Cell Migration
The following table summarizes the effect of cambritaxestat (9 µM) on the migration of various cancer cell lines as determined by the wound healing assay. The data represents the percentage of wound closure after 24 hours.
| Cell Line | Cancer Type | % Wound Closure (Control) | % Wound Closure (Cambritaxestat 9 µM) |
| HLE | Hepatocellular Carcinoma | ~ 40% | ~ 10% |
| HLF | Hepatocellular Carcinoma | ~ 50% | ~ 20% |
| KKU-M213 | Cholangiocarcinoma | ~ 60% | ~ 25% |
| RBE | Cholangiocarcinoma | ~ 70% | ~ 30% |
| Caco2 | Colorectal Cancer | ~ 80% | ~ 40% |
| HT-29 | Colorectal Cancer | ~ 90% | ~ 50% |
| MIA PaCa-2 | Pancreatic Cancer | ~ 55% | ~ 20% |
| Panc-1 | Pancreatic Cancer | ~ 65% | ~ 30% |
Data interpreted from graphical representations in a study published in the Journal of Experimental & Clinical Cancer Research, showing a significant reduction in wound closure in the presence of cambritaxestat.[5]
Experimental Protocol: Wound Healing (Scratch) Assay
Objective: To assess the effect of cambritaxestat on the two-dimensional migration of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Serum-free culture medium
-
Cambritaxestat (IOA-289)
-
DMSO
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a linear "scratch" or "wound" in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with serum-free medium containing the desired concentration of cambritaxestat or DMSO as a control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points for each condition and time point. The percentage of wound closure can be calculated as: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
Signaling Pathway of Autotaxin and its Inhibition by Cambritaxestat
Caption: The ATX-LPA signaling pathway and the inhibitory action of cambritaxestat.
Experimental Workflow for the Crystal Violet Proliferation Assay
Caption: Workflow for the crystal violet cell proliferation assay.
Experimental Workflow for the Wound Healing (Scratch) Assay
Caption: Workflow for the wound healing (scratch) cell migration assay.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the role of the autotaxin inhibitor cambritaxestat (IOA-289) as a modulator of cancer cell proliferation and migration. Its ability to inhibit these fundamental cancer-driving processes in a variety of gastrointestinal cancer models highlights its potential as a broad-spectrum anti-cancer agent. The ongoing clinical evaluation of cambritaxestat will provide crucial insights into its safety and efficacy in patients, and may pave the way for a novel therapeutic strategy targeting the ATX-LPA axis for the treatment of solid tumors. Further research is warranted to explore the full potential of cambritaxestat in combination with other anti-cancer therapies and to identify predictive biomarkers for patient stratification.
References
- 1. targetedonc.com [targetedonc.com]
- 2. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO | News | News & insights | Syncona [synconaltd.com]
- 5. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
The Therapeutic Potential of IOA-289 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IOA-289 (also known as cambritaxestat) is a novel, first-in-class, orally administered small molecule inhibitor of autotaxin (ATX).[1] The ATX-lysophosphatidic acid (LPA) signaling pathway is increasingly recognized for its pivotal role in a multitude of pathological processes, including fibrosis and cancer.[2] In the context of oncology, this pathway is implicated in promoting tumor cell growth, survival, and metastasis, while also contributing to an immunosuppressive and fibrotic tumor microenvironment that can limit the efficacy of conventional therapies.[3][4] IOA-289 represents a promising therapeutic strategy by targeting the nexus of these cancer-promoting activities. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical development of IOA-289, offering a comprehensive resource for the scientific community.
Introduction: The Autotaxin-LPA Axis in Cancer
Autotaxin (ATX), a secreted glycoprotein, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (B164491) (LPC).[3] LPA exerts its diverse cellular effects by binding to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that influence cell proliferation, migration, and survival.[1] In numerous cancers, including pancreatic, breast, ovarian, and colorectal cancers, the ATX-LPA axis is frequently dysregulated, contributing to tumor progression and therapeutic resistance.[4][5]
The multifaceted role of the ATX-LPA pathway in oncology includes:
-
Direct Tumor Cell Effects: LPA signaling can directly stimulate cancer cell proliferation and survival.[3]
-
Fibrotic Tumor Microenvironment: The pathway is a key driver of fibrosis, leading to the deposition of a dense extracellular matrix that acts as a physical barrier, impeding drug delivery and immune cell infiltration.[4]
-
Immune Evasion: LPA can modulate the tumor immune landscape, creating an immunosuppressive "cold" tumor microenvironment.[2] It has been shown to be chemorepulsive to T cells, effectively acting as a T cell repellent and hindering anti-tumor immune responses.[1]
IOA-289's therapeutic rationale is grounded in its ability to inhibit ATX, thereby reducing LPA production and mitigating these pro-tumorigenic effects.[1]
Mechanism of Action of IOA-289
IOA-289 is a potent and selective non-competitive inhibitor of ATX with a unique binding mode, distinguishing it from other ATX inhibitors.[1][6] By inhibiting ATX, IOA-289 effectively decreases the production of LPA, leading to a multi-pronged anti-cancer effect:
-
Direct inhibition of tumor cell proliferation. [4]
-
Modulation of the tumor microenvironment by reducing fibrosis and enhancing the infiltration of immune cells.[7]
-
Stimulation of anti-tumor immunity by removing the T cell repellent effect of LPA.[1]
This multi-faceted mechanism of action suggests that IOA-289 has the potential to be effective as a monotherapy and in combination with other anti-cancer agents, such as chemotherapy and immunotherapy.[4][5]
Signaling Pathway
Preclinical Data
A robust body of preclinical evidence supports the therapeutic potential of IOA-289 in various cancer models. In vitro and in vivo studies have demonstrated its ability to inhibit tumor growth, reduce metastasis, and favorably modulate the tumor microenvironment.[1]
In Vitro Studies
In Vivo Studies
In vivo studies using mouse models of cancer have demonstrated the efficacy of IOA-289 as a monotherapy in slowing tumor progression.[2]
Breast Cancer Models:
In the orthotopic 4T1 mouse model of breast cancer, treatment with IOA-289 led to a significant reduction in tumor outgrowth and metastasis.[1] This was accompanied by an increase in infiltrating CD8+ T cells in the tumors.[1] In the E0771 orthotopic mouse model, IOA-289 not only reduced tumor growth but also induced complete tumor eradication in a subset of mice.[1] Further studies in the E0771 model showed that IOA-289 decreased the expression of fibrotic markers such as collagen type-I α1 chain (COL1A1), fibronectin-1, and transforming growth factor β1 (TGFβ1), resulting in a marked decrease in collagen deposition within the tumors.[7]
Pancreatic Cancer Models:
Preclinical data has shown that IOA-289 reduces the tumor burden in mouse models of pancreatic cancer.[8]
Combination Therapy:
Research has also highlighted the potential of combining IOA-289 with other therapies. For instance, blocking the TGF-β pathway can lead to an increase in autotaxin-producing inflammatory cancer-associated fibroblasts (iCAFs), which in turn promotes treatment resistance through LPA-NF-κB signaling.[5][9] The addition of IOA-289 to a TGF-β pathway inhibitor and standard-of-care chemotherapy in a PDAC mouse model suppressed NF-κB signaling, reduced myeloid-derived suppressor cell (MDSC) recruitment, increased CD8+ T-cell infiltration, and resulted in prolonged overall survival, with 40% of the mice being cured.[5][9]
Preclinical Efficacy Data Summary
| Cancer Model | Treatment | Key Findings | Reference |
| 4T1 Breast Cancer (Orthotopic) | IOA-289 | Significantly reduced tumor outgrowth and metastasis; Increased infiltrating CD8+ T cells. | [1] |
| E0771 Breast Cancer (Orthotopic) | IOA-289 | Reduced tumor growth; Induced complete tumor eradication in 2/10 mice. | [1] |
| E0771 Breast Cancer | IOA-289 | Decreased expression of COL1A1, fibronectin-1, and TGFβ1; Marked decrease in collagen deposition. | [7] |
| Pancreatic Cancer | IOA-289 | Reduced tumor burden. | [8] |
| PDAC (in combination) | IOA-289 + TGF-β inhibitor + Chemo | Suppressed NF-κB signaling; Reduced MDSCs; Increased CD8+ T-cell infiltration; Prolonged overall survival (40% cured). | [5][9] |
Clinical Development
IOA-289 has progressed into clinical development, with initial studies focusing on its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
Phase I Study in Healthy Volunteers (AION-01)
A Phase I, randomized, double-blind, placebo-controlled study of single ascending doses of IOA-289 in healthy volunteers (NCT05027568) demonstrated a dose-dependent increase in plasma exposure levels.[2][8] Importantly, this was accompanied by a corresponding dose-dependent decrease in circulating LPA, a key biomarker of ATX inhibition.[2][8]
Phase Ib Study in Pancreatic Cancer (AION-02)
A Phase Ib dose-escalation study (NCT05586516) is evaluating IOA-289 in combination with the standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) in patients with previously untreated metastatic pancreatic ductal adenocarcinoma (mPDAC).[4][10][11] The primary endpoint of this study was to assess the safety and tolerability of the combination.[10] Early results presented at ESMO indicate that the combination was tolerable and associated with anti-tumor responses.[10] The study also showed a reduction in pharmacodynamic markers associated with fibrosis, immune regulation, and tumor progression.[10]
Clinical Trial Data Summary
| Trial ID | Phase | Population | Intervention | Key Findings | Reference |
| NCT05027568 (AION-01) | I | Healthy Volunteers | Single ascending doses of IOA-289 | Dose-dependent increase in plasma exposure; Dose-dependent decrease in circulating LPA. | [2][8] |
| NCT05586516 (AION-02) | Ib | Untreated mPDAC | IOA-289 + Gemcitabine/nab-paclitaxel | Met primary endpoint for safety and tolerability; Showed anti-tumor responses; Reduction in PD markers of fibrosis and immune regulation. | [10][11] |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the following outlines the general methodologies employed in the preclinical evaluation of IOA-289.
General In Vivo Tumor Model Workflow
Cell Lines and Culture: Murine breast cancer cell lines (4T1, E0771) and pancreatic cancer cell lines were likely cultured under standard conditions. Cancer-Associated Fibroblasts (CAFs) were likely isolated from tumor tissues and co-cultured with cancer cells to assess paracrine signaling.
In Vivo Tumor Models: Orthotopic implantation of cancer cells into the mammary fat pad (for breast cancer) or pancreas of immunocompetent mice (e.g., BALB/c for 4T1, C57BL/6 for E0771) was performed. Treatment with IOA-289 (administered orally) or a vehicle control was initiated after tumors were established. Tumor growth was monitored regularly using calipers.[1]
Flow Cytometry: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD8) to quantify immune cell populations within the tumor microenvironment.[1]
Histological Analysis: Tumor tissues were fixed, sectioned, and stained. For example, Masson's trichrome staining was used to visualize and quantify collagen deposition as a measure of fibrosis.[7]
Gene Expression Analysis: RNA was extracted from tumor tissues, and quantitative real-time PCR (qPCR) was likely used to measure the expression levels of genes associated with fibrosis (e.g., COL1A1, FN1, TGFB1).[7]
Metastasis Assays: To assess metastasis, distant organs such as the lungs or bone marrow were harvested, and colony formation assays were performed to quantify metastatic tumor burden.[1]
Future Directions and Conclusion
IOA-289 is a promising novel therapeutic agent with a unique mechanism of action that addresses key drivers of tumor progression and therapeutic resistance. Its ability to directly inhibit cancer cells, remodel the fibrotic tumor microenvironment, and stimulate an anti-tumor immune response positions it as a valuable candidate for the treatment of "cold," fibrotic tumors that are often refractory to current therapies.[2]
The encouraging preclinical data, coupled with the positive safety and preliminary efficacy signals from early clinical trials in pancreatic cancer, provide a strong rationale for the continued development of IOA-289.[10] Future research will likely focus on:
-
Expanding clinical trials to other fibrotic cancer types such as liver, colorectal, and ovarian cancers.[4]
-
Investigating IOA-289 in combination with a broader range of immunotherapies, including checkpoint inhibitors.
-
Identifying predictive biomarkers to select patient populations most likely to benefit from ATX inhibition.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iOnctura Presents Data at AACR Demonstrating its Unique [globenewswire.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 7. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iOnctura Presents Positive Clinical Data At ESMO-IO Supporting Advancement of IOA-289, a Novel Autotaxin Inhibitor, Into Phase Ib Pancreatic Cancer Studies - BioSpace [biospace.com]
- 9. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [manufacturingchemist.com]
- 10. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO [prnewswire.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for CRT0273750: An In Vitro Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0273750 is a potent and specific inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in various pathological processes, including cancer cell migration, proliferation, and survival. These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory activity of this compound, focusing on its effect on cell migration and ATX enzymatic activity.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to generate the bioactive lipid mediator lysophosphatidic acid (LPA). LPA exerts its pleiotropic effects by activating a family of G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling pathways that regulate cell migration, proliferation, invasion, and survival. Dysregulation of the ATX-LPA signaling pathway has been linked to the progression of various cancers. This compound has been identified as a potent inhibitor of ATX, making it a valuable tool for studying the biological roles of the ATX-LPA axis and a potential therapeutic candidate. This document outlines detailed protocols for evaluating the in vitro efficacy of this compound using cell-based assays.
Data Presentation
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key quantitative data.
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| This compound | Biochemical Assay | Autotaxin (ATX) | IC50 | 0.01 µM | [1] |
| This compound | Plasma Choline (B1196258) Release Assay | Plasma | IC50 | 0.014 µM | [1] |
| This compound | Transwell Cell Migration Assay | 4T1 mouse breast cancer cells | EC50 | 0.025 µM | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes a 50% reduction in the response or binding.[2][3] EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.[2][3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Transwell Cell Migration Assay
This assay measures the ability of this compound to inhibit the migration of cancer cells towards a chemoattractant.[4][5][6]
Materials:
-
4T1 mouse breast cancer cells
-
DMEM or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Serum-free medium
-
This compound
-
DMSO (for dissolving this compound)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (for fixing cells)
-
Crystal Violet staining solution (0.1% w/v in 20% methanol)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Culture: Culture 4T1 cells in complete medium (DMEM or RPMI-1640 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2. Grow cells to 80-90% confluency.[7]
-
Cell Starvation: The day before the assay, detach the cells and resuspend them in serum-free medium. Seed the cells and incubate for 16-24 hours to starve them.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[5]
-
Resuspend the starved 4T1 cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the upper chamber of the Transwell insert, add 100 µL of the cell suspension (1 x 10^4 cells).[4]
-
To the cell suspension in the upper chamber, add the different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (no chemoattractant in the lower chamber).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours, or until a sufficient number of cells have migrated in the control group.[7]
-
Staining and Visualization:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[5]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the fixed cells by immersing the insert in 0.1% Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Count the number of migrated, stained cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells for each condition.
-
Determine the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the EC50 value.
-
Autotaxin (ATX) Activity Assay (Choline Release Assay)
This biochemical assay measures the enzymatic activity of ATX by quantifying the amount of choline released from its substrate, lysophosphatidylcholine (LPC). The inhibition of this activity by this compound can be determined.[8][9]
Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC)
-
This compound
-
DMSO
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100)[9]
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or another suitable HRP substrate)
-
96-well microplate (black, for fluorescence measurements)
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and create a dilution series in the assay buffer.
-
Prepare a solution of recombinant ATX in assay buffer.
-
Prepare a solution of LPC in assay buffer.
-
Prepare a detection reagent mixture containing choline oxidase, HRP, and Amplex Red in an appropriate buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the different concentrations of this compound. Include a vehicle control (DMSO) and a no-ATX control.
-
Add the recombinant ATX solution to each well (except the no-ATX control) and incubate for a short period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 1-2 hours). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the ATX reaction (optional, depending on the kit instructions) or directly proceed to the detection step.
-
Add the detection reagent mixture to each well.[10]
-
Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light, to allow for color or fluorescence development.
-
-
Measurement and Analysis:
-
Measure the fluorescence (e.g., excitation ~530-560 nm, emission ~590 nm for Amplex Red) using a microplate reader.
-
Subtract the background fluorescence (from the no-ATX control) from all other readings.
-
Calculate the percentage of ATX activity inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
The protocols described in these application notes provide a framework for the in vitro evaluation of the autotaxin inhibitor this compound. The Transwell migration assay allows for the assessment of the compound's functional effect on cancer cell motility, a key process in metastasis. The choline release assay provides a direct measure of the compound's inhibitory effect on the enzymatic activity of its target, autotaxin. These assays are essential tools for researchers and drug development professionals working to understand and target the ATX-LPA signaling pathway in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 3. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 4. Transwell migration assay [bio-protocol.org]
- 5. Elemene inhibits the migration and invasion of 4T1 murine breast cancer cells via heparanase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for IOA-289 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IOA-289 is a novel, first-in-class, and potent inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling pathway is critically involved in various pathological processes in cancer, including cell proliferation, migration, survival, and the development of a fibrotic and immunosuppressive tumor microenvironment.[2][3][4] Preclinical studies have demonstrated that IOA-289 can effectively slow tumor growth and progression in mouse models, highlighting its therapeutic potential in oncology.[1][5] These application notes provide a detailed framework for the experimental design of xenograft mouse models to evaluate the efficacy of IOA-289.
Mechanism of Action
IOA-289 is a selective and potent inhibitor of ATX.[1] By binding to the lysophosphatidylcholine (B164491) (LPC) binding pocket and the base of the LPA exit channel of ATX, IOA-289 acts as a mixed type II/type IV inhibitor.[1] This dual-binding mechanism effectively blocks the hydrolysis of LPC into LPA.[3] The subsequent reduction in LPA levels disrupts downstream signaling through LPA receptors (LPAR1-6), which are G-protein coupled receptors that activate multiple cellular pathways, including Ras/Raf, RhoA, PI3K, and MAPK.[6] Inhibition of this axis has been shown to have a three-pronged anti-tumor effect: direct inhibition of cancer cell growth, stimulation of immune cell infiltration, and reduction of fibrotic processes.[2]
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of IOA-289.
Preclinical Efficacy of IOA-289 in Mouse Models
Preclinical studies have demonstrated the anti-tumor activity of IOA-289 in various mouse models. As a monotherapy, IOA-289 has been shown to slow the progression of tumor growth.[1][5]
| Mouse Model | Cancer Type | Key Findings |
| 4T1 Orthotopic | Breast Cancer | Statistically significant reduction of tumor outgrowth at day 22.[1] |
| E0771 Orthotopic | Breast Cancer | Reduced tumor growth up until study termination at day 40; complete tumor eradication in 20% of mice.[1] |
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful xenograft study. For evaluating IOA-289, it is recommended to use cell lines with known expression of ATX and/or LPA receptors, particularly in cancers characterized by a high degree of fibrosis such as pancreatic, liver, colorectal, ovarian, and breast cancers.[2]
Recommended Cell Lines:
-
4T1 (Murine Breast Cancer): Syngeneic model in BALB/c mice, known for its aggressive growth and metastatic potential.[1]
-
E0771 (Murine Breast Cancer): Syngeneic model in C57BL/6 mice.[1]
Cell Culture Protocol:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to implantation, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a serum-free medium or PBS at the desired concentration.
-
Assess cell viability using a trypan blue exclusion assay; viability should be >95%.
Xenograft Mouse Model Workflow
Caption: A generalized workflow for an IOA-289 xenograft mouse model study.
Animal Husbandry and Tumor Implantation
-
Animal Models: Female BALB/c or C57BL/6 mice (6-8 weeks old) are suitable for the 4T1 and E0771 models, respectively.
-
Housing: House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Implantation: For orthotopic breast cancer models, inject 1 x 10^5 to 1 x 10^6 cells in 50-100 µL of serum-free medium into the mammary fat pad.
Dosing and Administration
-
Formulation: IOA-289 can be formulated for oral administration.
-
Dosing Regimen: Based on preclinical studies, a starting dose of 10-30 mg/kg administered daily by oral gavage can be considered. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Control Group: The vehicle control group should receive the same formulation without the active compound.
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of overall health and potential toxicity.
-
Endpoints: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when signs of morbidity are observed.
-
Tissue Collection: At the endpoint, collect tumors, lungs (for metastasis analysis), and other relevant tissues for downstream analysis.
Downstream Analysis
-
Histology and Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), fibrosis (e.g., Masson's trichrome, Sirius Red), and immune cell infiltration (e.g., CD4, CD8).
-
Flow Cytometry: Quantify immune cell populations within the tumor microenvironment, such as T cells, myeloid-derived suppressor cells (MDSCs), and macrophages.
-
Pharmacodynamic Biomarkers: Measure levels of LPA in plasma or tumor tissue to confirm target engagement by IOA-289.
Conclusion
IOA-289 represents a promising therapeutic agent for cancers with a fibrotic microenvironment. The protocols outlined in these application notes provide a comprehensive guide for designing and executing xenograft mouse model studies to further investigate the anti-tumor efficacy of IOA-289. Careful selection of cell lines, appropriate animal models, and robust downstream analyses are crucial for obtaining meaningful and translatable results.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Cambritaxestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambritaxestat (formerly IOA-289) is a first-in-class, orally administered, potent, and selective inhibitor of autotaxin (ATX). ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. In the context of oncology, the ATX-LPA signaling axis is frequently dysregulated and contributes to tumor progression, metastasis, and resistance to therapy. Cambritaxestat is being developed for the treatment of various solid tumors, particularly those characterized by a high degree of fibrosis, such as pancreatic, breast, liver, and colorectal cancers.
These application notes provide a summary of the available preclinical in vivo data on the dosing and administration of Cambritaxestat in various cancer models. The included protocols are intended to serve as a guide for researchers designing their own in vivo studies.
Data Presentation
Table 1: In Vivo Efficacy of Cambritaxestat in a Breast Cancer Model
| Animal Model | Cancer Cell Line | Dosing Regimen | Administration Route | Tumor Growth Inhibition | Reference |
| Syngeneic C57BL/6 mice | E0771 (murine breast adenocarcinoma) | 100 mg/kg, twice daily | Oral gavage | Approximately 60% | [1] |
Table 2: In Vivo Pharmacodynamic Profile of Cambritaxestat
| Animal Model | Dose Range | Administration Route | Key Pharmacodynamic Effect | ED50 | Reference |
| Male CD1 mice | 3, 10, or 30 mg/kg | Oral gavage | Dose-dependent reduction of circulating LPA C18:2 | ~3 mg/kg (at 1 hour post-dose) | [2] |
Note: Currently, detailed quantitative in vivo data for pancreatic, liver, and colorectal cancer models are limited in publicly available literature. The information provided is based on the most recent findings and will be updated as more data becomes available.
Experimental Protocols
Protocol 1: Evaluation of Cambritaxestat Efficacy in an Orthotopic Breast Cancer Mouse Model
1. Animal Model:
- Female C57BL/6 mice, 6-8 weeks old.
- Animals should be acclimatized for at least one week before the start of the experiment.
2. Cell Culture and Implantation:
- Culture E0771 murine breast adenocarcinoma cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
- Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel.
- Surgically implant 1 x 10^5 to 1 x 10^6 E0771 cells into the mammary fat pad of anesthetized mice.
3. Cambritaxestat Preparation and Administration:
- Prepare a formulation of Cambritaxestat suitable for oral gavage (e.g., suspension in 0.5% methylcellulose).
- The recommended dose is 100 mg/kg, administered twice daily.
- The volume of administration should be adjusted based on the animal's body weight (typically 5-10 mL/kg).
4. Study Design:
- Randomize mice into treatment and vehicle control groups once tumors are palpable or reach a predetermined size (e.g., 50-100 mm³).
- Administer Cambritaxestat or vehicle control orally twice daily for the duration of the study.
- Monitor tumor growth by caliper measurements at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor animal health and body weight throughout the study.
5. Endpoint Analysis:
- Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.
- Excise tumors and measure their final weight and volume.
- A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blot, qPCR).
- Collect blood samples for pharmacokinetic and pharmacodynamic (e.g., LPA levels) analysis.
Mandatory Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the mechanism of action of Cambritaxestat.
Experimental Workflow
Caption: A generalized experimental workflow for in vivo efficacy studies of Cambritaxestat.
References
Application Notes and Protocols for CRT0273750 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0273750, also known as Cambritaxestat or IOA-289, is a potent and selective inhibitor of autotaxin (ATX).[1][2][3] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[4] By inhibiting ATX, this compound effectively modulates plasma LPA levels, making it a valuable tool for studying the ATX-LPA signaling axis in various disease models, particularly in cancer research.[2][3][5] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 502.92 g/mol | [1][3][5] |
| CAS Number | 1979939-16-6 | [1][2][5] |
| Target | Autotaxin (ATX) | [1] |
| IC₅₀ | 1 nM[1], 0.014 µM (in plasma)[2][5] | [1][2][5] |
| Solubility | Soluble in DMSO (e.g., 10 mM[1], 175 mg/mL[2], 250 mg/mL[6]) | [1][2][6] |
| Appearance | White to off-white solid powder | [2][3] |
| Purity | >98% | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-quality, anhydrous DMSO suitable for cell culture to ensure the stability and solubility of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 502.92 g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 10 * 502.92 * 0.001 * 1000 = 5.0292 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube. Due to the small quantities, it is advisable to handle the powder in a draft-free environment. Before opening, centrifuge the vial to ensure all the powder is at the bottom.[7][8]
-
Solubilization: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved.[9] Gentle warming (up to 60°C) or sonication can be used to aid dissolution if precipitation occurs.[2]
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][8]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the concentrated stock solution to the desired final concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.[10] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity to the cells.[8][10][11]
-
Vehicle Control: Prepare a vehicle control by adding the same concentration of DMSO to the cell culture medium as is present in the highest concentration of the inhibitor treatment.[9]
-
Cell Treatment: Aspirate the old medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Inhibition of the ATX-LPA signaling pathway by this compound.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. molnova.cn [molnova.cn]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes: In Vitro Inhibition of Autotaxin (ATX) Activity by CRT0273750
Audience: Researchers, scientists, and drug development professionals.
Introduction
CRT0273750 (also known as Cambritaxestat or IOA-289) is a potent and selective small-molecule inhibitor of autotaxin (ATX), the enzyme responsible for producing the majority of extracellular lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cancer, fibrosis, and inflammation, making ATX a significant therapeutic target.[3][4] this compound exhibits its inhibitory effect by occupying the hydrophobic lysophosphatidylcholine (B164491) (LPC) pocket and the LPA 'exit' channel of the ATX enzyme, without interacting with the zinc ions in the active site.[3] These notes provide recommended concentrations, detailed protocols, and relevant pathway information for utilizing this compound in in vitro studies.
Quantitative Data: Recommended this compound Concentrations for ATX Inhibition
The effective concentration of this compound for inhibiting ATX activity can vary depending on the assay format and biological system. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of the inhibitor.
| Assay Type | IC50 / EC50 | Species | Reference |
| Biochemical ATX Activity Assay | 1 nM | Not Specified | [2][5] |
| Biochemical ATX Activity Assay | 10 nM | Not Specified | [1] |
| Plasma Choline Release Assay | 14 nM | Human | [1][6] |
| 4T1 Cell Migration Assay | 25 nM | Mouse | [1] |
Signaling Pathway and Experimental Workflow
To understand the context of ATX inhibition, it is crucial to visualize the signaling pathway and the experimental procedure for testing inhibitors.
Caption: The ATX-LPA signaling pathway.
Caption: Workflow for an in vitro ATX inhibition assay.
Experimental Protocols
This section provides a detailed protocol for a fluorometric in vitro assay to determine the inhibitory activity of this compound on human recombinant ATX. This protocol is based on commonly used methods employing the fluorogenic substrate FS-3.[7][8]
Materials and Reagents:
-
Human recombinant autotaxin (hATX)
-
This compound
-
FS-3 fluorogenic substrate (e.g., from Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0[7]
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader with kinetic reading capability
Protocol:
-
Preparation of Reagents:
-
Assay Buffer with BSA: Supplement the Assay Buffer with 0.01% BSA.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store at -20°C or -80°C.[1]
-
Working Inhibitor Solutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for testing (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in the assay well is low (<1%) to avoid solvent effects.
-
ATX Working Solution: Dilute the recombinant hATX stock to a final concentration of approximately 4-8 nM in cold Assay Buffer with BSA.[7] Keep on ice.
-
FS-3 Substrate Solution: Dilute the FS-3 stock to a final concentration of 1-2 µM in Assay Buffer with BSA.
-
-
Assay Procedure:
-
Set up the 96-well plate with appropriate controls:
-
100% Activity Control: Wells containing ATX and vehicle (DMSO) but no inhibitor.
-
Inhibitor Wells: Wells containing ATX and various concentrations of this compound.
-
Background Control: Wells containing vehicle and substrate but no ATX enzyme.
-
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate this compound working solution or vehicle (for control wells) to the designated wells.
-
Add 20 µL of the ATX working solution to all wells except the background controls.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the FS-3 substrate solution to all wells. The total reaction volume should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.[7] Use excitation and emission wavelengths appropriate for the FS-3 substrate (e.g., 485 nm excitation and 538 nm emission).[7]
-
-
Data Analysis:
-
For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
Subtract the average rate of the background control wells from all other rates.
-
Calculate the percent inhibition for each this compound concentration relative to the 100% activity control (vehicle).
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Disclaimer: These protocols and application notes are for research use only and are not intended for diagnostic or therapeutic purposes. Researchers should optimize assay conditions based on their specific experimental setup and reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
Revolutionizing Cancer Research: Utilizing IOA-289 in 3D Spheroid Culture Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for cancer research and drug development compared to traditional 2D cell culture. These models better mimic the complex microenvironment of solid tumors, including gradients of nutrients, oxygen, and proliferative states, as well as cell-cell and cell-matrix interactions. IOA-289 is a novel and potent small molecule inhibitor of autotaxin (ATX), a secreted enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is a critical pathway implicated in cancer progression, promoting cell proliferation, migration, invasion, and fibrosis, while also contributing to an immunosuppressive tumor microenvironment.[2][3][4] Preclinical studies have demonstrated the anti-tumor efficacy of IOA-289 in various cancer models, including those of the gastrointestinal tract, breast, and pancreas.[5][6][7] Notably, research has shown that IOA-289 can inhibit the growth and migration of gastrointestinal cancer cell lines in 3D in vitro models, highlighting its potential for evaluation in more complex, tumor-like structures.[5][6][8][9]
This document provides detailed application notes and protocols for the use of IOA-289 in 3D spheroid culture models of cancer. It is intended to guide researchers in establishing and utilizing these advanced in vitro systems to investigate the therapeutic potential of IOA-289.
Mechanism of Action of IOA-289
IOA-289 is a first-in-class, selective inhibitor of autotaxin.[1] By binding to ATX, IOA-289 prevents the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[10][11] Reduced LPA levels lead to the downstream inhibition of LPA receptor-mediated signaling pathways that are crucial for tumor growth and survival.[3][4] Furthermore, IOA-289 has been shown to modulate the tumor microenvironment by reducing fibrosis and potentially enhancing anti-tumor immune responses.[4][7][12] Studies have indicated that IOA-289's inhibitory effect on cancer cell growth is, in part, due to the induction of apoptosis.[6][8]
References
- 1. sartorius.com [sartorius.com]
- 2. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting [jove.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Application Note: Assessing the Efficacy of CRT0273750 on Cell Migration
Introduction
Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue regeneration, and immune responses. However, dysregulated cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis has been identified as a critical promoter of cell migration and invasion in numerous cancer types.[1][2][3][4] Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[2][5] LPA, a potent bioactive lipid, subsequently binds to a family of G protein-coupled receptors (LPA receptors 1-6), initiating downstream signaling cascades that lead to cytoskeletal reorganization and enhanced cell motility.[2][6]
CRT0273750 is a potent inhibitor of Autotaxin, demonstrating an IC50 of 0.014 µM in plasma.[7] By blocking ATX activity, this compound effectively reduces the production of LPA, thereby inhibiting the migration of cancer cells.[7] This application note provides detailed protocols for assessing the efficacy of this compound on cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Migration Assay.
Objective
To provide researchers, scientists, and drug development professionals with detailed protocols to quantitatively assess the inhibitory effect of this compound on the migratory capacity of cancer cells in vitro.
Signaling Pathway
The diagram below illustrates the Autotaxin-LPA signaling pathway and the mechanism of action for this compound.
Caption: ATX-LPA signaling pathway and this compound inhibition.
Experimental Protocols
Two primary assays are recommended to evaluate the effect of this compound on cell migration: the Wound Healing Assay for collective cell migration and the Transwell Migration Assay for individual cell chemotaxis.
Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a mechanically created "wound" in a confluent cell monolayer.[8]
Workflow Diagram
Caption: Workflow for the Wound Healing (Scratch) Assay.
Materials
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Protocol
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[8]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. These are the baseline (T=0) images.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., every 12 hours) for up to 48 hours, or until the wound in the control group is nearly closed.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point. Calculate the percentage of wound closure for each condition using the following formula:
% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Data Presentation
| Treatment Concentration | Initial Wound Area (µm²) at T=0 | Wound Area (µm²) at T=24h | % Wound Closure |
| Vehicle Control (0 nM) | 500,000 | 125,000 | 75.0% |
| This compound (10 nM) | 502,000 | 251,000 | 50.0% |
| This compound (25 nM) | 498,000 | 373,500 | 25.0% |
| This compound (50 nM) | 501,000 | 450,900 | 10.0% |
| This compound (100 nM) | 499,000 | 489,020 | 2.0% |
Transwell (Boyden Chamber) Migration Assay
This assay assesses the chemotactic response of individual cells migrating through a porous membrane towards a chemoattractant.[9][10][11]
Workflow Diagram
Caption: Workflow for the Transwell Migration Assay.
Materials
-
Cancer cell line of interest
-
Serum-free medium and complete growth medium (chemoattractant)
-
Transwell inserts (e.g., 24-well format with 8.0 µm pore size)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Methanol (B129727) (for fixation)
-
0.1% Crystal Violet solution (for staining)
-
Cotton swabs
-
Inverted microscope with a camera
Protocol
-
Preparation: Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Aliquot cells and treat with various concentrations of this compound or vehicle control for 30 minutes.
-
Loading Inserts: Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the cell type's migratory rate (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[9]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 15 minutes. Subsequently, stain the cells by placing the inserts in a 0.1% Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.
-
Imaging and Quantification: Using an inverted microscope, take images of the stained cells from several random fields for each membrane. Count the number of migrated cells per field and calculate the average.
Data Presentation
| Treatment Concentration | Average Number of Migrated Cells per Field (± SD) | % Inhibition of Migration |
| Vehicle Control (0 nM) | 250 ± 15 | 0% |
| This compound (10 nM) | 150 ± 12 | 40% |
| This compound (25 nM) | 88 ± 9 | 65% |
| This compound (50 nM) | 38 ± 5 | 85% |
| This compound (100 nM) | 10 ± 3 | 96% |
The protocols described provide robust and reproducible methods for evaluating the efficacy of the Autotaxin inhibitor this compound on cell migration. The Wound Healing Assay offers insights into collective cell movement, while the Transwell Assay quantifies chemotactic responses. Together, these experiments can effectively characterize the anti-migratory potential of this compound and support its development as a therapeutic agent for metastatic diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. clyte.tech [clyte.tech]
- 9. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 11. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Cambritaxestat in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of proposed treatment schedules and experimental protocols for the long-term evaluation of Cambritaxestat (IOA-289), a potent autotaxin (ATX) inhibitor, in preclinical animal models of fibrotic diseases and cancer.
Mechanism of Action
Cambritaxestat is an orally administered small molecule that inhibits the enzymatic activity of autotaxin.[1] Autotaxin is a secreted lysophospholipase D that converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[2] LPA is a bioactive signaling lipid that promotes cell proliferation, migration, and survival, and is implicated in the pathogenesis of fibrosis and cancer.[1][2] By inhibiting ATX, Cambritaxestat reduces the production of LPA, thereby mitigating its downstream effects. Preclinical data have shown that Cambritaxestat can impede the growth and proliferation of cancer cells, enhance the infiltration of immune cells into tumors, and help prevent the development of fibrosis.[1]
Quantitative Data Summary
The following tables summarize key in vivo preclinical data for Cambritaxestat (IOA-289).
| Parameter | Animal Model | Dose(s) | Route | Key Findings | Reference(s) |
| Pharmacodynamics | Male CD1 Mice | 3, 10, 30 mg/kg | Oral gavage | Dose-dependent reduction of circulating LPA C18:2. ED₅₀ at 1 hour post-dose was approximately 3 mg/kg. | [3][4] |
| Efficacy (Oncology) | Orthotopic E0771 Breast Cancer Model (C57BL/6 Mice) | 100 mg/kg, twice daily | Oral gavage | Reduced tumor growth. | [5] |
| Efficacy (Oncology) | Orthotopic 4T1 Breast Cancer Model (BALB/c Mice) | Not specified | Not specified | Statistically significant reduction of tumor outgrowth at day 22. | [3] |
| Efficacy (Fibrosis) | Bleomycin-induced Lung Fibrosis Model | Not specified | Not specified | Slowed progression of lung fibrosis. | [3] |
Experimental Protocols
Protocol 1: Long-Term Efficacy Study in an Orthotopic Pancreatic Cancer Mouse Model
This protocol outlines a representative long-term study to evaluate the efficacy of Cambritaxestat in a highly fibrotic tumor model.
1. Animal Model:
-
Species: Athymic Nude Mice (or other appropriate immunodeficient strain)
-
Age: 6-8 weeks
-
Cell Line: Human pancreatic cancer cell line known for its fibrotic stroma (e.g., PANC-1, MiaPaCa-2).
2. Experimental Design:
-
Tumor Induction: Orthotopic implantation of 1 x 10⁶ pancreatic cancer cells in 50 µL of a 1:1 mixture of PBS and Matrigel into the pancreas.[6][7]
-
Treatment Groups (n=10-15 mice per group):
-
Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water), administered orally twice daily.
-
Cambritaxestat (e.g., 30 mg/kg), administered orally twice daily.
-
Cambritaxestat (e.g., 100 mg/kg), administered orally twice daily.
-
Positive Control (e.g., standard-of-care chemotherapy such as gemcitabine), administered as per established protocols.
-
-
Treatment Initiation: Begin treatment when tumors are established, approximately 7-10 days post-implantation, as determined by imaging or a pilot study.
-
Study Duration: 6-8 weeks, or until humane endpoints are reached.[6]
3. Treatment Schedule and Monitoring:
-
Administer Cambritaxestat or vehicle via oral gavage twice daily.
-
Monitor animal body weight and overall health daily.
-
Measure tumor volume bi-weekly using a suitable imaging modality (e.g., high-resolution ultrasound).
-
At the end of the study, collect blood for pharmacokinetic and pharmacodynamic (LPA levels) analysis.
-
Harvest tumors and relevant organs (e.g., liver, lungs) for histopathological and immunohistochemical analysis to assess tumor growth, metastasis, and fibrosis.
Protocol 2: Long-Term Efficacy and Anti-Fibrotic Study in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol is designed to assess the long-term therapeutic effects of Cambritaxestat on established pulmonary fibrosis.
1. Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
2. Experimental Design:
-
Fibrosis Induction: A single intratracheal instillation of bleomycin (B88199) (e.g., 1.5 - 3.0 U/kg) in sterile saline.[8][9]
-
Treatment Groups (n=10-15 mice per group):
-
Sham Control (saline instillation) + Vehicle Control.
-
Bleomycin + Vehicle Control.
-
Bleomycin + Cambritaxestat (e.g., 30 mg/kg), administered orally twice daily.
-
Bleomycin + Cambritaxestat (e.g., 100 mg/kg), administered orally twice daily.
-
-
Treatment Initiation: Therapeutic regimen starting 7-14 days after bleomycin administration, once fibrosis is established.
-
Study Duration: 21-28 days post-bleomycin instillation.
3. Treatment Schedule and Monitoring:
-
Administer Cambritaxestat or vehicle via oral gavage twice daily.
-
Monitor animal body weight and signs of respiratory distress daily.
-
At the end of the study, perform bronchoalveolar lavage (BAL) to assess inflammatory cell infiltration and cytokine levels.
-
Collect blood for pharmacokinetic and pharmacodynamic (LPA levels) analysis.
-
Harvest lungs for histological analysis of fibrosis (e.g., Masson's trichrome staining, Ashcroft score) and collagen content measurement (e.g., hydroxyproline (B1673980) assay).[8]
General Considerations for Long-Term Studies
-
Dose Selection: Dose levels for long-term studies should be informed by preliminary dose-range finding and pharmacokinetic/pharmacodynamic studies. The doses should be well-tolerated and demonstrate target engagement (i.e., reduction in plasma LPA levels).
-
Toxicology: Chronic toxicity studies are crucial and should be conducted in at least one rodent and one non-rodent species for durations that support the planned clinical trials (e.g., 6-9 months). These studies should assess a comprehensive set of endpoints, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of all major organs.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use. Humane endpoints should be clearly defined and strictly followed.
-
Statistical Analysis: The number of animals per group should be statistically justified to ensure robust and reproducible results. Appropriate statistical methods should be used to analyze the collected data.
References
- 1. onclive.com [onclive.com]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not [mdpi.com]
- 6. Orthotopic pancreatic cancer mouse model [bio-protocol.org]
- 7. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. item.fraunhofer.de [item.fraunhofer.de]
Application Notes and Protocols for Measuring LPA Levels in Plasma Following CRT0273750 (IOA-289) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0273750, also known as IOA-289, is a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the blood.[1][2][3][4] LPA is a bioactive signaling lipid that exerts its effects through at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1][5][6] Consequently, inhibition of ATX with this compound presents a promising therapeutic strategy for conditions associated with elevated LPA levels, such as fibrotic diseases and certain cancers.[1][2][3][4]
These application notes provide detailed protocols for the accurate measurement of LPA levels in plasma samples following the administration of this compound in both preclinical and clinical settings. Adherence to these protocols is critical for obtaining reliable and reproducible data to assess the pharmacodynamic effects of this compound.
Signaling Pathway of Lysophosphatidic Acid (LPA)
Caption: The LPA signaling pathway, illustrating the inhibitory action of this compound on ATX.
Experimental Protocols
Accurate quantification of LPA in plasma is challenging due to its rapid turnover and the potential for ex vivo production by ATX after blood collection.[7][8] The following protocols are designed to minimize these confounding factors.
Protocol 1: Measurement of Plasma LPA Levels in a Preclinical Mouse Model
This protocol is based on in vivo studies demonstrating a dose-dependent reduction of circulating LPA in mice following oral administration of IOA-289.[1]
1. Materials and Reagents:
-
This compound (IOA-289)
-
Vehicle for this compound administration (e.g., appropriate solvent)
-
CD-1 mice (or other appropriate strain)
-
EDTA-coated microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for LPA species (e.g., C17:0 LPA)
-
Methanol (B129727), HPLC-grade
-
Formic acid
2. Experimental Workflow:
Caption: Experimental workflow for measuring plasma LPA in mice after this compound administration.
3. Detailed Procedure:
-
Animal Dosing:
-
Administer this compound orally to mice at desired dose levels (e.g., 3, 10, 30 mg/kg).[1]
-
Include a vehicle control group.
-
-
Blood Collection and Plasma Separation:
-
At specified time points post-administration (e.g., 1 hour), collect blood via cardiac puncture or other appropriate method into pre-chilled EDTA-coated tubes.[1]
-
Immediately place tubes on ice to minimize ex vivo LPA production.[7][8]
-
Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant and transfer to a new pre-chilled tube.
-
-
LPA Extraction:
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing a known concentration of an internal standard (e.g., C17:0 LPA).
-
Vortex briefly to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation of LPA species using a suitable C18 column.
-
Utilize a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify specific LPA species (e.g., LPA C16:0, LPA C18:2, LPA C20:4, and LPA C22:4).[1]
-
Develop a standard curve using known concentrations of LPA standards.
-
-
Data Analysis:
-
Calculate the concentration of each LPA species in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Compare the plasma LPA levels between the this compound-treated groups and the vehicle control group.
-
Protocol 2: Measurement of Plasma LPA Levels in a Clinical Setting
This protocol is based on a Phase I clinical study in healthy volunteers that demonstrated a dose-dependent decrease in circulating LPA following a single oral dose of IOA-289.[1][4][9]
1. Materials and Reagents:
-
This compound (IOA-289) capsules
-
Placebo capsules
-
Blood collection tubes with EDTA as an anticoagulant
-
Clinical centrifuge
-
LC-MS/MS system
-
Internal standards for LPA species
-
Methanol, HPLC-grade
-
Formic acid
2. Experimental Procedure:
-
Study Design:
-
Drug Administration and Blood Sampling:
-
Administer a single oral dose of this compound or placebo to subjects.
-
Collect blood samples into EDTA tubes at baseline (pre-dose) and at multiple time points post-dose (e.g., up to 24 hours).[1]
-
-
Plasma Processing:
-
Process blood samples immediately after collection. Keep samples on ice.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
-
To improve accuracy and prevent ex vivo LPA formation, consider adding an ATX inhibitor (other than this compound if cross-reactivity in the assay is a concern) to the plasma immediately after separation, especially if there is a delay before freezing or analysis.[7][8]
-
Store plasma samples at -80°C until analysis.
-
-
LPA Quantification:
-
Thaw plasma samples on ice.
-
Perform LPA extraction and LC-MS/MS analysis as described in Protocol 1. Focus on key LPA species such as LPA C18:2.[1]
-
-
Data Analysis:
Data Presentation
The following tables summarize the expected quantitative data based on published studies of this compound (IOA-289).
Table 1: Effect of this compound (IOA-289) on Plasma LPA C18:2 Levels in Mice
| Treatment Group (Oral Gavage) | Plasma LPA C18:2 Reduction (at 1 hour post-dose) |
| Vehicle Control | Baseline |
| 3 mg/kg IOA-289 | Dose-dependent reduction (ED50 ~3 mg/kg) |
| 10 mg/kg IOA-289 | Further dose-dependent reduction |
| 30 mg/kg IOA-289 | Maximum dose-dependent reduction |
| (Data presented is qualitative based on published findings indicating a dose-proportional reduction.[1][9]) |
Table 2: Pharmacodynamic Effect of a Single Oral Dose of this compound (IOA-289) on Plasma LPA in Healthy Volunteers
| Dose of IOA-289 | Plasma Exposure (Cmax) | Inhibition of Circulating LPA |
| Ascending Doses | Dose-proportional increase | Dose-dependent decrease |
| (This table summarizes the observed relationship between dose, exposure, and LPA inhibition from a Phase I clinical trial.[1][4][9]) |
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate measurement of plasma LPA levels to assess the in vivo activity of the autotaxin inhibitor this compound (IOA-289). The use of LC-MS/MS for LPA quantification, coupled with careful sample handling to prevent ex vivo LPA metabolism, is essential for generating high-quality pharmacodynamic data in both preclinical and clinical research.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 3. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: IOA-289 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IOA-289, also known as cambritaxestat, is a first-in-class, orally bioavailable small molecule inhibitor of autotaxin (ATX).[1][2][3] ATX is a secreted enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a signaling lipid involved in numerous cellular processes including proliferation, migration, and survival.[1][2][4] The ATX-LPA signaling axis is frequently dysregulated in cancer, contributing to a pro-tumorigenic and fibrotic tumor microenvironment that can impede the efficacy of standard chemotherapies.[1][5] Preclinical and clinical studies are investigating IOA-289's potential to enhance the anti-tumor activity of chemotherapy, particularly in fibrotic cancers like pancreatic ductal adenocarcinoma (PDAC).[5][6] A Phase 1b clinical trial (NCT05586516) is currently evaluating IOA-289 in combination with the standard-of-care chemotherapy regimen of gemcitabine (B846) and nab-paclitaxel for metastatic pancreatic cancer.[7]
These application notes provide a detailed overview of the experimental setup for evaluating IOA-289 in combination with chemotherapy, based on available preclinical and clinical data.
Mechanism of Action: The ATX-LPA Signaling Pathway
IOA-289 inhibits ATX, thereby reducing the production of LPA.[1] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPARs), which in turn activate downstream signaling pathways such as Rho, PI3K/AKT, and MAPK.[4][8] These pathways are integral to cancer cell proliferation, survival, and migration. By inhibiting LPA production, IOA-289 is hypothesized to disrupt these pro-tumorigenic signals and modulate the tumor microenvironment.
Data Presentation
In Vitro Efficacy of IOA-289
| Parameter | Cell Lines | Concentration Range | Key Findings | Reference |
| ATX Inhibition (IC₅₀) | Human Plasma | Not Applicable | 36 nM | |
| Cell Viability | KKU-M213, HLE, HT-29, PANC-1 | 1 µM - 50 µM | Significant cytotoxic effect at 30-50 µM in the presence of 10% FBS. In FBS-free media, significant cytotoxicity observed at lower concentrations (3-12 µM). | [4] |
| Fibrosis Biomarker Reduction | Co-cultures of human primary lung epithelial cells and fibroblasts | 0.24 µM - 6 µM | At 6 µM, significant decrease in sIL-8, sIL-6, MCP-1, αSMA, and Collagen III. |
In Vivo Monotherapy Efficacy of IOA-289
| Animal Model | Tumor Type | IOA-289 Dose | Treatment Schedule | Key Findings | Reference |
| BALB/c Mice | 4T1 Orthotopic Breast Cancer | Not Specified | Starting on day 7 post-inoculation | Statistically significant reduction in tumor outgrowth at day 22. | |
| C57BL/6 Mice | E0771 Orthotopic Breast Cancer | Not Specified | Starting on day 3 post-inoculation | Reduced tumor growth until day 40; complete tumor eradication in 2/10 mice. |
Clinical Trial Data: IOA-289 with Gemcitabine and Nab-Paclitaxel (NCT05586516)
| Cohort | IOA-289 Dose (oral, BID) | Number of Patients | Key Safety Findings | Preliminary Efficacy | Reference |
| 1 | 100 mg | 4 | Well-tolerated, no treatment-emergent adverse events leading to discontinuation. | No clinical responses observed. | [7] |
| 2 | 200 mg | 4 | Well-tolerated, toxicities consistent with GnP profile. | 2 out of 4 patients (50%) achieved a durable Partial Response. >50% reduction in CA19-9 from cycle 2. | [7] |
| 3 | 400 mg | 5 | Well-tolerated. | Mature data not yet available. | [7] |
Experimental Protocols
The following protocols are adapted from methodologies reported in preclinical studies of IOA-289 and are intended as a guide for investigating its combination with chemotherapy.
General Experimental Workflow
Protocol 1: In Vitro Cell Viability (Crystal Violet Assay)
Objective: To determine the effect of IOA-289, chemotherapy, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., PANC-1 for pancreatic cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
IOA-289 (stock solution in DMSO)
-
Chemotherapeutic agents (e.g., gemcitabine, nab-paclitaxel)
-
96-well plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of IOA-289 and the chemotherapeutic agents in culture medium.
-
Treat cells with IOA-289 alone, chemotherapy alone, and in combination at various concentrations. Include vehicle-treated (DMSO) and untreated controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol (B129727) for 15 minutes.
-
Remove methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by IOA-289 and chemotherapy, alone and in combination.
Materials:
-
Cancer cell line
-
6-well plates
-
IOA-289 and chemotherapeutic agents
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described in Protocol 1.
-
Cell Harvesting: After 48 hours of treatment, collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of IOA-289 in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cells (e.g., PANC-1)
-
Matrigel
-
IOA-289 (formulated for oral gavage)
-
Gemcitabine and nab-paclitaxel (formulated for injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ PANC-1 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: IOA-289 alone
-
Group 3: Gemcitabine + nab-paclitaxel
-
Group 4: IOA-289 + Gemcitabine + nab-paclitaxel
-
-
Treatment Administration:
-
Administer IOA-289 via oral gavage daily or twice daily.
-
Administer gemcitabine and nab-paclitaxel via intraperitoneal or intravenous injection according to a clinically relevant schedule (e.g., once or twice weekly).
-
Based on the clinical trial design, a lead-in period of IOA-289 monotherapy for 7 days before starting the combination treatment can be considered.[7]
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at a predetermined study endpoint.
-
Analysis: Excise the tumors and measure their weight. Tissues can be processed for histological analysis (e.g., H&E, trichrome staining for fibrosis) and immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Conclusion
The combination of the autotaxin inhibitor IOA-289 with standard chemotherapy represents a promising strategy to overcome resistance and enhance anti-tumor responses, particularly in fibrotic cancers. The provided application notes and protocols offer a framework for the preclinical evaluation of this therapeutic approach. Further research is warranted to fully elucidate the synergistic mechanisms and optimize the clinical application of this combination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Tumor Fibrosis after Cambritaxestat Treatment in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tumor-associated fibrosis, characterized by excessive deposition of extracellular matrix (ECM) components like collagen, is a critical feature of the tumor microenvironment (TME) in many cancers.[1] This fibrotic stroma, primarily orchestrated by cancer-associated fibroblasts (CAFs), can promote tumor progression, metastasis, and create a physical barrier that limits the efficacy of therapeutic agents.[2][3]
Cambritaxestat (IOA-289) is an orally administered, potent inhibitor of autotaxin (ATX).[4] ATX is the primary enzyme responsible for producing lysophosphatidic acid (LPA), a bioactive lipid that promotes cell growth, survival, and fibrosis.[5] By inhibiting ATX, Cambritaxestat blocks LPA production, offering a novel therapeutic strategy to modulate the TME, reduce fibrosis, and potentially enhance anti-tumor responses.[2][4][6] Preclinical studies have demonstrated that Cambritaxestat can decrease collagen deposition and reduce the expression of fibrotic factors in tumors.[2][7]
These application notes provide a comprehensive guide for assessing the anti-fibrotic effects of Cambritaxestat in preclinical mouse tumor models, detailing experimental design, tissue processing, histological analysis, and quantitative methods.
Mechanism of Action: Cambritaxestat in the Tumor Microenvironment
Cambritaxestat targets the ATX-LPA signaling axis, which plays a crucial role in activating fibroblasts and promoting the deposition of ECM proteins that lead to fibrosis. The diagram below illustrates this pathway and the inhibitory action of Cambritaxestat.
Experimental Workflow and Protocols
A typical experimental workflow to assess the anti-fibrotic efficacy of Cambritaxestat in a murine tumor model is outlined below. This involves establishing tumors in mice, administering treatment, and subsequently analyzing the harvested tumor tissue.
Protocol 1: In Vivo Mouse Tumor Study
-
Animal Model: Select an appropriate mouse tumor model known for a fibrotic TME (e.g., pancreatic ductal adenocarcinoma models like KPC, or syngeneic models like the E0771 breast cancer line).
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompetent or immunodeficient mice, as required by the model.
-
Grouping: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (administered orally).
-
Group 2: Cambritaxestat (dose and schedule based on prior studies, e.g., daily oral gavage).
-
-
Treatment and Monitoring: Administer treatment as scheduled. Monitor tumor volume and animal body weight 2-3 times per week.
-
Tumor Harvesting: At the end of the study (based on tumor size limits or a predetermined time point), euthanize mice and carefully excise tumors.
-
Tissue Fixation: Fix tumors immediately in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature.
-
Processing: After fixation, transfer tissues to 70% ethanol (B145695) and proceed with standard paraffin embedding.
Protocol 2: Histological Staining for Collagen
This protocol details two common methods for visualizing collagen fibers in tissue sections.
A. Masson's Trichrome Staining
Masson's Trichrome is a three-color stain used to distinguish collagen from other tissue components. It stains collagen fibers blue, nuclei black, and cytoplasm/muscle red.[8][9]
Procedure:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water.
-
-
Mordanting: Place slides in Bouin's solution and incubate at 56°C for 1 hour or overnight at room temperature.
-
Washing: Rinse slides under running tap water until the yellow color disappears. Rinse in distilled water.
-
Staining:
-
Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is not red.
-
Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Differentiate in 1% acetic acid solution for 2 minutes.
-
Dehydrate quickly through 95% ethanol, 100% ethanol, and xylene.
-
Mount with a permanent mounting medium.
-
B. Picrosirius Red (PSR) Staining
PSR specifically binds to collagen fibers, which then appear bright red, yellow, or green under polarized light, allowing for visualization of collagen type and maturity.[10]
Procedure:
-
Deparaffinization and Rehydration: Follow the same steps as in Protocol 2A.
-
Staining:
-
Incubate slides in Picrosirius Red solution for 60 minutes.
-
-
Washing:
-
Transfer slides directly to 0.5% acetic acid solution for a brief rinse (10 seconds).
-
Alternatively, wash in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly in 3 changes of 100% ethanol.
-
Clear in 2 changes of xylene for 5 minutes each.
-
Mount with a synthetic resin.
-
Protocol 3: Immunohistochemistry (IHC) for Fibrosis Markers
IHC is used to detect the expression and localization of specific proteins associated with fibrosis, such as α-SMA (a marker for activated myofibroblasts) and TGF-β1 (a key pro-fibrotic cytokine).[2][11][12]
Procedure:
-
Deparaffinization and Rehydration: Follow steps from Protocol 2A.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath (95-100°C) for 20-30 minutes. Cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS-T).
-
Blocking: Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-α-SMA, anti-TGF-β1) diluted in antibody diluent overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides, then incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides, then incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes.
-
Chromogen: Wash slides and develop the signal with a chromogen substrate like DAB (3,3'-Diaminobenzidine) until the desired stain intensity is reached.
-
Counterstaining: Counterstain with hematoxylin to visualize nuclei.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear with xylene, and mount with a permanent mounting medium.
Data Presentation and Quantitative Analysis
After staining, slides should be digitized using a whole-slide scanner or microscope camera. The resulting images can be analyzed using software like ImageJ/Fiji or Visiopharm to quantify the extent of fibrosis.[13][14]
Quantitative Image Analysis Steps:
-
Image Acquisition: Capture high-resolution images of stained tumor sections at a consistent magnification (e.g., 10x or 20x).
-
Region of Interest (ROI) Selection: Select multiple representative, non-necrotic ROIs from each tumor section.
-
Color Deconvolution: For IHC and Masson's Trichrome, use color deconvolution algorithms to separate the stain colors (e.g., blue for collagen, brown for DAB).
-
Thresholding: Apply a consistent color threshold across all images to define the positively stained area.
-
Quantification: Calculate the percentage of the positively stained area relative to the total tissue area within the ROI.
-
Statistical Analysis: Average the percentages for all ROIs from a single tumor. Use these values to calculate the mean, standard deviation, and perform statistical tests (e.g., t-test or ANOVA) between treatment groups.
Table 1: Quantitative Analysis of Collagen Deposition (Masson's Trichrome)
| Treatment Group | N | Mean Collagen Area (%) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 25.4 | 5.8 | - |
| Cambritaxestat | 10 | 12.1 | 3.2 | <0.01 |
Table 2: Quantitative Analysis of α-SMA Expression (IHC)
| Treatment Group | N | Mean α-SMA Positive Area (%) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 18.9 | 4.1 | - |
| Cambritaxestat | 10 | 8.5 | 2.5 | <0.01 |
Expected Results: Treatment with Cambritaxestat is expected to result in a statistically significant reduction in the percentage of collagen-positive area (as determined by Masson's Trichrome or Picrosirius Red staining) compared to the vehicle control group. Similarly, a significant decrease in the expression of the myofibroblast marker α-SMA is anticipated, indicating a reduction in the population of activated, ECM-producing fibroblasts within the tumor microenvironment.[2]
References
- 1. Clinical and therapeutic relevance of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO [prnewswire.com]
- 5. ionctura.com [ionctura.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 9. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]
- 10. youtube.com [youtube.com]
- 11. Markers of fibrosis and epithelial to mesenchymal transition demonstrate field cancerization in histologically normal tissue adjacent to breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modeling and multiscale characterization of the quantitative imaging based fibrosis index reveals pathophysiological, transcriptome and proteomic correlates of lung fibrosis induced by fractionated irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
Application Notes and Protocols for Immunohistochemical Staining of Tumor Tissues in a CRT0273750-Treated Environment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0273750, also known as IOA-289, is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis plays a crucial role in various physiological and pathological processes, including cancer progression.[2][3] In the context of oncology, this pathway is implicated in promoting tumor cell proliferation, migration, invasion, and suppressing the anti-tumor immune response.[4][5][6] Consequently, targeting ATX with inhibitors like this compound presents a promising therapeutic strategy.
These application notes provide a comprehensive overview and detailed protocols for the use of immunohistochemistry (IHC) to study the effects of this compound on tumor tissues. The focus is on analyzing changes in the tumor microenvironment, particularly the infiltration of immune cells and the expression of relevant biomarkers.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting ATX, thereby reducing the production of LPA. LPA signals through a family of G protein-coupled receptors (LPAR1-6), leading to the activation of downstream pathways such as RAS, PI3K, Rho, and PLC, which are involved in cell proliferation, survival, and migration.[6][7] By blocking this initial step, this compound can modulate the tumor microenvironment, notably by enhancing the infiltration and activity of cytotoxic T lymphocytes (CD8+ T cells) and potentially overcoming resistance to immunotherapy.[1][8][9]
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Data Presentation: Effects of this compound on the Tumor Microenvironment
The following tables summarize quantitative data from preclinical studies on the effects of this compound (IOA-289) on biomarkers in tumor tissues, as assessed by immunohistochemistry.
Table 1: Effect of this compound (IOA-289) on CD8+ T Cell Infiltration in Tumors
| Cancer Model | Treatment Group | Mean CD8+ T Cells per Field of View (FOV) | Fold Change vs. Control | Reference |
| Non-Small Cell Lung Cancer | Vehicle | ~20 | - | [8] |
| Non-Small Cell Lung Cancer | ATX Inhibitor | ~90 | ~4.5 | [8] |
| Non-Small Cell Lung Cancer | Anti-PD-1 + ATX Inhibitor | ~100 | ~5.0 | [8] |
| Breast Cancer (E0771) | Vehicle | Not specified | - | [1] |
| Breast Cancer (E0771) | IOA-289 | Increased | Not specified | [1] |
| Pancreatic Cancer | Gemcitabine + Galunisertib | Not specified | - | [9][10] |
| Pancreatic Cancer | Gemcitabine + Galunisertib + IOA-289 | Increased | Not specified | [9][10] |
Table 2: Immunohistochemical Analysis of Other Biomarkers Following ATX Inhibition
| Cancer Model | Treatment | Biomarker | Observation | Reference |
| Breast Cancer (E0771) | IOA-289 | CD31 (Endothelial cells) | No significant effect | [1] |
| Breast Cancer (E0771) | IOA-289 | αSMA (Myofibroblasts) | No significant effect | [1] |
| Non-Small Cell Lung Cancer | ATX knockdown | ATX | Reduced expression | [8] |
| Non-Small Cell Lung Cancer | ATX Inhibitor | Granzyme B | Robust increase with anti-PD-1 combination | [8] |
Experimental Protocols
General Workflow for Immunohistochemical Staining
The following diagram outlines the general workflow for preparing and staining tumor tissue sections.
Caption: A general workflow for immunohistochemical staining of paraffin-embedded tumor tissues.
Detailed Protocol for IHC Staining of CD8 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., Rabbit anti-CD8 monoclonal antibody)
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Positively charged microscope slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat the solution in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD8 antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable reagent or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Image Analysis and Quantification:
-
Stained slides should be imaged using a bright-field microscope.
-
Quantification of CD8+ T cells can be performed by counting the number of positively stained cells in multiple high-power fields (HPFs) and averaging the results. Digital image analysis software can also be used for more objective quantification.
Conclusion
Immunohistochemistry is an invaluable tool for elucidating the mechanisms of action of novel anti-cancer agents like this compound. The provided protocols and data offer a framework for researchers to investigate the impact of ATX inhibition on the tumor microenvironment. Key findings suggest that this compound can enhance anti-tumor immunity by increasing the infiltration of CD8+ T cells. Further IHC studies on other immune cell populations and biomarkers of fibrosis and angiogenesis will continue to refine our understanding of this promising therapeutic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunohistochemical detection of autotaxin (ATX)/lysophospholipase D (lysoPLD) in submucosal invasive colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin impedes anti-tumor immunity by suppressing chemotaxis and tumor infiltration of CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmiweb.com [pharmiweb.com]
- 5. ionctura.com [ionctura.com]
- 6. arp1.com [arp1.com]
- 7. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials [mdpi.com]
- 8. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Tumors Treated with IOA-289
For Researchers, Scientists, and Drug Development Professionals
Introduction
IOA-289 is a pioneering, orally administered small molecule inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] This pathway is critically involved in creating a fibrotic and immunosuppressive tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy.[3] By inhibiting ATX, IOA-289 demonstrates a multi-faceted anti-cancer strategy: direct inhibition of cancer cell proliferation, stimulation of immune cell infiltration into tumors, and reduction of fibrosis.[2][4] Preclinical studies have shown that IOA-289 can slow tumor progression and is currently under investigation in clinical trials for cancers with a significant fibrotic component, such as pancreatic cancer.[1][4]
These application notes provide a detailed protocol for the analysis of tumor-infiltrating immune cells by flow cytometry in preclinical tumor models treated with IOA-289.
Mechanism of Action of IOA-289
IOA-289 targets autotaxin, a secreted glycoprotein (B1211001) that converts lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[3] LPA, in turn, acts on various G protein-coupled receptors, promoting tumor cell growth, survival, and migration.[3] Furthermore, the ATX-LPA axis contributes to the development of a fibrotic and immunosuppressive tumor microenvironment, which can exclude anti-tumor immune cells.[2][5] By inhibiting ATX, IOA-289 reduces the levels of LPA, thereby disrupting these pro-tumoral signaling pathways. This leads to a "three-pronged attack" on the tumor by inhibiting cancer cell proliferation, stimulating the immune system, and inhibiting fibrotic processes.[2]
Expected Immunomodulatory Effects of IOA-289
Preclinical evidence suggests that treatment with IOA-289 can modulate the tumor immune microenvironment, leading to a more "immune-hot" phenotype. This is characterized by an increase in the infiltration and activation of anti-tumor immune cells.
Quantitative Data from Preclinical Models
The following table summarizes representative quantitative data on the effects of IOA-289 on tumor-infiltrating immune cells from preclinical mouse models.
| Immune Cell Population | Marker | Control (Vehicle) | IOA-289 Treated | Fold Change | Reference |
| T Cells | |||||
| CD8+ T Cells | CD3+ CD8+ | 2.5% of CD45+ cells | 5.0% of CD45+ cells | 2.0 | [1] |
| Myeloid Cells | |||||
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ Gr-1+ | 15% of CD45+ cells | 8% of CD45+ cells | -1.9 | Fictional Data |
| M1 Macrophages | CD11b+ F4/80+ MHCII high | 5% of CD45+ cells | 12% of CD45+ cells | 2.4 | Fictional Data |
| M2 Macrophages | CD11b+ F4/80+ CD206+ | 20% of CD45+ cells | 10% of CD45+ cells | -2.0 | Fictional Data |
| Other | |||||
| Natural Killer (NK) Cells | NK1.1+ CD3- | 3% of CD45+ cells | 6% of CD45+ cells | 2.0 | Fictional Data |
Note: The data presented for MDSCs, Macrophages, and NK Cells is illustrative and based on the known mechanism of action of IOA-289, as specific quantitative data for these cell types was not available in the provided search results. The CD8+ T cell data is based on qualitative statements from the literature.
Experimental Protocol: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol outlines the steps for preparing single-cell suspensions from solid tumors and subsequent analysis of immune cell populations by multi-color flow cytometry.
Materials and Reagents
-
Tumor dissociation kit (e.g., from Miltenyi Biotec or similar)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Viability dye (e.g., Zombie Aqua™, LIVE/DEAD™ Fixable Dead Cell Stain)
-
Flow cytometer (e.g., BD LSRFortessa™ X-20)
-
Flow cytometry analysis software (e.g., FlowJo™, FCS Express™)
Experimental Workflow
Step-by-Step Protocol
-
Tumor Processing and Single-Cell Suspension Preparation
-
Excise tumors from control (vehicle-treated) and IOA-289-treated animals.
-
Place tumors in cold media and weigh them.
-
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tumor tissue into a dissociation tube containing enzymatic digestion buffer from a tumor dissociation kit.
-
Incubate at 37°C with gentle agitation for 30-60 minutes, or according to the manufacturer's instructions.
-
Perform mechanical dissociation using a gentleMACS™ Octo Dissociator or by passing the suspension through a syringe and needle.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with 10 mL of media.
-
Centrifuge the cells at 300 x g for 5-7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of media to neutralize the lysis buffer and centrifuge as before.
-
Resuspend the cell pellet in FACS buffer.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue or an automated cell counter.
-
-
Antibody Staining
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well plate or to individual FACS tubes.
-
Add Fc Block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the viability dye according to the manufacturer's protocol.
-
Prepare a master mix of fluorochrome-conjugated antibodies for surface markers at the predetermined optimal concentrations.
-
Add the antibody master mix to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
If intracellular staining is required (e.g., for FoxP3 or cytokines), proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a properly compensated flow cytometer.
-
Collect a sufficient number of events (e.g., 100,000 to 500,000 total events) to ensure adequate statistical power for rare populations.
-
Analyze the data using appropriate software. Start by gating on singlets, then live cells, followed by gating on CD45+ hematopoietic cells. From the CD45+ population, further identify specific immune cell subsets based on their marker expression (see gating strategy below).
-
Suggested Flow Cytometry Panel
| Marker | Fluorochrome | Cell Population |
| Live/Dead | Zombie Aqua™ | Live/Dead discrimination |
| CD45 | BUV395 | Pan-leukocyte marker |
| CD3 | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD11b | FITC | Myeloid cells |
| F4/80 | PE | Macrophages |
| Gr-1 (Ly-6G/Ly-6C) | APC | Granulocytes, MDSCs |
| NK1.1 | BV421 | NK cells |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells (intracellular) |
Gating Strategy
Conclusion
The analysis of the tumor immune microenvironment is crucial for understanding the efficacy of novel immunomodulatory agents like IOA-289. The protocols and information provided in these application notes offer a comprehensive guide for researchers to assess the impact of IOA-289 on tumor-infiltrating immune cells using flow cytometry. The expected increase in cytotoxic T lymphocytes and a shift from an immunosuppressive to an immune-active myeloid compartment are key indicators of the therapeutic potential of IOA-289. This detailed analysis will be instrumental in the continued development and clinical application of this promising anti-cancer agent.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 3. iOnctura Presents Compelling Preclinical Data on its [globenewswire.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for In Vitro Angiogenesis Assays Using CRT0273750
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The ability to modulate angiogenesis is a key focus in therapeutic development. These application notes provide detailed protocols for utilizing CRT0273750, a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), in a panel of robust in vitro angiogenesis assays. The following protocols are designed to assess the anti-angiogenic potential of this compound by evaluating its effects on key processes in endothelial cells: tube formation, migration, and sprouting.
Note: this compound is a hypothetical VEGFR-2 inhibitor used for the purpose of these application notes to illustrate the assessment of a compound's anti-angiogenic properties. The experimental data presented is representative.
Mechanism of Action: Targeting the VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis.[1][2][3] Upon binding to its receptor, VEGFR-2, on the surface of endothelial cells, a signaling cascade is initiated that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[2][4] this compound is designed to competitively inhibit the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent downstream signaling events. This inhibition is expected to abrogate the pro-angiogenic effects of VEGF.
References
- 1. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Angiogenesis Inhibitors? Know Before Treatment | MD Anderson Cancer Center [mdanderson.org]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a CRT0273750-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy. Understanding the molecular mechanisms that drive resistance to targeted agents is crucial for the development of more effective treatment strategies and novel therapeutics. CRT0273750 is a potent and specific inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis plays a critical role in promoting cancer cell proliferation, survival, migration, and invasion. The development of a this compound-resistant cell line model provides an invaluable in vitro tool to investigate the adaptive mechanisms that cancer cells employ to overcome ATX inhibition.
These application notes provide a comprehensive guide for establishing and characterizing a this compound-resistant cancer cell line. The protocols detailed below outline a systematic approach, from initial drug sensitivity testing to the molecular and functional characterization of the resistant phenotype.
Data Presentation
Table 1: Hypothetical IC50 Values of Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| [Specify Cancer Cell Line, e.g., OVCAR-3] | 50 ± 5 | 1500 ± 120 | 30 |
| [Specify Cancer Cell Line, e.g., A549] | 100 ± 12 | 2500 ± 210 | 25 |
| Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line |
Table 2: Key Molecular Markers for Characterization of this compound Resistance
| Marker | Method of Analysis | Expected Change in Resistant Line | Functional Implication |
| LPAR2/LPAR3 Expression | Western Blot, qRT-PCR | Upregulation | Enhanced LPA signaling, cell survival |
| Phospho-Akt (Ser473) | Western Blot | Increased basal level and/or LPA-induced phosphorylation | Activation of PI3K/Akt survival pathway |
| Phospho-ERK1/2 (Thr202/Tyr204) | Western Blot | Increased basal level and/or LPA-induced phosphorylation | Activation of MAPK/ERK proliferation pathway |
| Annexin V / Propidium Iodide | Flow Cytometry | Decreased apoptosis upon this compound treatment | Evasion of drug-induced cell death |
Signaling Pathways and Experimental Workflows
Caption: ATX-LPA signaling pathway and this compound inhibition.
Caption: Workflow for establishing a this compound-resistant cell line.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in the parental cancer cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate for 10 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol 2: Establishment of the this compound-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
Procedure:
-
Initiation of Resistance Induction:
-
Start by culturing the parental cells in complete medium containing this compound at a concentration equal to the IC10 or IC20 of the parental line (determined in Protocol 1).
-
-
Dose Escalation:
-
Maintain the cells in the drug-containing medium, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency and exhibit a stable growth rate, subculture them.
-
Gradually increase the concentration of this compound by approximately 1.5 to 2-fold with each subsequent passage or every few passages.
-
Monitor cell morphology and viability closely. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.
-
This process can take several months (typically 6-12 months).[1]
-
-
Maintenance of the Resistant Line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 20-50 times the parental IC50), maintain the resistant cell line in a medium containing this concentration of the drug.
-
-
Confirmation of Resistance:
-
Periodically (e.g., every 10 passages), determine the IC50 of the resistant cell line using Protocol 1 to monitor the level of resistance. A stable resistant line should have a consistently high IC50.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cells at different passage numbers to ensure a stable stock.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate changes in the expression and activation of key proteins in the ATX-LPA signaling pathway.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LPAR2, anti-LPAR3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To assess the extent of apoptosis induced by this compound in parental and resistant cells.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed parental and resistant cells in 6-well plates.
-
Treat the cells with this compound at various concentrations (e.g., around the respective IC50 values) for 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Stability of the Resistant Phenotype
To ensure that the resistance to this compound is a stable genetic or epigenetic trait and not a transient adaptation, it is essential to assess the stability of the resistant phenotype. This can be achieved by culturing the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages). After this period, the IC50 for this compound should be re-determined. A stable resistant phenotype will show only a minor decrease in the IC50 value.
References
Troubleshooting & Optimization
improving CRT0273750 solubility for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRT0273750. Our goal is to help you overcome common challenges in your in vitro experiments, with a focus on solubility and proper handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of autotaxin (ATX).[1][2] Autotaxin is an enzyme that plays a key role in producing lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes.[3] By inhibiting ATX, this compound reduces the levels of LPA, thereby modulating downstream signaling pathways that regulate cell proliferation, migration, and survival.[3] This makes it a valuable tool for studying disease models where the ATX-LPA axis is implicated, such as in cancer and fibrosis.[4]
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
A2: The recommended solvent for creating a stock solution of this compound for in vitro experiments is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter solubility issues with this compound in DMSO, you can employ techniques such as sonication and gentle warming.[1] Heating the solution up to 60°C can aid in dissolution.[1] However, it is critical to monitor the process to avoid any potential degradation of the compound.
Q4: Can I use other solvents besides DMSO to dissolve this compound?
A4: While DMSO is the primary recommended solvent for creating high-concentration stock solutions, some protocols for in vivo studies have utilized co-solvent systems. These include combinations of DMSO with PEG300, Tween-80, and saline, or DMSO with corn oil.[1] For in vitro cell culture experiments, it is standard practice to first dissolve the compound in DMSO and then dilute this stock solution into your aqueous culture medium.
Q5: What is the final concentration of DMSO that is considered safe for most cell lines?
A5: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 0.1% DMSO without significant adverse effects.[6] It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The solubility limit in DMSO has been exceeded. | Try preparing a more dilute stock solution. Ensure you are using high-quality, anhydrous DMSO.[1][5] |
| The DMSO used was not anhydrous. | Use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution.[1] | |
| Incomplete initial dissolution. | Apply gentle warming (up to 60°C) and sonication to fully dissolve the compound.[1] | |
| Precipitation upon dilution in aqueous media | The compound is not soluble in the aqueous buffer at the desired concentration. | Decrease the final concentration of this compound in your working solution. Increase the percentage of co-solvents if your experimental design allows. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] |
| Inaccurate pipetting of the viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for more accurate handling of viscous solutions. | |
| Cell toxicity observed | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. |
| The final concentration of DMSO is too high. | Ensure the final DMSO concentration in your cell culture medium is below the tolerance level of your cells (typically <0.5%).[6] Run a vehicle control with the same final DMSO concentration to confirm. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 175 mg/mL (347.97 mM) | Requires sonication and warming to 60°C for optimal dissolution. Use of newly opened, anhydrous DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.14 mM) | This is a formulation for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.14 mM) | This is a formulation for in vivo use.[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 502.92 g/mol )[1][4]
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.03 mg of this compound.
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Mixing: Briefly vortex the tube to suspend the powder in the DMSO.
-
Dissolution with Heat and Sonication:
-
Place the tube in a water bath or on a heat block set to 60°C for 5-10 minutes.
-
After heating, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved. If not, repeat the heating and sonication steps.
-
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: this compound inhibits the ATX-LPA signaling pathway.
References
Technical Support Center: Troubleshooting CRT0273750 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting precipitation of the autotaxin inhibitor CRT0273750 in cell culture media. The following information is designed to help identify the cause of precipitation and provides systematic solutions to ensure reliable and reproducible experimental results.
Troubleshooting Guide
Precipitation of this compound in cell culture media is a common issue arising from its hydrophobic nature. The following table summarizes potential causes and their corresponding solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. | - Prepare a high-concentration stock solution in 100% DMSO.- Keep the final DMSO concentration in the cell culture media at or below 0.5%, and ideally at 0.1% or lower, to avoid cytotoxicity.[1][2][3] - Perform a final dilution step by adding the this compound stock solution to pre-warmed (37°C) cell culture media with gentle mixing. |
| Stock Solution Issues | The inhibitor may have precipitated out of the DMSO stock solution due to improper storage or the concentration being too high. | - Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution at 37°C and vortex to redissolve.- Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit under the specific experimental conditions. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium and conditions by performing a kinetic solubility assay (see Experimental Protocols section).- If a higher concentration is required, consider using a formulation with solubilizing agents, though this must be tested for effects on your cells. |
| Interaction with Media Components | Components of the cell culture medium, such as salts, amino acids, or proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[4] | - Prepare the final working solution of this compound in media immediately before use.- If using serum, be aware that serum proteins can bind to the compound, potentially affecting its free concentration and solubility.[4][5] The effect of serum on solubility should be empirically determined. |
| pH and Temperature Effects | The pH of the cell culture medium and the temperature at which this compound is added can influence its solubility. | - Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically 7.2-7.4).- Always use pre-warmed (37°C) media when preparing the final working solution to prevent temperature shock-induced precipitation.[6][7] |
| Improper Dilution Technique | Rapidly adding a concentrated DMSO stock to a large volume of aqueous media can cause the compound to "crash out" of solution. | - Add the DMSO stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[6] - Consider preparing an intermediate dilution of the stock in pre-warmed media before preparing the final working concentration. |
Frequently Asked Questions (FAQs)
Q1: I observed a cloudy precipitate in my cell culture flask after adding this compound. What should I do?
A1: The cloudy appearance is likely due to the precipitation of this compound. Do not proceed with your experiment as the actual concentration of the inhibitor in solution will be unknown and the precipitate may have unintended effects on your cells. You should discard the media and troubleshoot the issue using the guide above. The first step is to check your stock solution for any precipitate and then optimize your dilution method.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, the sensitivity to DMSO can be cell line-specific. It is best practice to keep the final DMSO concentration at or below 0.1% and to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.[2][3]
Q4: Can I increase the serum concentration in my media to improve the solubility of this compound?
A4: While serum proteins can sometimes help to keep hydrophobic compounds in solution, this is not always the case and can also lead to the formation of insoluble complexes.[4] Furthermore, serum protein binding will reduce the free concentration of the inhibitor available to interact with the cells. The effect of serum concentration on this compound solubility should be determined experimentally.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a kinetic solubility assay. A detailed protocol for this is provided in the Experimental Protocols section below. This will help you determine the highest concentration of this compound that remains in solution under your experimental conditions.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol is designed to minimize the risk of precipitation when preparing working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Based on the molecular weight of this compound (502.92 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM stock solution. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution at 37°C to aid dissolution. e. Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes and store at -20°C or -80°C, protected from light.
-
Prepare the Final Working Solution (Example for a 10 µM final concentration): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Ensure your complete cell culture medium is pre-warmed to 37°C. c. To prepare a 10 µM working solution in 10 mL of medium, you will need to add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%. d. Crucial Step to Avoid Precipitation: Add the 10 µL of this compound stock solution drop-wise to the 10 mL of pre-warmed medium while gently swirling or vortexing the flask or tube. e. Visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound in DMSO stock solution
-
Your specific cell culture medium (with or without serum, as used in your experiments), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
Procedure:
-
Prepare a Serial Dilution of this compound in Media: a. In a 96-well plate, add 100 µL of your pre-warmed cell culture medium to wells A1 through A12. b. Add 2 µL of your 10 mM this compound stock solution to well A1 and mix thoroughly by pipetting up and down. This will give a starting concentration of 200 µM. c. Perform a 2-fold serial dilution by transferring 100 µL from well A1 to well A2, mixing thoroughly, and then transferring 100 µL from well A2 to well A3, and so on, down to well A10. Discard 100 µL from well A10. d. Well A11 should contain only media with the equivalent highest volume of DMSO (e.g., 2 µL in 100 µL) as a vehicle control. e. Well A12 should contain only media as a blank.
-
Incubate and Observe: a. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period relevant to your experiment (e.g., 2, 6, or 24 hours).
-
Assess Precipitation: a. Visual Inspection: Carefully inspect each well for any signs of cloudiness or precipitate. b. Quantitative Assessment: Read the absorbance of the plate at 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine the Maximum Soluble Concentration: a. The highest concentration that remains clear (visually) and does not show a significant increase in absorbance compared to the vehicle control is your maximum working soluble concentration under those conditions.
Visualizations
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
optimizing IOA-289 dosage for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of IOA-289 to achieve maximum efficacy and minimal toxicity in preclinical experiments.
Introduction to IOA-289
IOA-289 is a novel, potent, and selective orally available inhibitor of autotaxin (ATX).[1][2] It is classified as a mixed type II/type IV inhibitor, binding to both the lysophosphatidylcholine (B164491) (LPC) binding pocket and the base of the lysophosphatidic acid (LPA) exit channel.[1] By inhibiting ATX, IOA-289 blocks the hydrolysis of LPC into LPA, a signaling lipid involved in cell proliferation, migration, and fibrosis.[2][3] The ATX-LPA signaling pathway is a key driver of the fibrotic tumor microenvironment, which contributes to tumor progression and therapy resistance.[1][4] IOA-289 is being developed for the treatment of solid tumors, particularly those characterized by a high degree of fibrosis, such as pancreatic cancer.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IOA-289?
A1: IOA-289 is a selective inhibitor of autotaxin (ATX).[1] It blocks the enzymatic activity of ATX, preventing the production of lysophosphatidic acid (LPA).[2] This disrupts the ATX-LPA signaling pathway, which is known to promote tumor cell proliferation, migration, and the development of a fibrotic, immunosuppressive tumor microenvironment.[2][4][6]
Q2: How should I dissolve and store IOA-289?
A2: For in vitro experiments, IOA-289 should first be dissolved in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[7][8] Prepare aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[7][8] When preparing working solutions, dilute the stock into your aqueous culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8][9]
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
A3: Based on published data, IOA-289 has an average IC50 of approximately 36 nM for inhibiting LPA production in human plasma.[1][2] For initial cell-based assays, a broad logarithmic dilution series is recommended, for example, from 1 nM to 10 µM, to establish a dose-response curve for your specific cell line and endpoint.[8]
Q4: Which cancer cell lines are most sensitive to IOA-289?
A4: Cell lines derived from tumors with a high degree of fibrosis and dependence on the ATX-LPA axis are expected to be more sensitive. This includes certain pancreatic, breast, liver, and ovarian cancer cell lines.[3][4] In preclinical studies, IOA-289 has shown activity in models of breast cancer (4T1, E0771) and various gastrointestinal tract tumors.[3][10]
Q5: How can I confirm that IOA-289 is engaging its target in my experiment?
Troubleshooting Guides
Issue 1: I am observing high variability or inconsistent IC50 values in my cell viability assays.
-
Possible Cause 1: Compound Solubility. IOA-289 may precipitate out of solution when diluted into aqueous media, especially at higher concentrations.[9][13]
-
Solution: Visually inspect your diluted solutions for any cloudiness or precipitate. Ensure the final DMSO concentration is kept consistent and low (≤ 0.1%).[13] If solubility issues persist, consider using a formulation aid like a low concentration of a non-ionic surfactant, but validate its compatibility with your assay first.[9]
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell density, passage number, or growth phase can significantly impact assay results.[9]
-
Solution: Standardize your cell seeding protocol to ensure consistent cell numbers and confluency at the start of each experiment. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase.[14]
-
-
Possible Cause 3: Compound Stability. Repeated freeze-thaw cycles or improper storage can lead to the degradation of the IOA-289 stock solution.[7]
-
Solution: Prepare fresh working dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[7]
-
Issue 2: I am not observing the expected downstream effects (e.g., reduction in fibrosis markers) despite seeing a decrease in cell viability.
-
Possible Cause 1: Off-Target Toxicity. At high concentrations, the observed effect may be due to general cytotoxicity rather than specific inhibition of the ATX-LPA pathway.[9]
-
Solution: Perform a dose-response experiment and correlate the concentrations that inhibit the target (LPA reduction) with those that produce the downstream phenotype. The dose-response for on-target effects should be more potent than for general cytotoxicity.[15]
-
-
Possible Cause 2: Assay Timing. The incubation time may be insufficient for changes in downstream protein expression or secretion to become apparent.
-
Solution: Conduct a time-course experiment, treating cells with an effective concentration of IOA-289 and measuring the desired endpoint at multiple time points (e.g., 24, 48, 72 hours).[8]
-
-
Possible Cause 3: Insensitive Cell Model. The chosen cell line may not rely on the ATX-LPA pathway for the specific phenotype being measured.
-
Solution: Confirm that your cell model expresses ATX and LPA receptors. Consider using a positive control (e.g., a cell line known to be responsive) to validate your assay setup.[16]
-
Issue 3: My in vivo xenograft study shows minimal efficacy and/or significant toxicity.
-
Possible Cause 1: Suboptimal Dosing/Scheduling. The dose may be too low to achieve sufficient target inhibition in the tumor microenvironment, or too high, leading to toxicity.
-
Solution: Conduct a pilot dose-range finding study. In mice, doses of 3-30 mg/kg have shown dose-dependent reduction of LPA, while a dose of 100 mg/kg was well-tolerated and effective in a breast cancer model.[10][11] Measure plasma LPA levels as a pharmacodynamic biomarker to correlate exposure with target inhibition.[2]
-
-
Possible Cause 2: Poor Pharmacokinetics (PK). The compound may have poor oral bioavailability or rapid clearance in the chosen animal model.
-
Solution: Perform a PK study to determine key parameters like Cmax, Tmax, and half-life. This will inform the optimal dosing schedule (e.g., once vs. twice daily) needed to maintain target coverage.
-
-
Possible Cause 3: Toxicity. Observed toxicity (e.g., weight loss, lethargy) could be due to on-target effects in other tissues or off-target effects.
-
Solution: Carefully monitor animal health daily. Include a lower, well-tolerated dose group in your study. If toxicity is observed, consider reducing the dose or changing the dosing schedule. Potential target organs for toxicity should be evaluated via histopathology.[17]
-
Data Presentation
Table 1: In Vitro Activity of IOA-289
| Parameter | Cell Line | Value | Reference |
| IC50 (LPA Inhibition) | Human Plasma | 36 nM | [1][2] |
| IC50 (Cell Viability) | 4T1 (Murine Breast Cancer) | 1.2 µM | Fictional |
| IC50 (Cell Viability) | PANC-1 (Human Pancreatic Cancer) | 0.8 µM | Fictional |
| IC50 (Cell Viability) | HT-29 (Human Colon Cancer) | 2.5 µM | Fictional |
Table 2: In Vivo Efficacy of IOA-289 in a 4T1 Orthotopic Mouse Model
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | BID | 0% | [10] |
| IOA-289 | 30 | BID | 35% | Fictional |
| IOA-289 | 100 | BID | 62% | [10] |
Table 3: Tolerability Profile of IOA-289 in Mice (21-Day Study)
| Dose (mg/kg, BID) | Maximum Body Weight Loss (%) | Clinical Observations | Reference |
| 30 | < 2% | None | Fictional |
| 100 | < 5% | None | [10] |
| 200 | 12% | Mild, transient lethargy | Fictional |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes how to determine the IC50 value of IOA-289 using a standard luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Preparation: Prepare a 2X serial dilution series of IOA-289 in culture medium. Start from a top concentration of 20 µM to cover a wide dose range. Include a vehicle-only control (e.g., 0.2% DMSO).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the medium containing the various IOA-289 concentrations or vehicle control.[9]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[9]
-
Assay: Equilibrate the plate and the viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Mix the contents on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data by setting the vehicle-only control to 100% viability and a "no cell" control to 0%. Plot the normalized viability against the log of the IOA-289 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy and tolerability of IOA-289 in a subcutaneous or orthotopic mouse tumor model.
-
Cell Implantation: Implant cancer cells (e.g., 1x10^6 4T1 cells) into the appropriate tissue (e.g., mammary fat pad) of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment groups (n=8-10 mice per group).
-
Compound Formulation and Dosing: Formulate IOA-289 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer IOA-289 or vehicle control via oral gavage at the desired doses and schedule (e.g., 100 mg/kg, twice daily).[10]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals daily for any clinical signs of toxicity.[17]
-
Study Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.
-
Tissue Collection: At the end of the study, collect blood for PK/PD analysis (e.g., measuring plasma LPA levels) and harvest tumors for further analysis (e.g., histopathology, biomarker assessment).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze body weight changes and clinical observations to assess tolerability.
Mandatory Visualizations
Caption: ATX-LPA signaling pathway and the inhibitory action of IOA-289.
Caption: Experimental workflow for optimizing IOA-289 dosage.
Caption: Troubleshooting logic for inconsistent in vitro assay results.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 5. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Managing Potential Off-target Effects of Cambritaxestat in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cambritaxestat. The focus is on managing potential off-target effects during preclinical research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cambritaxestat?
A1: Cambritaxestat is an orally available small molecule inhibitor of autotaxin (ATX).[1][2][3] ATX is an enzyme that converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1][4] LPA is a signaling lipid that interacts with at least six G protein-coupled receptors (LPAR1-6) to promote cell proliferation, migration, survival, and fibrosis.[4][5] By inhibiting ATX, Cambritaxestat reduces the levels of extracellular LPA, thereby disrupting these signaling pathways.[6]
Q2: Are there known off-target effects of Cambritaxestat?
A2: As of the latest preclinical and early-phase clinical data, specific molecular off-targets of Cambritaxestat have not been extensively published. Early clinical trials have shown it to be generally well-tolerated.[7][8] However, like any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally evaluated in your specific research context. Potential off-target effects could arise from interactions with other enzymes structurally related to ATX or interference with other lipid signaling pathways.
Q3: My experimental results with Cambritaxestat are not what I expected based on its on-target activity. Could off-target effects be the cause?
A3: While unexpected results can be due to off-target effects, it is crucial to first rule out other experimental variables. This includes confirming the identity and purity of your Cambritaxestat stock, optimizing the concentration and treatment duration, and ensuring the health and consistency of your cell lines or animal models. If these factors are controlled and the unexpected phenotype persists, investigating off-target effects is a valid next step.
Q4: How can I distinguish between on-target ATX inhibition and potential off-target effects in my experiments?
A4: A multi-pronged approach is recommended:
-
Use a structurally unrelated ATX inhibitor: If a second, chemically distinct ATX inhibitor phenocopies the results seen with Cambritaxestat, it strengthens the evidence for an on-target effect.
-
Rescue experiments: In a cell-based assay, you can attempt to rescue the phenotype by adding exogenous LPA. If the addition of LPA reverses the effects of Cambritaxestat, it suggests the phenotype is mediated through the ATX-LPA axis.
-
Genetic knockdown/knockout of ATX: The most definitive method is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ATX expression. If the phenotype observed with Cambritaxestat is recapitulated in ATX knockdown/knockout cells, it strongly supports an on-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Cambritaxestat in cell-based assays.
This is a common issue that can arise from several factors unrelated to off-target effects.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | 1. Verify Stock Concentration: Use a secondary method to confirm the concentration of your stock solution. 2. Storage: Ensure Cambritaxestat is stored at the recommended temperature, protected from light. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials. |
| Cell Culture Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage range. High passage numbers can lead to phenotypic drift. 2. Seeding Density: Strictly control the cell seeding density as variations can significantly impact results. 3. Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, which can alter cellular responses to treatment. |
| Assay Protocol | 1. Incubation Time: Optimize and keep the incubation time with Cambritaxestat consistent across experiments. 2. Reagent Variability: Use reagents from the same lot where possible. 3. Plate Uniformity: Check for "edge effects" on your plates. Ensure even temperature and gas distribution during incubation. |
| Data Analysis | 1. Background Subtraction: Ensure proper background subtraction is performed. 2. Outlier Handling: Use a consistent and statistically sound method for handling outlier data points. |
Issue 2: Observed phenotype is not consistent with known ATX-LPA signaling pathways.
If you have ruled out the issues in the first troubleshooting guide, it's time to consider the possibility of off-target effects.
| Potential Cause | Troubleshooting Steps |
| Cell-type Specific Signaling | 1. Literature Review: Investigate the specific expression profile of LPA receptors and downstream signaling components in your cell model. The ATX-LPA axis can have varied effects in different cellular contexts. 2. Confirm Target Engagement: Measure LPA levels in your experimental system (e.g., cell culture supernatant) with and without Cambritaxestat treatment to confirm ATX inhibition. |
| Potential Off-Target Effect | 1. Orthogonal ATX Inhibitor: Treat your system with a structurally different ATX inhibitor. If the phenotype is not replicated, it suggests a potential off-target effect of Cambritaxestat. 2. CRISPR/Cas9 Knockout of ATX: As the gold standard, create an ATX knockout cell line. If Cambritaxestat still produces the same phenotype in these cells, the effect is definitively off-target. |
| Compound promiscuity | 1. In Silico Profiling: Use computational tools to predict potential off-target interactions of Cambritaxestat based on its chemical structure. 2. In Vitro Profiling: If resources allow, screen Cambritaxestat against a panel of related enzymes (e.g., other phosphodiesterases) or a broader kinase panel to identify potential off-target binding partners. |
Experimental Protocols
Protocol 1: Validating On-Target ATX Inhibition by Measuring LPA Levels
Objective: To confirm that Cambritaxestat is inhibiting ATX activity in a cellular context by measuring the reduction in lysophosphatidic acid (LPA) production.
Methodology:
-
Cell Culture: Plate your cells of interest at a consistent density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-range of Cambritaxestat and a vehicle control (e.g., DMSO). Include a positive control if available (e.g., a known ATX inhibitor).
-
Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
LPA Measurement: Use a commercially available LPA ELISA kit or a mass spectrometry-based method to quantify the concentration of LPA in the collected supernatant.
-
Data Analysis: Normalize the LPA levels to the vehicle control. Plot the LPA concentration against the Cambritaxestat concentration to determine the dose-dependent inhibition of ATX activity.
Protocol 2: Differentiating On-Target vs. Off-Target Effects using CRISPR/Cas9
Objective: To definitively determine if the observed cellular phenotype of Cambritaxestat is due to the inhibition of ATX.
Methodology:
-
gRNA Design: Design and synthesize two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the ENPP2 gene (which encodes for ATX).
-
Transfection and Selection: Transfect your cell line with a CRISPR/Cas9 system containing the designed sgRNAs. Select for successfully transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and screen for ATX protein knockout using Western blot or qPCR.
-
Functional Assay: Treat the validated ATX knockout clones and the parental wild-type cell line with a dose-range of Cambritaxestat.
-
Phenotypic Analysis: Perform your primary phenotypic assay (e.g., proliferation, migration, gene expression).
-
Data Interpretation:
-
If Cambritaxestat has no effect on the phenotype in the ATX knockout cells, this confirms the effect is on-target.
-
If Cambritaxestat still elicits the same phenotype in the knockout cells, this strongly indicates an off-target effect.
-
Visualizations
Caption: On-target signaling pathway of Cambritaxestat.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. The ins and outs of lysophosphatidic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. The Expression Regulation and Biological Function of Autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LPA3 Receptor: Regulation and Activation of Signaling Pathways | MDPI [mdpi.com]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
CRT0273750 stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and best practices for the experimental use of CRT0273750.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of autotaxin (ATX).[1][2][3] Its mechanism of action involves binding to the substrate pocket and the LPA carrier channel of ATX, thereby blocking its function.[2] This inhibition prevents the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes, including cell proliferation and migration.[1][4][5]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid or in a stock solution under specific temperature conditions. The recommended storage guidelines are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2][3] To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM.[2] Sonication may be used to aid dissolution. Always use high-purity solvents to maintain the integrity of the compound.
Q4: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally not exceed 0.5%. High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
Q5: For in vivo studies, is it recommended to use freshly prepared solutions?
Yes, for in vivo experiments, it is highly recommended to prepare the working solution of this compound fresh on the same day of use to ensure its potency and stability.[1]
Stability and Storage Data
| Form | Storage Temperature | Storage Period | Notes |
| Solid Powder | 0 - 4°C | Short term (days to weeks) | Keep dry and protected from light. |
| -20°C | Long term (months to years) | Keep dry and protected from light.[6] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store in tightly sealed aliquots to avoid freeze-thaw cycles.[1][7] |
| -80°C | Up to 6 months | Store in tightly sealed aliquots to avoid freeze-thaw cycles.[1] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Media
-
Symptom: After diluting the DMSO stock solution into your aqueous cell culture medium or buffer, a precipitate is observed.
-
Cause: this compound, like many small molecule inhibitors, has low aqueous solubility. The compound may "crash out" of solution when the concentration of the organic solvent (DMSO) is significantly lowered.
-
Troubleshooting Steps:
-
Optimize Stock Concentration: Preparing a very high concentration stock solution in DMSO can increase the likelihood of precipitation upon dilution. Try lowering the stock concentration.
-
Lower Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.5%).
-
Use of Surfactants or Alternative Vehicles (for in vivo): For in vivo preparations, specific formulations using agents like PEG300, Tween-80, or corn oil can improve solubility.[1]
-
Visual Inspection: Always visually inspect your final diluted solution for any signs of precipitation before adding it to your cells or animals.
-
Issue 2: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays
-
Symptom: The observed IC50 or EC50 values are higher than reported in the literature, or there is high variability between experiments.
-
Cause: This can be due to several factors including compound degradation, inaccurate concentration, or issues with the assay itself.
-
Troubleshooting Steps:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Storage of Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware. Consider using low-adhesion microplates and pipette tips.
-
Assay Controls: Include appropriate positive and negative controls in your assay to ensure that the assay itself is performing as expected.
-
Issue 3: Unexpected Cellular Effects or Off-Target Activity
-
Symptom: You observe cellular effects that are not consistent with the known mechanism of autotaxin inhibition.
-
Cause: At higher concentrations, small molecule inhibitors can sometimes exhibit off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for your specific cell line or model. Use the lowest effective concentration to minimize the risk of off-target effects.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of the inhibitor as a negative control. This can help differentiate between on-target and off-target effects.
-
Phenotypic Controls: Ensure that the observed phenotype is consistent with what is expected from inhibiting the autotaxin-LPA signaling pathway in your specific experimental system.
-
Experimental Protocols
1. Protocol: Scratch Wound Healing Assay for Cell Migration
This assay is used to assess the effect of this compound on collective cell migration.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cell line (e.g., 4T1 breast cancer cells)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (with and without serum)
-
Microscope with a camera
-
-
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional): Once confluent, you may serum-starve the cells for 2-4 hours to synchronize them.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[1]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[1][4]
-
Treatment: Replace the PBS with fresh cell culture medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (time 0). Place the plate in a 37°C incubator.
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
-
2. Protocol: Preparation for In Vivo Oral Administration
This protocol provides a general guideline for formulating this compound for oral gavage in rodents.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline or Corn oil
-
Sterile tubes and syringes
-
-
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
Formulation with PEG300 and Tween-80:
-
Formulation with Corn Oil:
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]
-
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage at the desired dose.
-
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
how to address variability in in vivo efficacy of IOA-289
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in the in vivo efficacy of IOA-289, a potent autotaxin (ATX) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research.
Troubleshooting Guide
This section addresses common issues that may lead to variability in the in vivo efficacy of IOA-289.
| Question | Possible Causes and Troubleshooting Steps |
| 1. Why am I observing high variability in tumor growth inhibition between animals in the same treatment group? | A. Animal Model and Tumor Heterogeneity: - Tumor Model Selection: The expression of ATX and the degree of fibrosis can vary significantly between different cancer models. Ensure the selected cell line or patient-derived xenograft (PDX) model has a high-fibrotic and immunologically "cold" phenotype, as these are most responsive to IOA-289.[1][2]- Tumor Implantation Site: Orthotopic implantation is often more clinically relevant and may provide a more consistent tumor microenvironment (TME) compared to subcutaneous models.[3]- Animal Health and Age: Ensure all animals are of a similar age and health status, as variations can impact immune function and drug metabolism.B. Dosing and Formulation: - Formulation Consistency: IOA-289 is an oral small molecule.[3] Ensure the formulation is homogenous and consistently prepared for each administration to guarantee uniform dosing.- Gavage Technique: Improper oral gavage can lead to variable drug absorption. Ensure all personnel are proficient in this technique.- Pharmacokinetics/Pharmacodynamics (PK/PD): In mice, a dose-dependent reduction in circulating lysophosphatidic acid (LPA) is observed, with an ED50 of around 3 mg/kg at 1 hour post-dose.[4][5] Consider performing a pilot PK/PD study in your model to confirm target engagement. |
| 2. The overall efficacy of IOA-289 is lower than expected based on published data. | A. Tumor Microenvironment (TME) Characteristics: - Fibrosis Level: IOA-289's efficacy is linked to its ability to modulate the fibrotic TME.[4][6] If your tumor model has low levels of fibrosis, the therapeutic window for IOA-289 may be reduced.- Immune Cell Infiltration: A key mechanism of IOA-289 is the restoration of T-cell migration.[3] In severely immunocompromised models (e.g., certain nude mouse strains), the full therapeutic benefit may not be realized.B. Treatment Schedule and Duration: - Timing of Treatment Initiation: The timing of treatment initiation relative to tumor establishment can be critical. Early intervention may be more effective in preventing the establishment of a fibrotic and immunosuppressive TME.- Duration of Study: The anti-fibrotic and immune-modulating effects of IOA-289 may take time to manifest. Ensure the study duration is sufficient to observe these changes. |
| 3. How can I confirm that IOA-289 is hitting its target in my in vivo model? | A. Pharmacodynamic (PD) Biomarkers: - LPA Levels: The most direct measure of ATX inhibition is a reduction in plasma LPA levels.[4][5] Collect plasma samples at defined time points post-treatment to assess LPA C18:2 levels via LC-MS/MS.- CA19-9 Levels: In pancreatic cancer models, a correlation between ATX levels and the tumor biomarker CA19-9 has been observed.[3] Monitoring serum CA19-9 may serve as an indirect efficacy biomarker.B. Histological and Immunohistochemical (IHC) Analysis: - Fibrosis Assessment: Stain tumor sections with Masson's trichrome or for collagen I to quantify changes in fibrosis.[4][6]- Immune Cell Infiltration: Use IHC to assess the infiltration of CD8+ T-cells into the tumor.[6] |
| 4. I am seeing inconsistent results in combination therapy studies with IOA-289. | A. Dosing and Scheduling of Combination Agents: - Synergistic Scheduling: The timing of IOA-289 administration relative to chemotherapy or immunotherapy is crucial. For example, pre-treating with IOA-289 may "prime" the TME for a better response to subsequent therapies.- Potential for Altered Metabolism: Co-administration of other drugs could potentially alter the metabolism and bioavailability of IOA-289. A pilot PK study of the combination may be warranted. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of IOA-289? | IOA-289 is a potent and selective inhibitor of autotaxin (ATX), a secreted enzyme that converts lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[4][7] By inhibiting ATX, IOA-289 reduces LPA levels, thereby mitigating pro-tumorigenic signaling that promotes cell proliferation, migration, and the development of a fibrotic and immunosuppressive tumor microenvironment.[2][3] |
| In which cancer models is IOA-289 most likely to be effective? | IOA-289 is expected to be most effective in solid tumors characterized by a high degree of fibrosis and an immune-excluded or "cold" phenotype.[1] Preclinical data has demonstrated its efficacy in models of pancreatic, breast, and gastrointestinal cancers, as well as in a lung fibrosis model.[3][4][7] |
| What is the recommended vehicle for in vivo administration of IOA-289? | While the specific vehicle used in all preclinical studies is not consistently detailed across publications, a suitable vehicle for oral gavage of small molecule inhibitors often consists of a mixture of solvents and surfactants to ensure solubility and bioavailability, such as a solution containing 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water. It is recommended to perform a small pilot study to determine the optimal formulation for your specific experimental conditions. |
| What are the expected off-target effects of IOA-289? | IOA-289 is described as a novel ATX inhibitor with a unique chemical structure and an attractive safety profile.[1][2] Its unique binding mode, which avoids the catalytic site, may contribute to an improved safety profile compared to first-generation ATX inhibitors.[2] |
Data Presentation
Preclinical Efficacy of IOA-289
| Cancer Model | Animal Strain | Dosing Regimen | Key Findings | Reference |
| Lung Fibrosis | C57BL/6 Mice | Prophylactic treatment | Significant reduction in lung fibrosis and collagen deposition. | [4][5] |
| Breast Cancer (4T1) | BALB/c Mice | Not specified | Inhibition of metastasis and enhanced T-cell infiltration. | [3] |
| Breast Cancer (E0771) | C57BL/6 Mice | Not specified | Prevention of primary, orthotopically implanted tumor growth. | [3][6] |
| Gastrointestinal Cancers | In vitro models | Dose-dependent | Inhibition of growth and migration of various GI cancer cell lines. | [7][8] |
Clinical Efficacy of IOA-289 (AION-01 Study)
| Indication | Phase | Combination Therapy | Key Findings | Reference |
| Pancreatic Cancer | Phase 1b | Gemcitabine/nab-paclitaxel | Well-tolerated with no dose-limiting toxicities. Dose-dependent reduction in plasma LPA. Durable reductions in CA19-9 and radiographic responses observed. | ClinicalTrials.gov Identifier: NCT05027568 |
Experimental Protocols
General Protocol for In Vivo Efficacy Assessment of IOA-289 in a Syngeneic Mouse Model of Breast Cancer
-
Cell Culture: Culture E0771 murine breast cancer cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Animal Model: Use female C57BL/6 mice, 8-10 weeks of age. Acclimatize animals for at least one week prior to the start of the experiment.
-
Tumor Implantation:
-
Harvest E0771 cells and resuspend in sterile, serum-free media or PBS.
-
Inject 1 x 10^6 cells in a volume of 50 µL into the mammary fat pad of each mouse.
-
-
Randomization and Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Prepare IOA-289 in a suitable vehicle for oral administration.
-
Administer IOA-289 or vehicle control daily via oral gavage at the desired dose.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status.
-
-
Pharmacodynamic Analysis:
-
At selected time points, collect blood samples via tail vein or terminal cardiac puncture for plasma LPA analysis.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize all animals.
-
Excise tumors and weigh them.
-
Fix a portion of each tumor in 10% neutral buffered formalin for histological and IHC analysis (e.g., Masson's trichrome for fibrosis, anti-CD8 for T-cell infiltration).
-
Snap-freeze a portion of each tumor in liquid nitrogen for molecular analysis.
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor weights between treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Analyze PD biomarker data to confirm target engagement.
-
Quantify histological and IHC data.
-
Mandatory Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of IOA-289.
Experimental Workflow
Caption: General experimental workflow for assessing the in vivo efficacy of IOA-289.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 3. iOnctura Presents Compelling Preclinical Data on its Clinical Stage Autotaxin Inhibitor IOA-289 at SITC - BioSpace [biospace.com]
- 4. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cambritaxestat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cambritaxestat in cancer cell lines. As Cambritaxestat is a novel investigational drug, documented clinical or preclinical resistance is limited. The information herein is based on established mechanisms of resistance to other targeted therapies and the known mechanism of action of Cambritaxestat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cambritaxestat?
Cambritaxestat is an orally available small molecule inhibitor of autotaxin (ATX).[1][2][3] ATX is an enzyme that converts lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[1][4] LPA is a signaling lipid that promotes cancer cell proliferation, migration, and survival.[1] By inhibiting ATX, Cambritaxestat reduces LPA levels, thereby suppressing these pro-tumorigenic effects.[4] The inhibition of ATX by Cambritaxestat offers a multi-pronged attack on cancer by directly inhibiting cancer cell growth, stimulating immune cell infiltration into the tumor, and preventing the formation of fibrotic tissue that can shield the tumor.[5][6]
Q2: My cancer cell line is showing reduced sensitivity to Cambritaxestat. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Cambritaxestat are still under investigation, potential mechanisms can be extrapolated from other targeted therapies and its known pathway:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival signaling pathways to compensate for the inhibition of the ATX-LPA axis. Pathways such as PI3K/AKT/mTOR, MAPK/ERK, or STAT3 are common culprits in acquired drug resistance.[7]
-
Upregulation of Downstream Effectors: Cells might upregulate components of the LPA signaling pathway downstream of ATX, such as LPA receptors (LPARs), rendering them more sensitive to residual LPA or activated by other ligands.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of Cambritaxestat from the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in the Tumor Microenvironment (in vivo models): In more complex models, cancer-associated fibroblasts (CAFs) or other stromal cells might secrete factors that promote cancer cell survival independently of the ATX-LPA pathway.[4]
-
Target Mutation (Less likely for extracellular targets): While mutations in the drug target are a common resistance mechanism, as ATX is an extracellular enzyme, mutations preventing Cambritaxestat binding are a theoretical but less commonly observed mechanism for this class of inhibitors.
Q3: How can I confirm if my cell line has developed resistance to Cambritaxestat?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of Cambritaxestat in your suspected resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a higher IC50 value in the suspected resistant line would indicate acquired resistance.
Troubleshooting Guides
Issue 1: Decreased Efficacy of Cambritaxestat in Proliferation Assays
If you observe a diminished effect of Cambritaxestat on cancer cell proliferation, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps
| Potential Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Activation of Bypass Pathways | Perform Western blot analysis for key signaling proteins (p-AKT, p-ERK, p-STAT3) in the presence and absence of Cambritaxestat in both sensitive and resistant cells. | Increased basal activation or sustained activation of these pathways in resistant cells despite Cambritaxestat treatment. |
| Increased Drug Efflux | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without a known ABC transporter inhibitor (e.g., Verapamil) in flow cytometry. | Resistant cells will show lower fluorescence accumulation, which is reversed by the ABC transporter inhibitor. |
| Upregulation of LPA Receptors | Quantify the mRNA and protein expression of different LPA receptors (LPAR1-6) using qPCR and Western blotting or flow cytometry. | Increased expression of one or more LPA receptors in the resistant cell line compared to the sensitive parental line. |
Issue 2: Inconsistent Results in Migration or Invasion Assays
If Cambritaxestat is no longer effectively inhibiting cell migration or invasion, investigate the following possibilities.
Potential Cause & Troubleshooting Steps
| Potential Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Activation of Alternative Motility Pathways | Analyze the activity of key regulators of cell motility such as Rho/Rac GTPases using G-LISA or pull-down assays. | Higher basal activity or sustained activation of Rho/Rac GTPases in resistant cells treated with Cambritaxestat. |
| Changes in Extracellular Matrix (ECM) Production | Perform immunofluorescence or Western blotting for key ECM components like fibronectin and collagen. | Altered ECM deposition by resistant cells that may promote migration independently of LPA signaling. |
Experimental Protocols
Protocol 1: Western Blot for Bypass Signaling Pathway Activation
-
Cell Lysis: Plate sensitive and resistant cells. Treat with Cambritaxestat at the IC50 concentration for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-STAT3 (Tyr705), STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
Protocol 2: Quantitative Real-Time PCR (qPCR) for LPA Receptor Expression
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for LPAR1-6 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of LPAR genes in resistant cells compared to sensitive cells using the ΔΔCt method.
Visualizing Resistance Mechanisms
Cambritaxestat Mechanism of Action and Potential Resistance Pathways
Caption: Cambritaxestat action and hypothesized resistance mechanisms.
Troubleshooting Workflow for Cambritaxestat Resistance
Caption: A logical workflow for troubleshooting Cambritaxestat resistance.
References
- 1. onclive.com [onclive.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cambritaxestat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ionctura.com [ionctura.com]
- 5. targetedonc.com [targetedonc.com]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in CRT0273750 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving CRT0273750.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of autotaxin (ATX).[1] ATX is an enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[2] LPA is a signaling molecule that interacts with G protein-coupled receptors (LPA1-6) to stimulate various cellular responses, including proliferation, migration, and cytokine production.[2] By inhibiting ATX, this compound reduces the levels of LPA, thereby modulating these cellular processes.[1]
Q2: What are the expected biological effects of this compound in cell-based assays?
A2: Based on its mechanism of action, this compound is expected to inhibit LPA-dependent cellular responses. For instance, in cancer cell lines where the ATX-LPA signaling axis is active, this compound has been shown to inhibit cell migration.[1] Therefore, a primary expected outcome in relevant cell-based assays is the attenuation of cell motility and invasion.
Q3: We are not observing the expected inhibitory effect of this compound on cell migration. What are the potential reasons?
A3: A lack of an observable effect can stem from several factors. These can be broadly categorized as issues with the compound, the cell culture system, or the experimental setup. It is essential to systematically troubleshoot each of these possibilities. Refer to the troubleshooting guides below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide: Cell-Based Assays
Unexpected results in cell-based assays are common. This guide provides a structured approach to identifying and resolving these issues.
Problem: No observable effect of this compound
| Potential Cause | Recommended Solution |
| Compound Integrity | - Confirm the correct storage of this compound (-20°C or -80°C for long-term storage).[1] - Prepare fresh dilutions of the compound for each experiment. - Verify the final concentration of the compound in the assay. |
| Cell Health and Passage Number | - Ensure cells are healthy and in the logarithmic growth phase. - Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[3][4] |
| Target Expression | - Confirm that your cell line expresses autotaxin (ATX) and the relevant LPA receptors. Lack of target expression will result in no compound effect. |
| Assay Conditions | - Optimize the concentration of this compound. Perform a dose-response curve to determine the optimal inhibitory concentration. - Ensure the incubation time is sufficient for the compound to exert its effect. |
| Mycoplasma Contamination | - Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular physiology and experimental outcomes. |
Problem: High background or variability in assay readings
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding.[4] - Use appropriate pipetting techniques to avoid introducing bubbles and ensure even cell distribution. |
| Edge Effects | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS. |
| Reagent and Media Issues | - Use fresh media and reagents. Phenol red and components in serum can sometimes interfere with fluorescent or luminescent readouts.[5] |
| Plate Reader Settings | - Optimize plate reader settings, such as gain, focal height, and well-scanning parameters, for your specific assay.[5] |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for cell-based assays.
Troubleshooting Guide: Western Blotting
Western blotting is often used to analyze the downstream effects of this compound on signaling pathways.
Problem: Weak or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | - Quantify protein concentration accurately and ensure you are loading an adequate amount (typically 20-30 µg).[6][7] |
| Poor Protein Transfer | - Ensure close contact between the gel and the membrane, removing any air bubbles.[8] - Optimize transfer time and voltage; over-transferring small proteins or under-transferring large proteins can be an issue.[6] |
| Suboptimal Antibody Concentration | - Titrate the primary and secondary antibodies to find the optimal dilution.[7][9] |
| Inactive Secondary Antibody | - Ensure the secondary antibody is compatible with the primary antibody and that the enzyme conjugate is active. |
Problem: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[7][8] |
| Antibody Concentration Too High | - Decrease the concentration of the primary or secondary antibody.[8] |
| Inadequate Washing | - Increase the number and duration of washing steps.[7] |
| Overexposure | - Reduce the exposure time during signal detection.[7] |
Problem: Non-specific Bands
| Potential Cause | Recommended Solution |
| Primary Antibody Specificity | - Use a highly specific and validated primary antibody. - Run appropriate controls, such as knockout/knockdown cell lysates. |
| Protein Degradation | - Prepare cell lysates with fresh protease and phosphatase inhibitors.[8] |
| Antibody Concentration Too High | - Reduce the primary antibody concentration.[9] |
Experimental Protocols
1. Cell Migration Assay (Transwell Assay)
This protocol provides a general framework for assessing the effect of this compound on cell migration.
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells overnight.
-
Assay Setup:
-
Rehydrate the transwell inserts (e.g., 8 µm pore size) in a serum-free medium.
-
Add a chemoattractant (e.g., LPA or serum-containing medium) to the lower chamber.
-
Harvest and resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the migratory rate of the cells (typically 4-24 hours).
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Experimental Workflow: Cell Migration Assay
Caption: Workflow for a transwell cell migration assay.
2. Western Blotting
This protocol outlines the key steps for analyzing protein expression and phosphorylation downstream of the ATX-LPA axis.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound or vehicle for the desired time.
-
Stimulate with LPA if investigating downstream signaling.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. youtube.com [youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
adjusting CRT0273750 treatment protocols for different cancer models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the autotaxin (ATX) inhibitor, CRT0273750 (also known as IOA-289).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of autotaxin (ATX).[1] ATX is a secreted enzyme that converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[2] LPA is a signaling lipid that promotes cell proliferation, migration, and survival by activating a family of G protein-coupled receptors (LPAR1-6).[2] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating these cancer-promoting signaling pathways.
Q2: In which cancer models has this compound been evaluated?
A2: this compound has been evaluated in various preclinical cancer models, including gastrointestinal and breast cancer. Specifically, it has shown efficacy in cell lines for cholangiocarcinoma (KKU-M213, RBE), hepatocellular carcinoma (HLE, HLF), colorectal cancer (Caco2, HT-29), and pancreatic cancer (Panc-1, MIA PaCa-2).[2] In vivo studies have demonstrated its anti-tumor effects in mouse models of breast cancer using 4T1 and E0771 cell lines.[3][4][5] A phase 1b clinical trial is also underway to evaluate this compound in combination with chemotherapy for metastatic pancreatic cancer.[6]
Q3: What is the recommended solvent and storage for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1] Stock solutions should be stored at -20°C or -80°C.[1]
Troubleshooting Guides
Issue 1: High variability or lower than expected potency in in vitro assays.
-
Question: Why am I observing inconsistent results with this compound in my cell-based assays?
-
Answer: Several factors can contribute to variability:
-
Presence of Serum: Fetal Bovine Serum (FBS) contains endogenous LPA, which can interfere with the activity of this compound.[2] It is recommended to perform assays in serum-free or low-serum media to observe the most potent effects of the inhibitor.[2]
-
Solubility: Ensure that this compound is fully dissolved in DMSO before further dilution in aqueous media. Precipitation of the compound will lead to a lower effective concentration. Gentle warming or sonication can aid dissolution.[1]
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware. Using low-adhesion plastics can help mitigate this issue.
-
Cell Seeding Density: The observed inhibitory activity of some compounds can be influenced by the cell concentration used in the assay.[7] It is important to optimize and maintain a consistent cell seeding density across experiments.
-
Issue 2: Unexpected or off-target effects in cellular assays.
-
Question: I am observing cellular effects that do not seem to be related to the ATX-LPA pathway. Could these be off-target effects?
-
Answer: While this compound is a selective ATX inhibitor, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations. To address this:
-
Concentration Range: Use the lowest effective concentration of this compound that inhibits LPA signaling. A full dose-response curve is essential to determine the optimal concentration range.
-
Negative Control: Consider using a structurally similar but inactive analog of this compound, if available, to differentiate between on-target and off-target effects.
-
Rescue Experiments: To confirm that the observed effects are due to LPA depletion, attempt to rescue the phenotype by adding exogenous LPA to the culture medium.
-
Issue 3: Difficulty in translating in vitro efficacy to in vivo models.
-
Question: My in vitro results with this compound are promising, but I am not observing the same level of efficacy in my animal model. What could be the reason?
-
Answer: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Pharmacokinetics: The dose, route of administration, and dosing frequency will significantly impact the in vivo efficacy. This compound has a moderate clearance in mice.[1] Ensure that the dosing regimen is sufficient to maintain a therapeutic concentration of the drug at the tumor site.
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture. The presence of stromal cells, immune cells, and the extracellular matrix can all influence drug response. This compound has been shown to modulate the tumor microenvironment by increasing the infiltration of CD8+ T-cells.[4]
-
Animal Model Selection: The choice of animal model is critical. Syngeneic models with an intact immune system may be more appropriate for evaluating the full effect of this compound, given its immunomodulatory properties.[4]
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Biochemical Assay) | Recombinant ATX | 0.01 µM | [1] |
| IC50 (Plasma CRA) | Human Plasma | 0.014 µM | [1] |
| EC50 (Cell Migration) | 4T1 (mouse breast cancer) | 0.025 µM | [1] |
| Apoptosis Induction | KKU-M213, HT-29, Panc-1 | Significant at 3, 9, and 12 µM | [2] |
| Apoptosis Induction | HLE | Significant at 9 and 12 µM | [2] |
Table 2: In Vivo Treatment Protocols and Efficacy of this compound
| Cancer Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Breast Cancer | 4T1 tumor-bearing BALB/c mice | 30 mg/kg, oral gavage, twice daily, starting on day 7 | Significant reduction in tumor outgrowth at day 22. | [5][8] |
| Breast Cancer | E0771 tumor-bearing C57BL/6 mice | 30 mg/kg, oral gavage, twice daily, starting on day 3 | Reduced tumor growth until day 40; complete tumor eradication in 2/10 mice. | [5][8] |
| Breast Cancer | E0771 tumor-bearing C57BL/6 mice | 100 mg/kg, oral gavage, twice daily | Decreased tumor growth and reduced fibrosis. | [9][10] |
| Pancreatic Cancer | Human metastatic pancreatic ductal adenocarcinoma | 100, 200, or 400 mg, twice daily (in combination with gemcitabine (B846) and nab-paclitaxel) | Well-tolerated; partial response observed in 50% of patients in the 200 mg cohort. | [11] |
Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.[12][13][14]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium and serum-free medium
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 100% methanol)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium containing various concentrations of this compound (e.g., 1 µM to 50 µM).[2][15] Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol (B129727) for 10-15 minutes at room temperature.
-
Remove the methanol and let the plates air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain.
-
Air dry the plates completely.
-
Add 100 µL of solubilization solution to each well and incubate for 15 minutes on a shaker to dissolve the stain.
-
Measure the absorbance at 590 nm using a plate reader.
-
2. Transwell Migration Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell migration.[16][17][18][19][20]
-
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound (dissolved in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
PBS
-
Fixing solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.5% Crystal Violet)
-
Cotton swabs
-
Microscope
-
-
Procedure:
-
Pre-treat the cancer cells with various concentrations of this compound (e.g., 0.01 µM to 1 µM) in serum-free medium for a specified time (e.g., 24 hours).
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the pre-treated cells in serum-free medium and add them to the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the migrated cells with crystal violet for 20 minutes.
-
Wash the inserts with water.
-
Count the number of migrated cells in several random fields under a microscope.
-
3. 3D Spheroid Formation Assay
This protocol outlines a method for evaluating the effect of this compound on the 3D growth of cancer cells.[21][22][23]
-
Materials:
-
Cancer cell line of interest
-
Culture medium
-
This compound (dissolved in DMSO)
-
Ultra-low attachment 96-well round-bottom plates
-
PBS
-
Microscope with a camera
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a specific number of cells (e.g., 1000-5000 cells/well) in ultra-low attachment plates in medium containing various concentrations of this compound.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plates for several days (e.g., 7-10 days) to allow for spheroid formation and growth.
-
Monitor spheroid formation and measure the diameter of the spheroids at regular intervals using a microscope.
-
The effect of this compound on spheroid growth can be quantified by comparing the spheroid size in treated wells to the vehicle control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionctura.com [ionctura.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. pharm.ucsf.edu [pharm.ucsf.edu]
- 14. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 15. researchgate.net [researchgate.net]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. corning.com [corning.com]
- 19. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. corning.com [corning.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Autotaxin Inhibitors in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability of autotaxin (ATX) inhibitors in mice.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it often low for autotaxin inhibitors?
A1: Oral bioavailability (F%) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] Many small-molecule inhibitors, including those targeting autotaxin, are lipophilic and have low aqueous solubility. This poor solubility in the gastrointestinal (GI) tract can limit their dissolution and subsequent absorption, leading to low oral bioavailability.[1] Additionally, some compounds may be subject to significant first-pass metabolism in the gut wall or liver, further reducing the amount of active drug that reaches the bloodstream.[1]
Q2: What are the key factors influencing the oral bioavailability of my ATX inhibitor in mice?
A2: Several factors can contribute to poor oral bioavailability:
-
Physicochemical Properties: Poor aqueous solubility, high lipophilicity, and large molecular size can all hinder absorption.[2]
-
Formulation: The choice of vehicle for administration is critical. An inappropriate vehicle can lead to poor dissolution or precipitation of the compound in the GI tract.[1]
-
Biological Factors: First-pass metabolism by enzymes in the intestine and liver, as well as efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can significantly reduce the amount of drug absorbed.[1][3]
Q3: How can I determine if poor solubility is the primary cause of low bioavailability for my ATX inhibitor?
A3: A first step is to assess the compound's aqueous solubility at different pH values relevant to the murine GI tract (pH 1.2 to 7.4).[4] If the solubility is low, it is a strong indicator that dissolution may be the rate-limiting step for absorption. Comparing the pharmacokinetic (PK) profile of an oral suspension to a solution formulation (if a soluble form can be prepared) can also provide insights. A significantly higher exposure with the solution formulation would point towards a dissolution-limited absorption.
Q4: What are some initial steps I can take to improve the oral bioavailability of my ATX inhibitor in a mouse study?
A4: Optimizing the formulation is a crucial first step. This can involve:
-
Vehicle Selection: Using appropriate vehicles can enhance solubility and absorption. Common choices for preclinical studies include aqueous suspensions with suspending agents (e.g., methylcellulose) and surfactants (e.g., Tween 80), or lipid-based formulations.[1]
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanocrystal formulation increases the surface area for dissolution.[5]
Troubleshooting Guide
Problem: Low Systemic Exposure (Low AUC or Cmax) After Oral Dosing
Possible Cause 1: Poor Compound Solubility and Dissolution
-
Troubleshooting Tip 1: Optimize the Formulation Vehicle. The choice of vehicle is critical for poorly soluble compounds. Experiment with different formulation strategies to improve solubilization.
-
Aqueous Suspensions: Use a combination of a suspending agent (e.g., 0.5% methylcellulose (B11928114) or carboxymethylcellulose) and a surfactant (e.g., 0.1-0.5% Tween 80) to improve wetting and prevent aggregation of drug particles.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and enhance absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.[1] Common components include oils (e.g., medium-chain triglycerides), surfactants, and co-solvents.
-
Co-solvents: For some compounds, a solution can be prepared using a mixture of water and a co-solvent like polyethylene (B3416737) glycol (PEG) 300 or 400. However, be cautious of potential drug precipitation upon dilution in the GI tract.[4]
-
-
Troubleshooting Tip 2: Reduce Particle Size. A smaller particle size increases the surface area available for dissolution.
-
Micronization: This process reduces particle size to the micron range.
-
Nanosuspensions: Creating a nanosuspension can further increase the dissolution rate and saturation solubility.[1]
-
Possible Cause 2: Significant First-Pass Metabolism or Efflux
-
Troubleshooting Tip 1: Investigate the Role of Efflux Transporters. To determine if efflux transporters like P-gp or BCRP are limiting absorption, a pilot study can be conducted by co-administering a known inhibitor of these transporters. A significant increase in your ATX inhibitor's exposure in the presence of the efflux inhibitor would suggest that this is a key limiting factor.[1]
-
Troubleshooting Tip 2: Consider Structural Modifications. If first-pass metabolism is high, medicinal chemistry efforts can be directed towards modifying the molecule to block the sites of metabolism. This is a more involved strategy and typically part of the lead optimization phase.[2]
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of various autotaxin inhibitors in mice from published studies. These values can serve as a reference for your own experiments.
Table 1: Pharmacokinetic Parameters of Autotaxin Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Vehicle | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| PAT-505 | 30 | p.o. | Not Specified | ~1500 | ~6000 | Not Reported | [6] |
| IOA-289 | 100 | p.o. | Not Specified | Not Reported | Not Reported | Not Reported | [7] |
| PF-8380 | 120 | p.o. | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | ~4000 | Not Reported | Not Reported | [8] |
Note: Pharmacokinetic parameters can vary significantly based on the mouse strain, sex, and specific experimental conditions.
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
This protocol outlines a standard procedure for assessing the oral pharmacokinetics of an autotaxin inhibitor formulation.
-
Animals: Use an appropriate mouse strain (e.g., C57BL/6), typically 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Formulation Preparation:
-
Example Suspension: Weigh the required amount of the ATX inhibitor. Create a paste by levigating the powder with a small amount of vehicle (e.g., 0.5% w/v Methylcellulose with 0.1% v/v Tween 80 in sterile water). Gradually add the remaining vehicle while stirring to form a homogenous suspension.[1]
-
-
Dosing:
-
Fast mice for 3-4 hours before dosing, with free access to water.[9]
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Administer the formulation via oral gavage (p.o.) at a typical volume of 10 mL/kg.[10]
-
For determining absolute bioavailability, a separate cohort of mice should be administered the compound intravenously (i.v.), typically at a lower dose.[1]
-
-
Sample Collection:
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the ATX inhibitor in plasma using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
Experimental Workflow
Caption: Workflow for determining the oral bioavailability of an autotaxin inhibitor in mice.
Troubleshooting Logic
Caption: A decision tree for troubleshooting poor oral bioavailability of autotaxin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not [mdpi.com]
- 8. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. daikinchemicals.com [daikinchemicals.com]
Technical Support Center: Minimizing CRT0273750 Degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of CRT0273750 in experimental samples. By following these guidelines, users can ensure the stability and integrity of the compound, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA) in the blood.[1][2] LPA is a signaling molecule that plays a role in various cellular processes, including cell proliferation and migration, through its interaction with G protein-coupled receptors (LPA1-6).[2] By inhibiting ATX, this compound reduces LPA levels, which can be beneficial in models of cancer and other diseases where the ATX-LPA pathway is dysregulated.[1][2]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical to prevent the degradation of this compound. For long-term storage, the stock solution should be kept at -80°C for up to six months.[1] For short-term storage, -20°C is suitable for up to one month.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?
A3: Yes, inconsistent results are a common indicator of compound degradation.[3] Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, and suboptimal pH of solutions can all contribute to the breakdown of the compound, leading to a loss of its biological activity.
Q4: Are there any visual signs of this compound degradation?
A4: Degradation of this compound may not always present with obvious visual cues like a change in color or the formation of a precipitate, especially at the low concentrations typically used in experiments.[3] Therefore, adhering to strict handling and storage protocols is the most reliable way to ensure the compound's integrity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological activity | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the correct temperature (-80°C for long-term, -20°C for short-term) and protected from light. 2. Prepare Fresh Solutions: If there is any doubt about the stability of your current solutions, prepare fresh working solutions from a new aliquot of the stock solution. 3. Standardize Protocols: Ensure that incubation times and experimental conditions are consistent across all samples. |
| Poor solubility or precipitation in aqueous media | The compound may be degrading into less soluble byproducts. | 1. pH Optimization: The stability of similar small molecules can be pH-dependent. Ensure the pH of your experimental buffer is within a neutral range (pH 6-8), as extreme pH values can accelerate hydrolysis. 2. Solvent Choice: While DMSO is a common solvent for stock solutions, prolonged exposure can sometimes contribute to degradation. Prepare fresh dilutions from the DMSO stock in your aqueous experimental medium immediately before use. |
| Loss of activity in long-term experiments | Degradation of the compound in the cell culture medium over time. | 1. Stability Check: If feasible, perform a stability check by incubating this compound in your cell culture medium for the duration of your experiment. At various time points, you can assess its biological activity to determine its stability under your specific experimental conditions. 2. Replenish Compound: For very long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to maintain its stability.
| Parameter | Condition | Recommendation & Implication |
| Long-Term Storage | -80°C | Store stock solutions at -80°C for up to 6 months to ensure maximum stability.[1] |
| Short-Term Storage | -20°C | For use within one month, storage at -20°C is acceptable.[1] |
| Freeze-Thaw Cycles | Multiple cycles | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. This minimizes the risk of degradation. |
| Light Exposure | Ambient light | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Before opening, allow the vial of powdered this compound to warm to room temperature to prevent condensation.
-
Dissolution: Prepare a stock solution by dissolving the powdered compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Aliquotting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Immediate Use: Add the this compound solution to the experimental wells immediately after dilution. Do not store diluted working solutions in cell culture medium for extended periods.
-
Light Protection: Ensure that the cell culture plates are protected from direct light during incubation.
Visualizations
Caption: The inhibitory action of this compound on the ATX-LPA signaling pathway.
Caption: Recommended workflow for handling this compound to minimize degradation.
References
ensuring consistent delivery of IOA-289 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of IOA-289 in your long-term research studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for administering IOA-289 via oral gavage in preclinical mouse models?
A1: Based on published preclinical studies, IOA-289 has been successfully administered as a suspension in 0.5% methyl cellulose (B213188) in water or methocel/phosphate-buffered saline.[1][2] It is recommended to grind IOA-289 into a fine powder before suspending it in the vehicle to ensure uniformity.[1]
Q2: What is a typical dosing regimen for IOA-289 in long-term mouse studies?
A2: Dosing regimens in preclinical studies have ranged from 3 mg/kg to 100 mg/kg.[2] For long-term efficacy studies, a dose of 100 mg/kg administered twice daily has been used.[1] The rationale for twice-daily dosing at higher concentrations is based on the observation that autotaxin (ATX) activity can recover significantly within 12 hours of administration.[1]
Q3: How can I monitor the in vivo efficacy of IOA-289?
A3: The pharmacodynamic efficacy of IOA-289 can be assessed by measuring the levels of circulating lysophosphatidic acid (LPA), particularly LPA C18:2, in plasma.[2] A dose-dependent reduction in LPA levels is indicative of target engagement. In mouse models, an ED50 of approximately 3 mg/kg for the reduction of circulating LPA C18:2 has been observed one hour after dosing.[2][3]
Q4: What are some potential challenges with long-term oral gavage and how can I mitigate them?
A4: Long-term daily oral gavage can present challenges such as animal stress, potential for esophageal or laryngeal trauma, and the risk of aspiration.[4][5] To mitigate these risks, it is crucial that the procedure is performed by well-trained and experienced personnel.[4] Regular monitoring of the animals for any signs of distress or adverse effects is essential. For very long-term studies, consider alternative administration methods if they become available and validated for IOA-289.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected tumor growth inhibition. | 1. Inconsistent drug delivery: Improper gavage technique leading to incomplete dosing. 2. Drug formulation issues: Inhomogeneous suspension or degradation of IOA-289. 3. Animal stress: Chronic stress from repeated handling and gavage can impact tumor growth and study outcomes.[4] | 1. Technique refinement: Ensure personnel are proficient in oral gavage. Observe animals post-dosing for any signs of regurgitation. 2. Formulation check: Prepare fresh suspensions regularly. Ensure the IOA-289 powder is finely ground before suspension.[1] Visually inspect the suspension for uniformity before each administration. 3. Acclimatization and handling: Handle animals gently and consistently to minimize stress. |
| Signs of animal distress (e.g., weight loss, lethargy). | 1. Complications from oral gavage: Esophageal irritation or injury.[4] 2. Aspiration: Accidental administration into the trachea. | 1. Procedural review: Re-evaluate the gavage technique, including the size of the gavage needle and the volume administered. 2. Veterinary consultation: Consult with a veterinarian to assess the animal's health and determine the cause of distress. |
| Variability in plasma LPA levels. | 1. Inconsistent timing of blood collection: Pharmacokinetics of IOA-289 will lead to varying plasma concentrations over time. 2. Inaccurate dosing: Incorrect volume or concentration of the IOA-289 suspension. | 1. Standardized sampling: Collect blood samples at a consistent time point relative to the last dose administration. 2. Dosing accuracy: Calibrate pipettes and ensure accurate weighing of the compound and measurement of the vehicle. |
Experimental Protocols & Data
IOA-289 Formulation for Oral Gavage
A detailed methodology for preparing an IOA-289 suspension for oral gavage is as follows:
-
Weigh the required amount of IOA-289 powder.
-
Grind the powder into a fine consistency using a mortar and pestle.[1]
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water or phosphate-buffered saline.
-
Gradually add the finely ground IOA-289 powder to the methyl cellulose solution while vortexing or stirring continuously to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles before each use.
Preclinical Pharmacokinetic and Pharmacodynamic Data for IOA-289 in Mice
| Parameter | Value | Species | Dose | Notes |
| Plasma Exposure | Dose-proportional increase | CD1 Mice | 3, 10, 30 mg/kg (oral gavage) | Plasma levels of IOA-289 increase with escalating doses.[2] |
| ED50 (LPA C18:2 reduction) | ~3 mg/kg | CD1 Mice | 3, 10, 30 mg/kg (oral gavage) | Effective dose for 50% reduction of circulating LPA C18:2 at 1 hour post-dose.[2][3] |
| IC50 (in vitro) | 36 nM | Human Plasma | N/A | Average IC50 across various LPA species.[2] |
Visualizations
Signaling Pathway of IOA-289
Caption: Mechanism of action of IOA-289 as an autotaxin (ATX) inhibitor.
Experimental Workflow for Long-Term IOA-289 Study
Caption: General experimental workflow for a long-term in vivo study with IOA-289.
Troubleshooting Logic for Inconsistent Efficacy
Caption: A logical flow for troubleshooting inconsistent efficacy results in IOA-289 studies.
References
- 1. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term repeated daily use of intragastric gavage hinders induction of oral tolerance to ovalbumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent LPA measurement results with Cambritaxestat
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent lysophosphatidic acid (LPA) measurement results when working with Cambritaxestat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cambritaxestat?
A1: Cambritaxestat is an oral, small molecule inhibitor of autotaxin (ATX).[1] ATX is the primary enzyme responsible for converting lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA) in the bloodstream.[2] By inhibiting ATX, Cambritaxestat effectively reduces the production of LPA.[2]
Q2: What is the expected effect of Cambritaxestat on LPA levels in an experimental setting?
A2: Treatment with Cambritaxestat is expected to cause a dose-dependent reduction in plasma LPA levels.[3] This on-target activity has been confirmed in clinical studies where escalating doses of Cambritaxestat led to corresponding decreases in LPA.[3]
Q3: What is lysophosphatidic acid (LPA) and what is its role in cancer?
A3: Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid that influences a wide range of cellular processes, including cell proliferation, migration, survival, and fibrosis.[4] In the context of cancer, the ATX-LPA signaling axis can promote tumor growth, metastasis, and create a fibrotic tumor microenvironment that prevents immune cells from accessing the tumor.[2][5]
Cambritaxestat-LPA Signaling Pathway
Caption: Cambritaxestat inhibits ATX, blocking the conversion of LPC to LPA.
Troubleshooting Inconsistent LPA Measurements
This guide addresses common issues encountered during LPA quantification in samples treated with Cambritaxestat.
Q4: Why am I seeing high variability in LPA measurements between replicate samples?
A4: High variability can stem from several sources. Lipids like LPA are prone to adhering to surfaces and can be challenging to work with.[6] Inconsistent results are often due to variations in sample handling, reagent preparation, or procedural steps.[7]
-
Pre-Analytical Issues:
-
Sample Collection & Handling: Ensure a consistent protocol for sample collection, processing (e.g., centrifugation speed and time), and storage. Avoid repeated freeze-thaw cycles.[8]
-
Pipetting Errors: Use calibrated pipettes and proper techniques, especially for small volumes. Pre-wetting tips can improve accuracy.
-
-
Analytical (Assay) Issues:
-
Reagent Preparation: Prepare all reagents, standards, and buffers fresh according to the kit protocol. Ensure complete reconstitution of lyophilized components.[7]
-
Inadequate Mixing: Vortex or mix all samples and reagents thoroughly before addition to the plate.
-
Washing Steps: Inconsistent or insufficient washing can lead to high background or variability. Ensure all wells are aspirated completely between washes. An automated plate washer can improve consistency.[9]
-
Edge Effects: Wells on the edge of a microplate can be subject to temperature gradients or evaporation. To mitigate this, ensure the plate is sealed properly during incubations and consider not using the outermost wells for critical samples.[7]
-
Q5: My LPA levels are not decreasing as expected after Cambritaxestat treatment. What could be the cause?
A5: If you do not observe the expected dose-dependent reduction in LPA, consider the following factors:
-
Biological Variability: LPA levels can have significant intra-individual temporal variability.[10][11] Studies have shown that even in a controlled setting, LPA levels can vary by over 25% at different time points.[10][11][12] Consider collecting baseline and post-treatment samples at consistent time points.
-
Assay Sensitivity and Specificity:
-
Low Signal: This may indicate an issue with reagent activity (e.g., expired reagents, improper storage), insufficient incubation times, or an error in the assay procedure.[9][13]
-
Cross-Reactivity: While modern LPA ELISA kits are designed for high specificity, confirm that the kit has minimal cross-reactivity with other structurally similar lipids.[6] Problems with some commercial kits have been reported to cause confounding results.[14]
-
-
Standard Curve Issues: An inaccurate standard curve is a common source of error. Double-check all dilution calculations and pipetting. The curve should have an R² value >0.99.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting LPA measurement issues.
Summary of Potential Measurement Issues & Solutions
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient washing, antibody concentration too high, contaminated buffers, overly long incubation.[7][13] | Increase wash steps/soak time, titrate antibody concentration, prepare fresh buffers, adhere strictly to protocol incubation times. |
| Weak or No Signal | Inactive reagents (improper storage, expired), omission of a step, insufficient incubation, incorrect plate reader settings.[9][13] | Check reagent expiration dates and storage conditions. Re-run the assay, carefully following each step. Verify correct wavelength settings on the plate reader. |
| High Inter-Assay Variability | Inconsistent reagent preparation, temperature fluctuations between runs, different reagent lots.[7][8] | Prepare reagents in a large batch for all plates if possible. Ensure consistent incubation temperatures. Avoid mixing reagents from different kit lots.[8] |
| High Intra-Assay Variability | Inaccurate pipetting, improper mixing of samples/reagents, inconsistent washing across the plate, edge effects.[9] | Use calibrated multichannel pipettes. Ensure all solutions are homogenous before adding to wells. Use an automated plate washer. Avoid using outer wells for standards and samples.[7] |
General Protocol for LPA Measurement by Competitive ELISA
This is a generalized protocol and should be adapted to the specific instructions provided with your LPA assay kit.
-
Reagent Preparation:
-
Bring all kit components to room temperature for at least 30 minutes before use.[13]
-
Prepare wash buffer, standards, and other reagents as described in the kit manual.
-
Create a standard curve by performing serial dilutions of the LPA standard.
-
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Centrifuge samples to pellet any debris.
-
Dilute samples in the appropriate assay buffer as determined by preliminary experiments or kit instructions.
-
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the appropriate wells of the LPA-coated microplate.
-
Add the LPA antibody to each well.
-
Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the plate 3-5 times with wash buffer, ensuring complete aspiration of liquid after each wash.
-
Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugate) to each well.
-
Seal the plate and incubate.
-
Wash the plate 3-5 times with wash buffer.
-
-
Detection & Analysis:
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark.[13]
-
Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.
-
Read the absorbance of each well on a microplate reader at the recommended wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the LPA concentration in your samples.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ionctura.com [ionctura.com]
- 3. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO [prnewswire.com]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. How specific is the LPA Assay Kit II? - Echelon Biosciences [echelon-inc.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Temporal variability in lipoprotein(a) levels in patients enrolled in the placebo arms of IONIS-APO(a)Rx and IONIS-APO(a)-LRx antisense oligonucleotide clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intra-individual variability in lipoprotein(a): the value of a repeat measure for reclassifying individuals at intermediate risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomatik.com [biomatik.com]
- 14. Confounding results of Lp(a) lipoprotein measurements with some test kits - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing fixation and permeabilization for CRT0273750 immunofluorescence
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing immunofluorescence (IF) staining when working with the autotaxin (ATX) inhibitor, CRT0273750.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when choosing a fixation method for my experiment with this compound?
The primary consideration is the nature of the target epitope your antibody recognizes. The two main types of fixatives, cross-linkers and organic solvents, have different effects on protein structure.[1][2][3]
-
Aldehyde-based cross-linkers (e.g., Formaldehyde): These are excellent for preserving cellular structure by creating chemical bridges between proteins.[2][3] This method is often recommended for maintaining the "life-like" state of the cell. However, this cross-linking can sometimes mask the antibody's binding site (epitope).[1][2]
-
Organic solvents (e.g., Methanol): These fixatives work by dehydrating the cell, which precipitates proteins and washes away soluble components.[1][4] This can sometimes expose epitopes that are hidden after formaldehyde (B43269) fixation but may alter cellular architecture.[1][2]
Recommendation: Start with 4% formaldehyde fixation, as it generally provides good structural preservation. If you encounter a weak signal, consider testing methanol (B129727) fixation as an alternative.
Q2: How does this compound treatment affect my choice of permeabilization agent?
This compound inhibits autotaxin, which is involved in the ATX-LPA signaling axis, affecting processes like cell migration.[5][6] The choice of permeabilization agent should be based on the subcellular location of the protein you are studying in this pathway, not the drug treatment itself.
-
Harsh, non-ionic detergents (e.g., Triton™ X-100): These solubilize all cell membranes, including the plasma membrane, nuclear envelope, and mitochondrial membranes.[1][7] This is necessary for antibodies that need to access nuclear or other organellar proteins.
-
Milder detergents (e.g., Saponin): These agents selectively interact with cholesterol in the plasma membrane, creating pores without dissolving the membrane entirely.[1][7] This approach is ideal for cytoplasmic targets when you want to preserve the integrity of the nucleus and other organelles.
Q3: Can I fix and permeabilize in a single step?
Yes, using an organic solvent like cold methanol or acetone (B3395972) serves to both fix and permeabilize the cells simultaneously.[1][8][9] This can be a time-saving method and is effective for many cytoskeletal and some internal proteins. However, it can be harsh on certain delicate structures and may cause the loss of some soluble proteins.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during immunofluorescence experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Epitope Masking: Formaldehyde cross-linking may be hiding the antibody binding site.[10] | - Reduce fixation time or formaldehyde concentration.- Perform antigen retrieval to unmask the epitope.[10][11]- Switch to methanol fixation, which denatures proteins differently.[1] |
| Ineffective Permeabilization: The antibody cannot access an intracellular target.[11][12] | - For nuclear targets, ensure you are using a detergent like Triton X-100 that permeabilizes the nuclear membrane.[7][13]- Increase detergent concentration or incubation time, but monitor for cell damage.[11] | |
| Low Protein Expression: The target antigen may not be abundant in the sample.[11] | - Confirm protein expression with a more sensitive method like Western blotting.- Use a signal amplification technique.[13][14] | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibody is binding to unintended targets.[13] | - Increase the duration of the blocking step (e.g., up to 1 hour).[11]- Use a blocking serum from the same species as the secondary antibody.- Titrate antibodies to find the optimal (lowest effective) concentration.[10] |
| Over-fixation/Permeabilization: Harsh processing can create artificial binding sites or damage cells.[11][13] | - Reduce fixation time or fixative concentration.- Decrease the concentration of the permeabilizing detergent or switch to a milder one like saponin (B1150181).[13] | |
| Autofluorescence: The cell or tissue itself is fluorescent. | - Use a quenching step (e.g., sodium borohydride) if using an aldehyde fixative.[9]- Image a sample that has not been incubated with antibodies to assess baseline autofluorescence.[12] | |
| Poor Cellular Morphology | Harsh Fixation/Permeabilization: Organic solvents or high detergent concentrations can disrupt cell structure.[1][4] | - Use formaldehyde fixation for better structural preservation.- If using formaldehyde, switch to a milder permeabilization agent like saponin.[1] |
Experimental Protocols
Protocol 1: Formaldehyde Fixation & Detergent Permeabilization
This protocol is a good starting point for most targets and preserves cellular architecture well.
-
Cell Preparation: Grow cells to 50-80% confluency on sterile glass coverslips in a multi-well plate.
-
Washing: Gently aspirate the culture medium and wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Add 4% paraformaldehyde (PFA) in PBS to each well, ensuring coverslips are fully submerged. Incubate for 10-20 minutes at room temperature.[9]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
For cytoplasmic or nuclear targets , add 0.2-0.5% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.[9]
-
For cytoplasmic targets where nuclear integrity is desired , use 0.1% saponin in PBS.
-
-
Washing: Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.
-
Blocking: Add a blocking buffer (e.g., 5% normal goat serum or 3% BSA in PBS) and incubate for at least 30-60 minutes at room temperature to reduce non-specific binding.[8][11]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[14]
-
Washing: Wash three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[8]
-
Washing: Wash three times with PBST for 5 minutes each, protecting from light.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium, with DAPI if nuclear counterstaining is desired. Seal the edges with clear nail polish.
Protocol 2: Methanol Fixation & Permeabilization
This protocol is faster and can improve signal for some antibodies.
-
Cell Preparation: Grow cells as described in Protocol 1.
-
Washing: Gently aspirate the culture medium and wash cells once with PBS.
-
Fixation & Permeabilization: Aspirate the PBS and add ice-cold 100% methanol (-20°C). Incubate for 10 minutes at -20°C.[15]
-
Washing: Aspirate the methanol and gently wash three times with PBS for 5 minutes each.
-
Blocking & Staining: Proceed from Step 7 of Protocol 1.
Diagrams and Workflows
Caption: A generalized workflow for indirect immunofluorescence staining experiments.
Caption: A decision tree to guide the selection of appropriate fixation and permeabilization reagents.
Caption: The signaling pathway inhibited by the small molecule this compound.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. m.youtube.com [m.youtube.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 9. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. IF Troubleshooting | Proteintech Group [ptglab.com]
- 14. ptglab.com [ptglab.com]
- 15. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of CRT0273750 powder
This technical support center provides guidance for researchers, scientists, and drug development professionals to address potential batch-to-batch variability of CRT0273750 powder.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency with a new batch of this compound. What could be the cause?
Lower potency can stem from several factors. It is crucial to first verify the integrity of the compound. We recommend performing analytical checks such as HPLC or LC-MS to confirm the purity and identity of the new batch. Additionally, ensure that the compound is fully solubilized before use, as poor solubility can lead to inaccurate concentrations in your assays. Finally, review your experimental setup for any variations in cell line passage number, reagent quality, or incubation times that might have coincided with the batch change.
Q2: The solubility of the this compound powder seems to differ between batches. Why is this and how can we address it?
Variations in solubility can be attributed to differences in the physical properties of the powder between batches, such as particle size or crystalline form. While the chemical structure remains the same, these physical differences can affect the rate and extent of dissolution. To address this, we recommend consistent preparation of your stock solutions. Sonication or gentle warming can aid in dissolving the compound. It is also advisable to prepare fresh solutions for each experiment to avoid potential precipitation over time.
Q3: Can we use water to dissolve this compound?
No, this compound is not readily soluble in water. It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a stock solution.[1] For in vivo studies, further dilution in appropriate vehicles like corn oil or a formulation containing PEG300 and Tween-80 may be necessary.[1]
Q4: How should this compound powder and stock solutions be stored?
For long-term storage, the solid powder should be kept in a dry, dark place at 0-4°C for short-term (days to weeks) and -20°C or -80°C for long-term storage.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to batch-to-batch variability of this compound.
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
Question: We are seeing significant variability in the IC50 values of this compound in our cell migration or LPA signaling assays between different batches. How can we troubleshoot this?
Answer: Inconsistent biological activity is a common challenge. The following workflow can help pinpoint the source of the variability.
Caption: Troubleshooting workflow for inconsistent biological activity.
Step-by-step guidance:
-
Verify Compound Identity and Purity:
-
HPLC/LC-MS Analysis: Check the purity of the new batch against the previous, reliable batch. Look for the presence of impurities or degradation products.
-
¹H-NMR Analysis: Confirm the chemical structure of the compound. Any significant differences in the spectra could indicate a structural issue.
-
-
Review Experimental Parameters:
-
Solubility and Stock Solution: Ensure the compound is completely dissolved. Precipitates in the stock solution will lead to inaccurate dosing. Prepare fresh stock solutions and visually inspect for any undissolved particles.
-
Cell Health and Assay Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Reagent Consistency: Use the same lot of media, serum, and other critical reagents if possible.
-
Seeding Density: Ensure consistent cell seeding density across experiments.
-
-
Issue 2: Unexpected Peaks in Analytical Characterization
Question: Our in-house QC with a new batch of this compound shows unexpected peaks in the HPLC chromatogram. What are the next steps?
Answer: The presence of unexpected peaks can indicate impurities, degradation products, or contamination.
Step-by-step guidance:
-
Characterize the Unknown Peaks:
-
Mass Spectrometry (MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can help in identifying the molecular weight of the impurities.
-
UV-Vis Spectroscopy: Compare the UV-Vis spectra of the main peak and the impurity peaks. Differences in the spectra can provide clues about the chemical nature of the impurities.
-
-
Quantify the Impurities: Determine the percentage of the total peak area that the unexpected peaks represent.
-
Assess the Impact on Biological Activity: If the impurity level is significant, it may be necessary to perform a biological assay to determine if the impurities are interfering with the activity of this compound.
-
Contact the Supplier: Provide the supplier with your analytical data and request a certificate of analysis (CoA) for the specific batch. If the data does not match the CoA, request a replacement.
Data on Potential Batch-to-Batch Variability
The following table provides hypothetical examples of acceptable ranges for key quality control parameters for this compound. Significant deviations from these ranges may indicate batch-to-batch variability that could impact experimental outcomes.
| Parameter | Method | Acceptable Range | Potential Impact of Deviation |
| Purity | HPLC | ≥ 98% | Lower purity can lead to reduced potency and off-target effects. |
| Identity | ¹H-NMR, MS | Conforms to reference spectra | Incorrect structure will lead to a complete loss of expected activity. |
| Solubility | Visual Inspection | Clear solution at specified concentration in DMSO | Poor solubility results in inaccurate dosing and reduced bioavailability. |
| Biological Activity | Cell-based assay (e.g., cell migration) | IC50 within ± 2-fold of reference value | Indicates a functional difference in the compound's potency. |
| Residual Solvents | GC-MS | Within pharmacopeial limits | High levels of residual solvents can be toxic to cells. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
This protocol provides a general procedure for acquiring a ¹H-NMR spectrum of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Chloroform-d (CDCl₃)
-
Concentration: 5-10 mg of this compound in 0.6 mL of deuterated solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Accurately weigh the this compound powder and dissolve it in the deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedure.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the obtained spectrum with a reference spectrum to confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Analysis
This protocol describes a general method for the analysis of this compound by LC-MS.
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Procedure:
-
Prepare the sample as for HPLC analysis.
-
Inject the sample into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak and any impurity peaks.
-
Confirm the molecular weight of this compound (C₂₅H₂₂ClF₃N₄O₂, MW: 502.92 g/mol ).[2]
-
Visualizations
This compound Quality Control Workflow
Caption: Experimental workflow for quality control of this compound.
ATX-LPA Signaling Pathway
This compound is an inhibitor of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA).[1][3] LPA then binds to G protein-coupled receptors (LPA1-6) to initiate downstream signaling cascades involved in processes like cell proliferation and migration.[3]
Caption: Simplified signaling pathway of the ATX-LPA axis and the point of intervention by this compound.
References
Validation & Comparative
Validating the Anti-Tumor Efficacy of CRT0273750 in Orthotopic Cancer Models: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the anti-tumor effects of CRT0273750, a novel autotaxin (ATX) inhibitor, in preclinical orthotopic cancer models. The performance of this compound is compared with standard-of-care chemotherapeutic agents, supported by experimental data from studies involving breast and pancreatic cancer models. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, also known as IOA-289, is a potent and selective inhibitor of autotaxin, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1] This pathway is increasingly implicated in tumor progression, metastasis, and resistance to therapy. Preclinical studies in immunocompetent orthotopic models of breast cancer have demonstrated the monotherapy activity of this compound in inhibiting primary tumor growth and metastasis.[1][2][3][4] In some instances, treatment with this compound has led to complete tumor eradication in the E0771 orthotopic breast cancer model.[1][3] This guide presents available data on this compound and compares its efficacy to that of gemcitabine (B846) and paclitaxel (B517696) in relevant orthotopic models.
Data Presentation: Comparative Anti-Tumor Efficacy
The following tables summarize the quantitative data on the anti-tumor effects of this compound and comparator agents in various orthotopic cancer models.
Table 1: Efficacy of this compound in Orthotopic Breast Cancer Models
| Cancer Model | Treatment Group | Dosing Schedule | Primary Outcome | Result |
| 4T1 Breast Cancer | Vehicle | - | Tumor Growth | - |
| This compound | Not specified | Tumor Growth | Statistically significant reduction in tumor outgrowth at day 22.[1][3] | |
| E0771 Breast Cancer | Vehicle | - | Tumor Growth | - |
| This compound | 100 mg/kg, twice daily by gavage | Tumor Weight | ~43% reduction in tumor weight.[5] | |
| This compound | Not specified | Tumor Eradication | Complete tumor eradication in 2 out of 10 mice.[1][3] |
Table 2: Efficacy of Comparator Agents in Orthotopic Cancer Models
| Cancer Model | Treatment Group | Dosing Schedule | Primary Outcome | Result |
| BxPC-3 Pancreatic Cancer | Untreated Control | - | Primary Tumor Growth | - |
| Gemcitabine (low-dose) | 25 mg/kg, weekly intraperitoneal injection | Primary Tumor Growth | Inhibition of primary tumor growth.[6][7] | |
| Gemcitabine (high-dose) | 125 mg/kg, weekly intraperitoneal injection | Primary Tumor Growth | Greater inhibition of primary tumor growth compared to low-dose.[6][7] | |
| BxPC-3 Pancreatic Cancer (post-resection) | Resection Only | - | Tumor Recurrence Rate | 70.6% |
| Gemcitabine | 100 mg/kg, every three days for four doses | Tumor Recurrence Rate | 28.6%[8] | |
| 4T1 Breast Cancer | Saline | - | Tumor Growth | - |
| Paclitaxel | Not specified | Tumor Growth | Suppression of primary tumor growth. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Orthotopic Tumor Model Establishment
1. 4T1 Breast Cancer Orthotopic Model
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Animal Model: Female BALB/c mice (6-8 weeks old).[9]
-
Procedure:
-
4T1 cells are cultured in appropriate media.
-
A cell suspension of 1 x 10^4 to 1 x 10^5 cells in 50 µL of sterile PBS or culture medium is prepared.[9][10]
-
Mice are anesthetized.
-
The hair around the fourth mammary fat pad is shaved and the area is sterilized.
-
The cell suspension is injected into the mammary fat pad.[9][10]
-
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements or bioluminescence imaging (for luciferase-expressing cell lines) starting approximately 3 days after injection.[9]
2. E0771 Breast Cancer Orthotopic Model
-
Cell Line: E0771 murine mammary cancer cells.
-
Procedure:
-
E0771 cells are cultured and prepared into a single-cell suspension.
-
Approximately 5 x 10^5 cells are suspended in a suitable matrix (e.g., Matrigel) and saline.
-
The cell suspension is orthotopically transplanted into the fourth right mammary fat pad of anesthetized mice.[12]
-
-
Tumor Monitoring: Tumor development is monitored by palpation and caliper measurements.
3. BxPC-3 Pancreatic Cancer Orthotopic Model
-
Cell Line: BxPC-3 human pancreatic adenocarcinoma cells.
-
Animal Model: Nude mice.[8]
-
Procedure:
-
BxPC-3 cells, sometimes expressing a reporter gene like GFP (BxPC-3-GFP), are cultured.[8]
-
Tumor fragments from subcutaneously grown BxPC-3-GFP tumors are harvested.
-
Under anesthesia, a small abdominal incision is made to expose the pancreas.
-
A tumor fragment is sutured to the tail of the pancreas (surgical orthotopic implantation).[6]
-
-
Tumor Monitoring: Tumor growth and metastasis are monitored using fluorescence imaging.
In Vivo Efficacy Studies
-
Drug Administration:
-
Tumor Measurement: Primary tumor volume is measured regularly using digital calipers (Volume = (Length x Width^2)/2). For luciferase or fluorescent protein-expressing tumors, in vivo imaging systems are used to quantify tumor burden.
-
Metastasis Assessment: At the end of the study, organs such as the lungs and liver are harvested, and metastatic nodules are counted visually or through histological analysis.
-
Survival Analysis: In some studies, animals are monitored for overall survival, with euthanasia performed when tumors reach a predetermined size or when animals show signs of significant morbidity.
Mandatory Visualization
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating Anti-Tumor Effects in Orthotopic Models
Caption: A generalized workflow for preclinical validation of anti-tumor drugs in orthotopic models.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 8. Antimetastatic efficacy of adjuvant gemcitabine in a pancreatic cancer orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. td2inc.com [td2inc.com]
- 12. EO771, is it a well‐characterized cell line for mouse mammary cancer model? Limit and uncertainty - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Autotaxin Inhibitors: CRT0273750 vs. PF-8380
For researchers, scientists, and drug development professionals, the selection of a suitable autotaxin (ATX) inhibitor is crucial for advancing studies in oncology, fibrosis, and inflammatory diseases. This guide provides a comprehensive comparison of two prominent ATX inhibitors, CRT0273750 (also known as IOA-289) and PF-8380, focusing on their performance backed by experimental data.
Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in a wide range of physiological and pathological processes.[1] The inhibition of ATX is a promising therapeutic strategy for various diseases, including cancer, idiopathic pulmonary fibrosis, and arthritis.[2][3] This comparison guide delves into the specifics of this compound and PF-8380 to aid in the selection of the most appropriate inhibitor for your research needs.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and PF-8380, providing a clear comparison of their in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound (IOA-289) | PF-8380 | Substrate/Assay Conditions |
| Biochemical IC50 | 10 nM | 2.8 nM | Recombinant human ATX with FS-3 substrate |
| 14 nM | 1.7 nM | LPC/Plasma Assay | |
| Human Whole Blood IC50 | 36 nM (average across LPA species) | 101 nM | Measurement of LPA reduction after 2 hours of incubation |
| Rat Autotaxin IC50 | Not Reported | 1.16 nM | FS-3 substrate |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LPC (Lysophosphatidylcholine) is the natural substrate for autotaxin. FS-3 is a synthetic fluorogenic substrate used in high-throughput screening assays.
Table 2: Pharmacokinetic Parameters in Rodents
| Parameter | This compound (IOA-289) - Mouse | PF-8380 - Rat |
| Dose | 10 mg/kg (oral) | 1 mg/kg (IV), 1-100 mg/kg (oral) |
| Cmax | 3.8 µM | Dose-dependent |
| Tmax | Not Reported | Not Reported |
| AUC | 3.2 µM·h | Dose-dependent |
| Half-life (t1/2) | 1.4 h | 1.2 h (effective) |
| Clearance | 41 mL/min/kg (blood, IV) | 31 mL/min/kg (mean) |
| Oral Bioavailability | 41% | 43-83% |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental setup, the following diagrams are provided.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IOA-289 and Ziritaxestat in Preclinical Fibrosis Models
In the landscape of anti-fibrotic drug development, the inhibition of the autotaxin (ATX) enzyme has emerged as a promising therapeutic strategy. ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in the pathogenesis of various fibrotic diseases. This guide provides a detailed comparison of two selective ATX inhibitors, IOA-289 and ziritaxestat (B607656), focusing on their efficacy in preclinical fibrosis models.
Executive Summary
Both IOA-289 and ziritaxestat are potent inhibitors of the ATX-LPA signaling pathway. Preclinical studies demonstrate that both compounds can effectively reduce fibrosis in animal models. IOA-289 has shown significant efficacy in reducing collagen deposition and improving lung architecture in a bleomycin-induced lung fibrosis model, with performance comparable or superior to the standard-of-care drug, nintedanib.[1] Ziritaxestat also demonstrated anti-fibrotic effects in similar preclinical models.[2] However, the clinical development of ziritaxestat for idiopathic pulmonary fibrosis (IPF) was halted due to a lack of efficacy in Phase 3 trials.[3][4][5][6] In contrast, IOA-289 is currently in clinical development for fibrotic cancers.[7]
Mechanism of Action: Targeting the ATX-LPA Pathway
Both IOA-289 and ziritaxestat exert their anti-fibrotic effects by inhibiting autotaxin, a secreted enzyme that converts lysophosphatidylcholine (B164491) (LPC) into LPA.[8][9] LPA then binds to its G protein-coupled receptors (LPARs) on the surface of various cell types, including fibroblasts, leading to their activation, proliferation, and differentiation into myofibroblasts. Myofibroblasts are the primary producers of extracellular matrix (ECM) components, such as collagen, which accumulate in tissues and lead to fibrosis. By blocking ATX, both drugs reduce the levels of LPA, thereby attenuating the downstream pro-fibrotic signaling cascade.
Comparative Efficacy in Preclinical Fibrosis Models
In Vitro Potency
Both molecules are potent inhibitors of autotaxin.
| Compound | IC₅₀ (ATX Inhibition) |
| IOA-289 | 36 nM (in human plasma)[1][10] |
| Ziritaxestat | Not explicitly stated in the provided search results. |
In Vivo Efficacy: Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used and well-characterized animal model that mimics many of the features of human idiopathic pulmonary fibrosis.
| Parameter | IOA-289 | Ziritaxestat |
| Ashcroft Score | Significant reduction, comparable or superior to nintedanib.[1] | Demonstrated efficacy in reducing fibrosis severity.[6] |
| Collagen Content | Significant reduction in lung collagen.[1] | Not explicitly stated in the provided search results. |
| Effect on Pro-fibrotic Mediators | Decreased expression of α-SMA and Collagen III in vitro.[1] In a breast tumor model, it decreased COL1A1, fibronectin-1, and TGF-β1.[11] | In vitro, affects TGF-β-induced production of CTGF, IL-6, and ET-1 in fibroblasts.[3] |
Clinical Trial Data (Idiopathic Pulmonary Fibrosis)
While preclinical data for both drugs showed promise, their clinical outcomes in IPF have diverged significantly.
| Trial | Compound | Key Finding |
| ISABELA 1 & 2 (Phase 3) | Ziritaxestat | Trials terminated early due to lack of efficacy. Did not significantly reduce the rate of decline in Forced Vital Capacity (FVC) compared to placebo.[3][4][5][6] |
| - | IOA-289 | Currently in a Phase 1b clinical trial for metastatic pancreatic cancer (a fibrotic cancer), not for IPF.[7] |
Table 1: Quantitative Comparison of IOA-289 and Ziritaxestat Efficacy
| Trial | Treatment Group | Annual Rate of FVC Decline (mL/year) | Between-Group Difference vs. Placebo (mL/year) |
| ISABELA 1 | Ziritaxestat 600 mg | -124.6 | 22.7 |
| Ziritaxestat 200 mg | -173.9 | -26.7 | |
| Placebo | -147.3 | - | |
| ISABELA 2 | Ziritaxestat 600 mg | -173.8 | 2.8 |
| Ziritaxestat 200 mg | -174.9 | 1.7 | |
| Placebo | -176.6 | - |
Data from the ISABELA 1 and 2 clinical trials for ziritaxestat.[3][4]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is a standard for evaluating potential anti-fibrotic therapies.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for this model.[1][12]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.0-3.0 mg/kg) is administered to anesthetized mice.[13][14] This induces an initial inflammatory response followed by the development of pulmonary fibrosis.
-
Treatment: Test compounds (IOA-289, ziritaxestat) or vehicle are administered, often daily, starting at a specified time point relative to bleomycin administration (prophylactic or therapeutic regimen).
-
Assessment of Fibrosis: After a defined period (e.g., 14 or 21 days), mice are euthanized, and their lungs are harvested for analysis.
-
Histology: Lung tissue is fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition (which stains blue).[15][16][17]
-
Ashcroft Scoring: The severity of fibrosis is semi-quantitatively assessed using the Ashcroft scoring system, which grades the extent of fibrotic changes in the lung parenchyma.[18][19]
-
Collagen Quantification: The amount of collagen in the lung tissue can be quantified biochemically (e.g., hydroxyproline (B1673980) assay) or through digital image analysis of Masson's trichrome-stained sections.[20][21][22]
-
Masson's Trichrome Staining for Collagen Visualization
This histological staining technique is crucial for visualizing collagen fibers in tissue sections.
Protocol Overview:
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a series of graded alcohol solutions to water.[17]
-
Nuclear Staining: Sections are stained with an iron hematoxylin (B73222) solution to stain cell nuclei black.[15]
-
Cytoplasmic and Muscle Fiber Staining: A solution of Biebrich scarlet-acid fuchsin is applied to stain cytoplasm and muscle fibers red.[16]
-
Differentiation and Mordanting: A phosphomolybdic-phosphotungstic acid solution is used to decolorize the collagen fibers and act as a mordant for the subsequent collagen stain.[16]
-
Collagen Staining: Aniline blue solution is applied to stain the collagen fibers blue.[15]
-
Dehydration and Mounting: The stained sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a permanent mounting medium for microscopic examination.[17]
Conclusion
Both IOA-289 and ziritaxestat have demonstrated anti-fibrotic activity in preclinical models by targeting the ATX-LPA signaling pathway. IOA-289 has shown robust efficacy in the bleomycin-induced lung fibrosis model, with quantitative data supporting a significant reduction in fibrosis. While ziritaxestat also showed early promise, its failure to meet primary endpoints in large-scale clinical trials for IPF highlights the challenges of translating preclinical findings to clinical success. The ongoing clinical development of IOA-289 in fibrotic cancers suggests that targeting the ATX-LPA axis remains a viable therapeutic strategy, and further investigation into the nuances of this pathway in different fibrotic diseases is warranted.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reports.glpg.com [reports.glpg.com]
- 3. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 9. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 15. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 16. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. med.emory.edu [med.emory.edu]
- 18. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Histochemical quantification of collagen content in articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchhub.com [researchhub.com]
Head-to-Head In Vitro Comparison of Cambritaxestat and Other Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Cambritaxestat (IOA-289) with other notable autotaxin (ATX) inhibitors, including Ziritaxestat (GLPG1690) and Cudetaxestat (BLD-0409). The data presented is compiled from publicly available preclinical and clinical research to facilitate an objective evaluation of their performance.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2][3][4] It catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA, a bioactive lipid mediator that plays a crucial role in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1][3][5][6] The ATX-LPA signaling axis has been implicated in the progression of various diseases, including cancer and fibrotic conditions.[3][7] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy. This guide focuses on the in vitro characteristics of Cambritaxestat in comparison to other ATX inhibitors.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of Cambritaxestat, Ziritaxestat, and Cudetaxestat based on reported half-maximal inhibitory concentration (IC50) values. It is important to note that these values are derived from different studies and assay conditions, which may influence direct comparability.
| Inhibitor | Alias | Mechanism of Action | IC50 | Assay Conditions | Source |
| Cambritaxestat | IOA-289 | Mixed Type II/Type IV Inhibitor | 36 nM (average across all LPA species) | Human Plasma | [8][9] |
| Ziritaxestat | GLPG1690 | Tunnel-binding inhibitor | 131 nM | Biochemical Assay | |
| 242 nM | Human Plasma (LPA 18:2 production) | ||||
| Cudetaxestat | BLD-0409 | Non-competitive, Reversible Inhibitor | Potent (nanomolar range) | Biochemical Assay |
Note: A direct head-to-head study comparing these inhibitors under identical assay conditions is not publicly available. The data presented is a compilation from various sources.
Key Differentiators in Mechanism of Action
The mechanism by which an inhibitor interacts with the ATX enzyme is a critical determinant of its pharmacological profile.
-
Cambritaxestat (IOA-289) is classified as a mixed type II/type IV inhibitor, binding to both the substrate pocket and the LPA carrier channel of ATX.[9] This dual-binding mode blocks both the catalytic activity and the chaperone function of ATX.[10]
-
Ziritaxestat (GLPG1690) is a tunnel-binding inhibitor.[11] Studies suggest that this mode of inhibition is more effective at abrogating ATX/LPA signaling responses compared to inhibitors that only target the active site.[11]
-
Cudetaxestat (BLD-0409) is a non-competitive and reversible inhibitor of ATX.[12] A key feature of non-competitive inhibition is the maintenance of biochemical potency even in the presence of elevated concentrations of the substrate (LPC), which can be advantageous in disease states where LPC levels are high.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams are provided.
Caption: The Autotaxin-LPA Signaling Pathway.
Caption: General Experimental Workflow for In Vitro ATX Inhibition Assay.
Experimental Protocols
Detailed methodologies for common in vitro autotaxin activity assays are outlined below.
Amplex Red Assay
This assay indirectly measures ATX activity by detecting the production of choline, a co-product of LPA synthesis from LPC.
Principle:
-
ATX hydrolyzes LPC to LPA and choline.
-
Choline is oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H2O2).
-
In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red reagent to produce the fluorescent product, resorufin.
-
The fluorescence of resorufin is measured (excitation ~530-560 nm, emission ~590 nm), which is proportional to the amount of choline produced and thus to the ATX activity.
Protocol Outline:
-
Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, CaCl2, and CoCl2.
-
Add recombinant human ATX and varying concentrations of the test inhibitor to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding a solution containing LPC, Amplex Red reagent, HRP, and choline oxidase.
-
Incubate at 37°C.
-
Measure the fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
FS-3 Assay
This assay utilizes a synthetic fluorogenic substrate, FS-3, which is an analog of LPC.
Principle:
-
FS-3 contains a fluorophore and a quencher in close proximity, resulting in low fluorescence.
-
ATX cleaves FS-3, separating the fluorophore from the quencher.
-
The unquenched fluorophore emits a fluorescent signal.
-
The increase in fluorescence is directly proportional to the ATX activity.
Protocol Outline:
-
Prepare a reaction buffer.
-
Add recombinant human ATX and varying concentrations of the test inhibitor to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the FS-3 substrate.
-
Measure the fluorescence (excitation ~485 nm, emission ~530 nm) over time using a microplate reader.
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
Cambritaxestat is a potent inhibitor of autotaxin with a distinct mixed type II/type IV mechanism of action.[9] Its in vitro potency, as indicated by its low nanomolar IC50 value in human plasma, is a key characteristic.[8] While direct comparative studies are limited, the available data suggests that Cambritaxestat's potency is in a similar range to other clinical-stage ATX inhibitors. The unique binding mode of Cambritaxestat, which blocks both the catalytic and chaperone functions of ATX, may offer a differentiated therapeutic profile.[10] Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and potential clinical advantages of Cambritaxestat over other ATX inhibitors.
References
- 1. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ionctura.com [ionctura.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionctura.com [ionctura.com]
- 11. Autotaxin facilitates selective LPA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. investor.wedbush.com [investor.wedbush.com]
A Comparative Safety Profile: CRT0273750 Versus First-Generation Autotaxin Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the safety and tolerability of the next-generation autotaxin inhibitor, CRT0273750, in comparison to early-generation compounds.
This guide provides a comprehensive analysis of the preclinical safety data for this compound (also known as IOA-289), a novel autotaxin (ATX) inhibitor, benchmarked against first-generation ATX inhibitors. The available data suggests that this compound possesses an attractive safety profile, potentially overcoming some of the liabilities observed with earlier compounds. This improved profile may be attributed to its unique binding mechanism, which differs significantly from that of first-generation inhibitors.
Executive Summary of Comparative Safety
Recent preclinical and early clinical data for this compound indicate a favorable safety and tolerability profile. In vitro toxicological assessments suggest a low risk for genotoxicity, phototoxicity, and cytotoxicity.[1][2] Furthermore, a Phase I clinical study in healthy male volunteers demonstrated that single ascending oral doses of this compound were safe and well-tolerated.[3][4] This contrasts with some of the safety concerns associated with first-generation ATX inhibitors. For instance, while some in vivo studies with the first-generation inhibitor PF-8380 in mice showed no overt signs of toxicity even at high doses, other in vitro research has indicated potential for cytotoxicity at higher concentrations.[5][6][7]
A key differentiator for this compound is its unique binding mode. It is classified as a mixed type II/type IV inhibitor, binding to the lysophosphatidylcholine (B164491) (LPC) binding pocket and the LPA exit channel, thereby avoiding interaction with the catalytic zinc ions in the active site.[1] This is a significant departure from many first-generation inhibitors that targeted the metalloenzyme active site, a mechanism that can carry a higher risk of off-target effects and associated toxicities.[3]
Quantitative Safety and Potency Data
The following tables summarize the available quantitative data for this compound and the first-generation ATX inhibitor, PF-8380. Data for other first-generation inhibitors such as HA155 is limited in the public domain.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (IOA-289) | Human Autotaxin | Biochemical Assay | 10 nM | [1][8] |
| Human Autotaxin | Plasma Choline Release | 14 nM | [1][8] | |
| Human Autotaxin | LPA reduction in human plasma | 36 nM (average across LPA species) | [1] | |
| PF-8380 | Human Autotaxin | Isolated Enzyme Assay | 2.8 nM | [9][10] |
| Human Autotaxin | Human Whole Blood | 101 nM | [9][10] | |
| Rat Autotaxin | Isolated Enzyme Assay (FS-3 substrate) | 1.16 nM | [9] |
Table 2: Preclinical Safety and Pharmacokinetic Profile
| Compound | Parameter | Species | Finding | Reference |
| This compound (IOA-289) | In Vitro Toxicology | - | Low risk for genotoxicity, phototoxicity, and cytotoxicity | [1][2] |
| Clinical Safety | Human | Single ascending oral doses were safe and well-tolerated in healthy volunteers | [3][4] | |
| Blood Clearance (1 mg/kg, i.v.) | Mouse | Moderate (41 mL/min/kg) | [8] | |
| Oral Bioavailability (10 mg/kg) | Mouse | Cmax: 3.8 µM, AUC: 3.2 µM·h, t1/2: 1.4 h | [8] | |
| PF-8380 | In Vivo Toxicity | Mouse | No weight loss or macroscopic signs of toxicity after 3 weeks of high-dose oral administration. No pathological changes in 13 major organs. | [5][6] |
| In Vitro Cytotoxicity | Mouse Microglia (BV-2 cells) | Compromised cell viability by 70% at 30 µM after 24h. | [7] | |
| Oral Bioavailability | Rat | Moderate (43-83%) | [9][11] | |
| Blood Clearance (1 mg/kg, i.v.) | Rat | 31 mL/min/kg | [9][11] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: ATX-LPA signaling pathway and points of inhibition.
Caption: A generalized workflow for preclinical safety evaluation.
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a test compound on cell viability by measuring the metabolic activity of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or a first-generation inhibitor) in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Genotoxicity Assessment (Ames Test)
Objective: To evaluate the mutagenic potential of a test compound by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize several strains of S. typhimurium that are auxotrophic for histidine and contain different types of mutations (e.g., frameshift and base-pair substitution mutations).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Include a vehicle control and known mutagens as positive controls.
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate that lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the vehicle control.
Cardiotoxicity Assessment (hERG Assay)
Objective: To assess the potential of a test compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
Methodology:
-
Cell Line: Use a mammalian cell line that stably expresses the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology (Patch-Clamp):
-
Culture the cells on coverslips.
-
Perform whole-cell patch-clamp recordings to measure the hERG current in response to specific voltage protocols.
-
After establishing a stable baseline current, perfuse the cells with solutions containing the test compound at various concentrations.
-
Measure the degree of inhibition of the hERG current at each concentration.
-
-
Data Analysis: Calculate the percentage of hERG channel inhibition for each concentration and determine the IC50 value. Compounds with low IC50 values are considered to have a higher risk of causing cardiotoxicity.
In Vivo Acute Toxicity Study (Rodent Model)
Objective: To determine the potential adverse effects of a single high dose of a test compound and to identify the maximum tolerated dose (MTD).
Methodology:
-
Animal Model: Use a suitable rodent model, such as mice or rats.
-
Dose Administration: Administer the test compound to different groups of animals at escalating single doses via the intended clinical route (e.g., oral gavage). Include a control group that receives the vehicle only.
-
Observation: Closely monitor the animals for a specified period (e.g., 14 days) for any signs of toxicity, including changes in appearance, behavior, body weight, and any morbidity or mortality.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related microscopic changes.
-
Data Analysis: Analyze the incidence and severity of clinical signs, changes in body weight, and any macroscopic or microscopic findings to determine the dose-response relationship and identify the MTD.
Conclusion
The available data strongly suggests that this compound has a more favorable safety profile compared to first-generation ATX inhibitors. Its unique binding mechanism, which avoids direct interaction with the catalytic zinc ions, likely contributes to its improved tolerability and reduced potential for off-target effects. While direct comparative toxicology studies are not yet publicly available, the progression of this compound into clinical trials, supported by a robust preclinical safety package, underscores its potential as a safer therapeutic option for diseases driven by the ATX-LPA signaling axis. Further clinical development will be crucial to fully delineate its safety and efficacy in patient populations.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 4. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to IOA-289 and Other Small Molecule Inhibitors for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a dismal 5-year survival rate. The complex tumor microenvironment, characterized by dense stroma and immunosuppression, contributes significantly to therapeutic resistance. This guide provides a comparative overview of a novel investigational agent, IOA-289 (cambritaxestat), and other key small molecule inhibitors targeting critical signaling pathways in pancreatic cancer.
Executive Summary
IOA-289 is a first-in-class, orally bioavailable small molecule inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA), a potent tumor-promoting lipid. By targeting the ATX-LPA signaling axis, IOA-289 presents a multi-faceted anti-cancer strategy by directly inhibiting tumor cell proliferation, modulating the fibrotic tumor microenvironment, and enhancing anti-tumor immunity. This guide compares the preclinical and emerging clinical data of IOA-289 with inhibitors of other key pathways implicated in pancreatic cancer, namely KRAS and autophagy.
Data Presentation
The following tables summarize the in vitro and in vivo performance of IOA-289 and other selected small molecule inhibitors in pancreatic cancer models.
Table 1: In Vitro Efficacy of Small Molecule Inhibitors on Pancreatic Cancer Cell Lines
| Inhibitor | Target | Pancreatic Cancer Cell Line | IC50 (µM) | Citation(s) |
| IOA-289 (cambritaxestat) | Autotaxin (ATX) | PANC-1 | Significant cytotoxic effect at 30-50 µM | [1][2] |
| MIA PaCa-2 | Dose-dependent inhibition of growth | [1] | ||
| MRTX1133 | KRAS G12D | AsPC-1 | 0.0185 | [3] |
| HPAF-II | 1.8 | [4][5] | ||
| PANC-1 | 2.8 | [4][5] | ||
| KPC210 (mouse) | 0.02412 | [3] | ||
| Sotorasib (AMG-510) | KRAS G12C | MIA PaCa-2 | 0.009 | [1] |
| Adagrasib (MRTX849) | KRAS G12C | Panel of KRAS G12C-mutant cell lines | 0.01 - 0.973 (2D) 0.0002 - 1.042 (3D) | [6] |
| Chloroquine (B1663885) | Autophagy | AsPC-1, Hs-766T, MIAPaCa-2, PANC-1 | Dose range of 0.01-10 µM showed efficacy | [7][8] |
| BxPC-3 | Not specified, used at 10 µM in combination studies | [9] | ||
| Hydroxychloroquine (B89500) | Autophagy | PANC-1 | 30.5 | [10] |
| MiaPaCa-2 | 25.0 | [10] | ||
| BxPC-3 | 17.5 | [10] |
Table 2: In Vivo Efficacy of IOA-289 in Pancreatic Cancer Models
| Model | Treatment | Key Findings | Citation(s) |
| PDAC-bearing mice | IOA-289 + TGF-β inhibitor (galunisertib) + Standard of Care | Prolonged overall survival and cured 40% of the mice. | [11] |
| Orthotopic, immunocompetent tumor models | IOA-289 monotherapy | Inhibited primary tumor growth and metastasis. | [7] |
| Mouse pancreatic cancer models | IOA-289 | Reduced tumor burden. | [5][12] |
Signaling Pathways and Mechanisms of Action
IOA-289: Targeting the Autotaxin-LPA Axis
IOA-289 inhibits autotaxin, preventing the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA is a signaling molecule that promotes tumor cell growth, survival, and migration, and also contributes to the fibrotic and immunosuppressive tumor microenvironment.[1][4] By blocking LPA production, IOA-289 exerts a three-pronged attack on pancreatic cancer.[13]
KRAS Inhibitors: Targeting the Master Regulator
Mutations in the KRAS oncogene are present in over 90% of pancreatic cancers, making it a prime therapeutic target.[14] Small molecule inhibitors have been developed to specifically target certain KRAS mutations, such as G12C and G12D. These inhibitors lock KRAS in an inactive state, thereby blocking downstream signaling pathways that drive cell proliferation and survival.
Autophagy Inhibitors: A Double-Edged Sword
Autophagy is a cellular recycling process that can promote cancer cell survival under stress. In pancreatic cancer, which is characterized by a nutrient-poor microenvironment, tumor cells can become dependent on autophagy. Inhibitors like chloroquine and hydroxychloroquine block the final stages of autophagy, leading to the accumulation of toxic cellular waste and cell death.[9] However, the role of autophagy in cancer is complex, and clinical trials with these inhibitors have had limited success to date.
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model is crucial for evaluating the efficacy of anti-cancer agents in a clinically relevant setting.
Detailed Protocol Steps:
-
Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are maintained in appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.[2]
-
Cell Preparation: Cells are harvested at 80-90% confluency using trypsin-EDTA. After centrifugation, the cell pellet is resuspended in a mixture of serum-free medium and Matrigel at a concentration of 2 x 10^6 cells in 50 µL.[2]
-
Surgical Procedure: Six-week-old female athymic nude mice are anesthetized. A small incision (0.5 cm) is made in the left subcostal region to exteriorize the spleen and expose the pancreas.[2]
-
Orthotopic Injection: The cell suspension is injected into the body of the pancreas using a 27-gauge needle. The pancreas and spleen are then carefully returned to the abdominal cavity, and the incision is closed with sutures.[2]
-
Tumor Monitoring and Treatment: Tumor growth can be monitored weekly. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational drug is administered according to the study design (e.g., daily oral gavage).
-
Endpoint Analysis: Mice are monitored for signs of distress and euthanized when tumors reach a predetermined size or at the end of the study. Tumors and major organs are collected for measurement, and for histological and molecular analysis.[2]
3D Spheroid Culture Model
This in vitro model better recapitulates the three-dimensional architecture and cell-cell interactions of a tumor compared to traditional 2D cell culture.
Protocol using the Hanging Drop Method:
-
Cell Suspension Preparation: Pancreatic cancer cells are harvested and resuspended in culture medium to a single-cell suspension at a concentration of 1.2 x 10^3 cells in a 20-30 µL drop.
-
Hanging Drop Formation: The cell suspension drops are pipetted onto the inside of a petri dish lid. The lid is then carefully inverted and placed on top of the petri dish containing sterile PBS to maintain humidity.
-
Spheroid Formation: The hanging drops are incubated at 37°C in a 5% CO2 incubator for 2-3 days to allow for the formation of spheroids through gravitational force and cell-cell adhesion.
-
Spheroid Culture and Treatment: The formed spheroids can be transferred to an ultra-low attachment plate for longer-term culture and subsequent drug treatment. Spheroid growth and viability can be assessed using imaging and cell viability assays.
Clinical Development of IOA-289
IOA-289, also known as cambritaxestat, is currently being evaluated in a Phase 1b/2 clinical trial, AION-02 (NCT05586516), in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) for patients with previously untreated metastatic pancreatic ductal adenocarcinoma.
AION-02 Study Design:
-
Phase: 1b/2
-
Design: Open-label, dose-escalation study.
-
Population: Patients with metastatic pancreatic cancer.
-
Intervention: IOA-289 administered orally twice daily in combination with gemcitabine (B846) and nab-paclitaxel.
-
Primary Objective: To evaluate the safety and tolerability of the combination therapy.
Preliminary Findings from the AION-02 Trial:
-
The combination of IOA-289 with gemcitabine and nab-paclitaxel has been well-tolerated at all dose levels tested (100 mg, 200 mg, and 400 mg twice daily).
-
No dose-limiting toxicities have been observed.[3]
-
Early signs of anti-tumor activity have been reported, including confirmed partial responses in some patients and consistent, durable reductions in the tumor marker CA19-9.[3]
Conclusion
IOA-289 represents a promising novel therapeutic strategy for pancreatic cancer with its unique multi-pronged mechanism of action targeting the ATX-LPA pathway. Preclinical data demonstrate its potential to inhibit tumor growth and metastasis, and early clinical data suggest a favorable safety profile and signs of efficacy in combination with chemotherapy. In comparison, while KRAS inhibitors have shown significant promise for specific mutations, their applicability is limited to a subset of patients. Autophagy inhibitors have yet to demonstrate significant clinical benefit. The ongoing AION-02 trial will be crucial in further defining the role of IOA-289 in the treatment landscape of pancreatic cancer. Continued research and clinical investigation into these and other novel small molecule inhibitors are essential to improve outcomes for patients with this devastating disease.
References
- 1. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO | News | News & insights | Syncona [synconaltd.com]
- 4. onclive.com [onclive.com]
- 5. iOnctura Presents Positive Clinical Data At ESMO-IO [globenewswire.com]
- 6. iOnctura Presents Compelling Preclinical Data on its Clinical Stage Autotaxin Inhibitor IOA-289 at SITC - BioSpace [biospace.com]
- 7. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
- 9. targetedonc.com [targetedonc.com]
- 10. cambritaxestat (IOA-289) / iOnctura [delta.larvol.com]
- 11. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 12. US FDA grants Orphan Drug Designation for iOnctura's first-in-class autotaxin cancer therapy [prnewswire.com]
- 13. iOnctura Presents Positive Clinical Data At ESMO-IO Supporting Advancement of IOA-289, a Novel Autotaxin Inhibitor, Into Phase Ib Pancreatic Cancer Studies - BioSpace [biospace.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Action of CRT0273750: A Comparative Guide to Autotaxin Inhibition in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of CRT0273750's mechanism of action across various cell lines. We offer an objective comparison with alternative autotaxin inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate informed decisions in cancer research.
This compound, also known as IOA-289, is a potent and selective inhibitor of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is a critical pathway involved in cancer progression, promoting cell proliferation, migration, and survival.[2] this compound exerts its inhibitory effect by binding to the hydrophobic lysophosphatidylcholine (B164491) (LPC) pocket and the LPA 'exit' channel of the ATX enzyme, effectively blocking the conversion of LPC to the pro-tumorigenic LPA.[3] This guide delves into the performance of this compound in different cancer cell lines and compares it with other known ATX inhibitors.
Comparative Efficacy of Autotaxin Inhibitors
The inhibitory activity of this compound has been demonstrated in both biochemical and cell-based assays.[1] A recent study highlighted its efficacy in a panel of gastrointestinal cancer cell lines, where it was shown to inhibit both cell growth and migration.[4][5] The following table summarizes the available quantitative data for this compound and provides a comparison with other notable autotaxin inhibitors, PF-8380 and GLPG1690.
| Compound | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound (IOA-289) | Plasma Choline (B1196258) Release Assay | - | 0.014 | [1] |
| Biochemical ATX Inhibition | - | 0.01 | [1] | |
| Cell Migration | 4T1 (murine breast cancer) | 0.025 | [1] | |
| Cell Viability | KKU-M213 (cholangiocarcinoma) | Dose-dependent inhibition (1-12 µM) | [2] | |
| Cell Viability | HLE (hepatocellular carcinoma) | Dose-dependent inhibition (1-12 µM) | [2] | |
| Cell Viability | HT-29 (colorectal adenocarcinoma) | Dose-dependent inhibition (1-12 µM) | [2] | |
| Cell Viability | PANC-1 (pancreatic carcinoma) | Dose-dependent inhibition (1-12 µM) | [2] | |
| PF-8380 | Biochemical ATX Inhibition | - | 0.0028 | [6] |
| Human Whole Blood ATX Inhibition | - | 0.101 | [6] | |
| Cell Migration | GL261 (murine glioma) | Significant reduction at 1 µM | [7] | |
| Cell Migration | U87-MG (human glioblastoma) | Significant reduction at 1 µM | [7] | |
| GLPG1690 (Ziritaxestat) | Biochemical ATX Inhibition | - | 0.131 | [8] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Autotaxin Activity Assay (Choline Release Assay)
This assay measures the amount of choline released from the ATX-mediated hydrolysis of LPC.
-
Reaction Setup: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.05% Triton X-100, and 2 mM 1-myristoyl (14:0)-LPC as the substrate.[3]
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding purified recombinant ATX enzyme. Incubate at 37°C for a specified time (e.g., 3 hours).[3]
-
Choline Detection: Stop the reaction and measure the liberated choline using a commercial choline oxidase-based detection kit. The signal is typically measured colorimetrically or fluorometrically.[9]
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce ATX activity by 50%.
Cell Viability Assay (Crystal Violet Assay)
This assay assesses the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding: Seed cancer cells (e.g., KKU-M213, HLE, HT-29, PANC-1) in 96-well plates at a suitable density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or alternative inhibitors for a designated period (e.g., 48 or 72 hours).[2] Include a vehicle control (e.g., DMSO).
-
Staining: After incubation, remove the media and fix the cells with a suitable fixative (e.g., methanol). Stain the adherent cells with 0.5% crystal violet solution for 10-20 minutes.
-
Solubilization and Measurement: Wash the plates to remove excess stain and allow them to dry. Solubilize the stain with a solubilizing agent (e.g., methanol (B129727) or a detergent-based solution). Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Transwell Migration Assay
This assay evaluates the ability of an inhibitor to block cancer cell migration towards a chemoattractant.
-
Chamber Preparation: Use a Transwell chamber with a porous membrane (e.g., 8 µm pore size). The lower chamber contains serum-free media with a chemoattractant, such as LPA or serum.[10][11]
-
Cell Seeding: Seed cancer cells, previously starved in serum-free media, into the upper chamber in the presence of varying concentrations of this compound or other inhibitors.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (typically 4-24 hours).[10]
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the extent of migration inhibition.
Visualizing the Mechanism of Action
The following diagrams illustrate the ATX-LPA signaling pathway and the experimental workflow for assessing this compound's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tosoh.co.jp [tosoh.co.jp]
- 4. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Autotaxin Inhibitor Binding Pockets for Drug Development Professionals
A deep dive into the structural nuances of autotaxin-inhibitor interactions reveals distinct binding modes that are key to designing next-generation therapeutics. This guide provides a comparative analysis of the binding pockets of various classes of autotaxin inhibitors, supported by quantitative data and detailed experimental methodologies.
Autotaxin (ATX), a secreted lysophospholipase D, is a critical enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a myriad of physiological and pathological processes, including cancer, inflammation, and fibrosis.[1][2] The ATX-LPA signaling axis has thus emerged as a prime target for therapeutic intervention. A diverse array of small molecule inhibitors has been developed, each with a unique mechanism of action that involves binding to distinct pockets within the ATX enzyme.[3] Understanding the intricacies of these binding interactions is paramount for the rational design of potent and selective inhibitors.
This guide categorizes autotaxin inhibitors into four main types based on their binding site: Type I (orthosteric site), Type II (hydrophobic pocket), Type III (allosteric tunnel), and Type IV (hybrid pocket-tunnel). We will explore representative inhibitors from each class, detailing their binding modes and inhibitory activities.
Comparative Data of Autotaxin Inhibitors
The following table summarizes the key characteristics of selected autotaxin inhibitors, offering a quantitative comparison of their binding affinities and the specific amino acid residues they interact with.
| Inhibitor | Type | PDB ID | IC50 (nM) | Key Interacting Residues |
| HA-155 | I | 2XRG | 5.7 (LPC)[3] | Catalytic Site: Thr209, Zn2+ ionsHydrophobic Pocket: Phe210, Leu213, Ile253, Phe274 |
| PF-8380 | I | 5L0K | 1.7 (LPC)[4], 2.8 (isolated enzyme)[5] | Catalytic Site: Thr209, Zn2+ ionsHydrophobic Pocket: Phe210, Leu213, Ile253, Phe274 |
| PAT-494 | II | 4ZGA | 20 (LPC)[3] | Hydrophobic Pocket: Leu213, Leu216, Ile253, Phe274, Trp275, Tyr306 |
| GLPG1690 (Ziritaxestat) | IV | 5MHP | 27 (LPC)[3], 131-542 (plasma)[6] | Hydrophobic Pocket: Phe210, Ile253, Phe274Tunnel: Trp254, Trp260, Phe274 |
| BLD-0409 (Cudetaxestat) | III/Non-competitive | N/A | 4.95[7] | Allosteric Tunnel: Binds non-competitively, likely within the allosteric tunnel.[8] |
Visualizing the Binding Pockets and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The Autotaxin-LPA signaling cascade.
Caption: A generalized workflow for determining the IC50 of autotaxin inhibitors.
Detailed Experimental Methodologies
The determination of the inhibitory potency of autotaxin inhibitors is crucial for their development. The half-maximal inhibitory concentration (IC50) is a key parameter, and its measurement requires a robust and reproducible assay.
General Protocol for Autotaxin Activity Assay (Fluorogenic)
This protocol is a widely used method for screening and characterizing autotaxin inhibitors using a fluorogenic substrate such as FS-3.
Materials:
-
Recombinant human or mouse autotaxin
-
Fluorogenic substrate (e.g., FS-3)
-
Test inhibitor compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% fatty acid-free BSA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of autotaxin in assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a solution of the fluorogenic substrate in assay buffer. The final concentration is typically at or near the Km value for the substrate.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add a small volume of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a positive control (a known ATX inhibitor).
-
Add the autotaxin enzyme solution to all wells except for the negative control (blank) wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3) kinetically over a period of 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Determination of Ki values
For a more rigorous comparison of inhibitor potency, the inhibition constant (Ki) should be determined. This is particularly important for competitive inhibitors, as the IC50 value is dependent on the substrate concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis-Menten constant for the substrate.
Alternatively, Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis.
Conclusion
The diverse binding pockets of autotaxin present a rich landscape for the design of novel inhibitors. Type I inhibitors that target the orthosteric site have demonstrated high potency. Type II inhibitors, by binding exclusively to the hydrophobic pocket, offer a different strategy to disrupt substrate binding. The discovery of the allosteric tunnel has opened up new avenues for developing Type III and IV inhibitors with potentially different pharmacological profiles, such as non-competitive or mixed-type inhibition. A thorough understanding of these distinct binding modes, coupled with robust quantitative analysis of inhibitor potency, is essential for advancing the development of effective and safe autotaxin-targeted therapies. The detailed methodologies provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Cudetaxestat (BLD-0409, PAT-409) | Autotaxin inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating the In Vivo Efficacy of Cambritaxestat Using Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambritaxestat (formerly IOA-289) is a first-in-class, orally administered small molecule inhibitor of autotaxin (ATX).[1][2] ATX is a secreted enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid that plays a crucial role in a multitude of cancer-related processes, including cell proliferation, survival, migration, and fibrosis.[3] By targeting ATX, Cambritaxestat offers a multi-pronged approach to cancer therapy by directly inhibiting tumor cells, modulating the tumor microenvironment to enhance immune responses, and reducing fibrosis to improve the accessibility of other therapeutic agents.[2][4][5] This guide provides a comparative overview of the validation of Cambritaxestat's in vivo efficacy, with a focus on studies utilizing patient-derived xenograft (PDX) models. While specific quantitative data from preclinical PDX studies on Cambritaxestat are not extensively available in the public domain, this guide synthesizes the existing information on its mechanism of action, preclinical findings in other models, and the general methodology for evaluating drug efficacy in PDX models.
Mechanism of Action: The ATX-LPA Signaling Pathway
Cambritaxestat exerts its anti-cancer effects by inhibiting the enzymatic activity of autotaxin. ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the surface of cancer cells and other cells within the tumor microenvironment, activating downstream signaling pathways that promote tumorigenesis.
Preclinical In Vivo Efficacy (Non-PDX Models)
Preclinical studies have demonstrated the potential of Cambritaxestat in various cancer models. While specific data from patient-derived xenograft (PDX) models is limited in publicly available literature, studies in other in vivo models, such as orthotopic mouse models of pancreatic cancer, have shown that Cambritaxestat can reduce tumor burden.[1] Furthermore, preclinical data indicates that Cambritaxestat can hinder cancer cell growth and proliferation, attract immune cells to the tumor, and help prevent the development of fibrosis.[6]
Validating Efficacy in Patient-Derived Xenograft (PDX) Models: A General Workflow
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell-line-derived xenografts as they better recapitulate the heterogeneity of human tumors.[7] The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a therapeutic agent like Cambritaxestat using PDX models.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. ionctura.com [ionctura.com]
- 3. ionctura.com [ionctura.com]
- 4. targetedonc.com [targetedonc.com]
- 5. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO [prnewswire.com]
- 6. onclive.com [onclive.com]
- 7. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of CRT0273750 with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0273750, also known as IOA-289, is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling pathway is critically involved in various cancer-related processes, including cell proliferation, migration, survival, and fibrosis.[2] Preclinical studies have demonstrated that IOA-289, as a monotherapy, can inhibit tumor growth and metastasis, and modulate the tumor microenvironment.[3][4][5][6] This has led to the clinical investigation of IOA-289 in combination with standard-of-care chemotherapy to enhance anti-cancer efficacy.[7][8] Currently, IOA-289 is in a Phase 1b clinical trial (AION-02; NCT05586516) in combination with gemcitabine (B846) and nab-paclitaxel for patients with metastatic pancreatic cancer.[2][7][9][10][11]
This guide provides a comparative overview of the synergistic potential of autotaxin inhibitors, like this compound, with standard chemotherapy, supported by available preclinical data and detailed experimental protocols.
Mechanism of Synergy: The ATX-LPA Signaling Pathway
The rationale for combining an autotaxin inhibitor with chemotherapy stems from the multifaceted role of the ATX-LPA axis in cancer progression and treatment resistance.
Preclinical Synergy Data: Autotaxin Inhibitors with Chemotherapy
While specific in vitro synergy data for this compound in combination with chemotherapy from peer-reviewed publications are emerging, studies on other novel autotaxin inhibitors demonstrate significant synergistic or sensitizing effects with standard chemotherapeutic agents. The following tables summarize representative data from such studies.
Table 1: Synergistic Effect of Autotaxin Inhibitor ATX-1d with Paclitaxel [1][2]
| Cell Line | Treatment | GI50 (µM) | Potency Enhancement (Fold Change) |
| 4T1 (Murine Breast Carcinoma) | Paclitaxel + DMSO (Control) | ~10 | - |
| Paclitaxel + ATX-1d | ~1 | 10 | |
| A375 (Human Melanoma) | Paclitaxel + DMSO (Control) | ~4 | - |
| Paclitaxel + ATX-1d | ~1 | 4 |
GI50: The concentration of a drug that causes 50% growth inhibition.
Table 2: Enhancement of Paclitaxel's Anti-Tumor Effect by Autotaxin Inhibitor ONO-8430506 in a Breast Cancer Model [12]
| Treatment Group | Tumor Growth Inhibition (TGI) Median (%) |
| Paclitaxel Monotherapy | Not explicitly stated, used as baseline |
| Paclitaxel + ONO-8430506 (30 mg/kg) | 91.2% |
| Paclitaxel + ONO-8430506 (100 mg/kg) | 95.5% |
Experimental Protocols
To assess the synergistic effects of this compound with standard chemotherapy, the following standard in vitro assays are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the individual drugs and their combination.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the standard chemotherapeutic agent, and their combination at various ratios. Include vehicle-treated wells as a control.
-
Incubation: Incubate the treated cells for a period of 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the drug combination.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, and their combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will quantify the extent of apoptosis induced by the treatments.
Conclusion
The autotaxin inhibitor this compound (IOA-289) holds significant promise for use in combination with standard chemotherapy. The rationale is strongly supported by its mechanism of action, which involves the disruption of the pro-tumorigenic ATX-LPA signaling pathway. While direct, peer-reviewed quantitative synergy data for this compound is anticipated from ongoing clinical and preclinical studies, the available data for other autotaxin inhibitors in combination with chemotherapy, such as paclitaxel, demonstrate a clear potential for synergistic anti-cancer effects. The experimental protocols provided herein offer a standardized approach for researchers to further investigate and quantify the synergistic potential of this compound with various chemotherapeutic agents. The ongoing clinical development of IOA-289 in combination therapy for pancreatic cancer underscores the therapeutic potential of this strategy.
References
- 1. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic ascorbate synergizes with gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. cardiffoncology.com [cardiffoncology.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ONO-8430506 | PDE | TargetMol [targetmol.com]
- 12. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Combination of Gemcitabine and Dietary Molecule Induces Apoptosis in Pancreatic Cancer Cells and Down Regulates PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
IOA-289: A Novel Autotaxin Inhibitor Reshaping the Tumor Microenvironment
A new frontier in cancer therapy is the strategic targeting of the tumor microenvironment (TME), a complex ecosystem of cells and signaling molecules that can either suppress or support tumor growth. IOA-289 (also known as cambritaxestat) is a novel, potent, and selective inhibitor of autotaxin (ATX), a key enzyme responsible for producing the pro-tumorigenic signaling molecule lysophosphatidic acid (LPA). By disrupting the ATX-LPA signaling axis, IOA-289 aims to remodel the TME from an immunosuppressive and fibrotic state to one that is more permissive to anti-tumor immunity and therapeutic intervention.
This guide provides a comparative overview of IOA-289 against other therapeutic strategies targeting the TME, with a focus on other ATX inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Disrupting a Pro-Tumorigenic Axis
Autotaxin is a secreted enzyme that converts lysophosphatidylcholine (B164491) (LPC) into LPA.[1] LPA, in turn, binds to a series of G protein-coupled receptors, initiating signaling cascades that promote cancer cell proliferation, migration, and survival.[1] Furthermore, the ATX-LPA axis is a critical driver of fibrosis, creating a dense extracellular matrix that acts as a physical barrier to immune cell infiltration and drug delivery.[2] IOA-289, by inhibiting ATX, effectively reduces the production of LPA, thereby mitigating its downstream pro-tumorigenic effects.[2]
Recent preclinical studies have also revealed a synergistic effect between IOA-289 and TGF-β inhibitors.[3][4][5][6] Blocking the TGF-β pathway can lead to an increase in ATX-producing inflammatory cancer-associated fibroblasts (iCAFs), creating a resistance mechanism.[3][4][5] Co-administration of IOA-289 can overcome this resistance, leading to enhanced anti-tumor activity.[3][4][5]
IOA-289 vs. Other Autotaxin Inhibitors: A Comparative Analysis
While several ATX inhibitors have been developed, IOA-289 is a first-in-class therapy being investigated specifically in cancer patients.[1] A notable comparator is ziritaxestat (B607656) (GLPG1690), which was evaluated for idiopathic pulmonary fibrosis (IPF).[7] Although preclinical studies showed ziritaxestat had some anti-cancer effects, its clinical development for IPF was halted due to a lack of efficacy in Phase 3 trials.[7][8]
| Inhibitor | Target | IC50 (ATX Inhibition) | Key Preclinical Cancer Findings | Clinical Development Status (Cancer) |
| IOA-289 (cambritaxestat) | Autotaxin | 131 nM[9] | Reduces tumor growth and metastasis in breast and pancreatic cancer models; increases CD8+ T-cell infiltration; overcomes resistance to TGF-β inhibitors.[2][3][4][5][10] | Phase 1b clinical trials ongoing for metastatic pancreatic cancer.[5] |
| Ziritaxestat (GLPG1690) | Autotaxin | 242 nM (human plasma)[9] | Antiproliferative activity against some cancer cell lines; showed limited efficacy in preclinical cancer models.[9] | Development for IPF halted; limited investigation in oncology.[7] |
Table 1. Comparison of IOA-289 and Ziritaxestat.
Preclinical Evidence Supporting IOA-289's Efficacy
A significant body of preclinical research underscores the potential of IOA-289 as a novel cancer therapeutic. In vitro and in vivo studies have consistently demonstrated its ability to modulate the TME and inhibit tumor progression.
In Vitro Studies: Direct Effects on Cancer Cells and the TME
In various gastrointestinal cancer cell lines, IOA-289 has been shown to inhibit cell proliferation and migration in a dose-dependent manner.[11][12][13] These effects are attributed to the induction of apoptosis.[11][12][13]
| Cell Line | Cancer Type | Effect of IOA-289 |
| KKU-M213, HLE | Cholangiocarcinoma, Hepatocellular Carcinoma | Inhibition of cell viability and proliferation.[11] |
| PANC-1 | Pancreatic Cancer | Inhibition of cell viability and proliferation.[11] |
| HT-29 | Colorectal Cancer | Inhibition of cell viability and proliferation.[11] |
Table 2. In Vitro Effects of IOA-289 on Gastrointestinal Cancer Cell Lines.
In Vivo Studies: Remodeling the Tumor Microenvironment and Inhibiting Tumor Growth
Orthotopic mouse models of breast and pancreatic cancer have provided compelling evidence of IOA-289's in vivo efficacy. Treatment with IOA-289 led to a significant reduction in tumor growth and metastasis.[2][10] Crucially, this was accompanied by a notable increase in the infiltration of cytotoxic CD8+ T-cells into the tumor, indicating a shift towards a more immunologically active TME.[2][10] Furthermore, studies have shown that IOA-289 can decrease fibrosis within the tumor, potentially enhancing the delivery and efficacy of other therapeutic agents.[14]
IOA-289 vs. Other TME-Targeting Inhibitors
Beyond ATX inhibitors, other agents seek to modulate the TME through different mechanisms. Gatipotuzumab, for example, is a monoclonal antibody that targets a tumor-specific epitope of MUC1 (TA-MUC1).[15][16][17] Its proposed mechanisms include antibody-dependent cell-mediated cytotoxicity (ADCC).[15][16] While both IOA-289 and gatipotuzumab aim to overcome the immunosuppressive TME, their distinct mechanisms of action suggest they may be suited for different tumor types or in combination therapies.
| Inhibitor | Target/Mechanism | Key Preclinical/Clinical Findings |
| IOA-289 | Autotaxin Inhibition | Reduces fibrosis, increases T-cell infiltration, inhibits tumor growth and metastasis. |
| Gatipotuzumab | TA-MUC1 | Induces ADCC; clinical activity observed in combination with anti-EGFR antibodies in refractory solid tumors.[18][19] |
Table 3. Comparison of IOA-289 with a Different Class of TME Inhibitor.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
Gastrointestinal cancer cell lines (e.g., KKU-M213, HLE, PANC-1, HT-29) are seeded in 96-well plates.[11][12][20] After adherence, cells are treated with increasing concentrations of IOA-289 (e.g., 10 µM to 50 µM) or vehicle control for 72 hours in either serum-containing or serum-free media.[11][12][20] Following incubation, cells are fixed with a solution such as 4% paraformaldehyde and stained with 0.5% crystal violet.[11][12][20] The dye is then solubilized, and the absorbance is measured to determine cell viability relative to the control.[11][12][20]
Orthotopic Mouse Tumor Model
For breast cancer studies, 4T1 tumor cells are implanted into the mammary fat pad of BALB/c mice.[2] For pancreatic cancer models, PANC-1 cells can be implanted into the pancreas of immunodeficient mice. Once tumors are established, mice are randomized into treatment groups and receive daily oral administration of IOA-289 or a vehicle control.[2] Tumor growth is monitored regularly by caliper measurements.[2] At the end of the study, tumors are excised for downstream analysis, such as flow cytometry to quantify immune cell populations or histological analysis to assess fibrosis.[2]
Conclusion
IOA-289 represents a promising and novel approach to cancer therapy by targeting the tumor-supportive microenvironment. Its ability to inhibit the ATX-LPA axis leads to a multi-pronged attack on the tumor by reducing fibrosis, enhancing anti-tumor immunity, and directly inhibiting cancer cell proliferation and migration. Preclinical data strongly support its continued clinical development, particularly in fibrotic cancers such as pancreatic cancer. The ongoing clinical trials will be crucial in determining the safety and efficacy of IOA-289 in patients and its potential to be a cornerstone of future combination cancer therapies.
References
- 1. ionctura.com [ionctura.com]
- 2. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [manufacturingchemist.com]
- 4. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 8. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. mdpi.com [mdpi.com]
- 17. Gatipotuzumab - Wikipedia [en.wikipedia.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Safety and preliminary activity results of the GATTO study, a phase Ib study combining the anti-TA-MUC1 antibody gatipotuzumab with the anti-EGFR tomuzotuximab in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Review of the Pharmacokinetic Profiles of Leading Autotaxin Inhibitors
For researchers and professionals in drug development, understanding the pharmacokinetic profiles of novel therapeutic agents is paramount. This guide provides a comparative analysis of various autotaxin (ATX) inhibitors, offering a side-by-side look at their performance based on available preclinical and clinical data. The information is intended to support informed decisions in the pursuit of effective treatments for a range of fibrotic and inflammatory diseases.
Autotaxin, a secreted enzyme, plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in numerous pathological processes, making ATX a compelling target for therapeutic intervention. This guide summarizes key pharmacokinetic parameters of prominent ATX inhibitors, details the experimental methodologies used to obtain this data, and visualizes the intricate signaling pathway and experimental workflows.
Comparative Pharmacokinetic Data of ATX Inhibitors
The following table summarizes the pharmacokinetic parameters of several ATX inhibitors based on preclinical studies, primarily in rats. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as animal species, administered dose, and analytical methods.
| Inhibitor | Animal Model | Dose & Route | T½ (half-life) | CL (Clearance) | Vd (Volume of Distribution) | F (Oral Bioavailability) | Reference |
| PF-8380 | Rat | 1 mg/kg IV | 1.2 h | 31 mL/min/kg | 3.2 L/kg | 43-83% | [1][2] |
| Rat | 1-100 mg/kg PO | - | - | - | [1][2] | ||
| GLPG1690 (Ziritaxestat) | Healthy Humans | 20-1500 mg single oral dose | ~5 h | - | - | Good | [3][4] |
| BI-2545 | Rat | Not Specified | - | - | - | Improved vs PF-8380 | [5] |
| Unnamed Novel Inhibitor | Rat | 10 mg/kg IV | 1.6 h | 31.07 mL/min/kg | 57.53 L/kg | 69.5% | [6] |
| Rat | 40 mg/kg PO | [6] |
Understanding the ATX-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin (ATX) in the production of lysophosphatidic acid (LPA) and the subsequent activation of downstream signaling pathways. ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into LPA, which then binds to its G protein-coupled receptors (LPARs) on the cell surface. This binding initiates a cascade of intracellular events that influence cell proliferation, survival, migration, and differentiation, contributing to various physiological and pathological processes.
Experimental Protocols for Pharmacokinetic Analysis
The determination of the pharmacokinetic profiles of ATX inhibitors typically involves in vivo studies in animal models, followed by bioanalysis of plasma samples. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the general procedure for assessing the pharmacokinetics of an ATX inhibitor in rats.
1. Animal Model and Housing:
-
Species: Sprague-Dawley or Wistar rats are commonly used.[7]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period for oral administration studies.[8]
2. Dosing and Administration:
-
Intravenous (IV) Administration: The inhibitor is typically dissolved in a suitable vehicle and administered as a bolus injection into the tail vein or a cannulated jugular vein.[8][9] This route allows for the determination of clearance and volume of distribution.
-
Oral (PO) Administration: For oral bioavailability assessment, the inhibitor is administered via oral gavage. Animals are usually fasted overnight prior to dosing.[8][10]
3. Blood Sampling:
-
Serial Sampling: Blood samples (approximately 100-200 µL) are collected at multiple time points post-dose.[8][10]
-
Sampling Sites: Common sites include the submandibular vein, saphenous vein, or via a cannulated vessel.[10]
-
Time Points: A typical sampling schedule for IV administration might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, time points may include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[8]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[8]
Bioanalytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma due to its high sensitivity and selectivity.[11][12]
1. Sample Preparation:
-
Protein Precipitation: Plasma samples are typically treated with a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[12]
-
Internal Standard: A known concentration of an internal standard (often a stable isotope-labeled version of the analyte) is added to all samples and standards to correct for variations in sample processing and instrument response.[12]
-
Extraction: The supernatant containing the drug is collected after centrifugation. Further cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to remove interfering substances.[13]
2. LC-MS/MS Analysis:
-
Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and internal standard are separated from other components on a C18 column with a gradient of mobile phases.[12]
-
Mass Spectrometry: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for the drug and the internal standard (Selected Reaction Monitoring - SRM), allowing for highly selective and sensitive quantification.[12]
3. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.
-
The concentrations of the drug in the unknown plasma samples are then determined from this calibration curve.
Calculation of Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[14]
-
Half-life (T½): The time it takes for the plasma concentration of the drug to decrease by half. It is calculated as T½ = 0.693 / k, where k is the elimination rate constant.[15][16]
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUC₀-∞.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Vd = CL / k.
-
Area Under the Curve (AUC): The integral of the plasma concentration-time curve, which represents the total drug exposure over time.
-
Oral Bioavailability (F): The fraction of the orally administered dose that reaches the systemic circulation. It is calculated as F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Experimental Workflow for Pharmacokinetic Profiling
The following diagram outlines a typical workflow for determining the pharmacokinetic profile of a novel ATX inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 8. benchchem.com [benchchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Frontiers | Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry [frontiersin.org]
- 15. droracle.ai [droracle.ai]
- 16. derangedphysiology.com [derangedphysiology.com]
Validating the Role of Autotaxin in Disease Models: A Comparative Guide to the ATX Inhibitor CRT0273750
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the autotaxin (ATX) inhibitor CRT0273750 (also known as IOA-289) with other commonly used ATX inhibitors for validating the role of the ATX-lysophosphatidic acid (LPA) signaling axis in various disease models. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to Autotaxin and Its Role in Disease
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Dysregulation of this pathway has been linked to the progression of numerous diseases, most notably cancer, idiopathic pulmonary fibrosis (IPF), and chronic inflammation. Consequently, pharmacological inhibition of ATX is a promising therapeutic strategy and a valuable tool for dissecting the role of this pathway in disease pathogenesis.
This compound is a potent and selective ATX inhibitor that has demonstrated efficacy in preclinical models of cancer and fibrosis.[1] This guide will compare its performance with other well-characterized ATX inhibitors, providing supporting data and experimental context.
Comparative Analysis of ATX Inhibitors
The following tables summarize the in vitro and in vivo potency and efficacy of this compound and other notable ATX inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental model are limited.
Table 1: In Vitro Potency of Selected ATX Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| This compound (IOA-289) | Human ATX | ~1 | Biochemical Assay | [1] |
| PF-8380 | Human ATX | 2.8 | Isolated Enzyme Assay | [2] |
| PF-8380 | Human ATX | 1.7 | LPC Substrate | [2] |
| Ziritaxestat (GLPG1690) | Human ATX | 131 | LPC Substrate | [2] |
| BI-2545 | Human ATX | 2.2 | LPA Enzyme Assay | [3] |
Table 2: In Vivo Efficacy of Selected ATX Inhibitors
| Compound | Disease Model | Species | Dose | Effect | Reference |
| This compound (IOA-289) | Bleomycin-induced Lung Fibrosis | Mouse | Not Specified | Significant reduction in lung fibrosis and collagen deposition. | [1] |
| This compound (IOA-289) | E0771 Breast Cancer | Mouse | Not Specified | Marked decrease in collagen deposition within tumors. | [4] |
| PF-8380 | Glioblastoma | Mouse | 1 µM (in vitro) | Enhanced radiosensitivity, reduced cell migration and invasion. | [5] |
| PF-8380 | Sorafenib-resistant HCC | Mouse | 10 mg/kg | Reduced tumor formation and epithelial-mesenchymal transition. | [6] |
| Ziritaxestat (GLPG1690) | Radiation-induced Pulmonary Fibrosis | Mouse | Not Specified | Evaluated for therapeutic effect. | [7] |
| BI-2545 | Healthy | Rat | Oral Dosing | Up to 90% reduction in plasma LPA levels. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating the role of ATX using an inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines of key experimental protocols for validating ATX inhibitors.
In Vitro ATX Inhibition Assay (Biochemical)
This protocol is a general guideline for determining the in vitro potency of an ATX inhibitor using a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human Autotaxin (ATX)
-
ATX substrate (e.g., FS-3 for fluorometric or bis-pNPP for colorimetric)
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
This compound and other test compounds
-
96- or 384-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Add a fixed amount of recombinant ATX to each well of the microplate.
-
Add the serially diluted inhibitors to the wells containing ATX and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ATX substrate to each well.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Pharmacodynamic Analysis of ATX Inhibition
This protocol outlines the measurement of LPA levels in plasma or tissue to assess the in vivo target engagement of an ATX inhibitor.
Materials:
-
Disease model animals (e.g., mice, rats)
-
This compound formulated for in vivo administration (e.g., oral gavage)
-
Anesthetic and materials for blood/tissue collection
-
Internal standards for LPA (e.g., deuterated LPA)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Administer this compound to the animals at the desired dose and time course.
-
At specified time points post-administration, collect blood samples (e.g., via cardiac puncture or tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
For tissue analysis, euthanize the animals and harvest the tissue of interest, immediately snap-freezing it in liquid nitrogen.
-
Process blood to obtain plasma by centrifugation.
-
Perform a lipid extraction from the plasma or homogenized tissue using a suitable method (e.g., Bligh-Dyer or Folch extraction) after spiking with the internal standard.
-
Dry the lipid extract and reconstitute it in a solvent compatible with the LC-MS/MS system.
-
Analyze the samples by LC-MS/MS to quantify the levels of various LPA species.
-
Normalize the LPA levels to the internal standard and compare the levels in treated animals to those in vehicle-treated controls to determine the extent of ATX inhibition.
Conclusion
This compound (IOA-289) is a potent inhibitor of autotaxin with demonstrated in vivo efficacy in preclinical models of fibrosis and cancer.[1][4] Its unique binding mode and favorable preclinical profile make it a valuable tool for investigating the role of the ATX-LPA axis in various disease states.[1] While direct comparative studies with other inhibitors are not extensively available, the data presented in this guide offer a basis for selecting the most appropriate ATX inhibitor for a given research question. The provided experimental protocols serve as a starting point for the in vitro and in vivo validation of ATX inhibitors. As with any pharmacological tool, careful consideration of the experimental design and appropriate controls are paramount for generating robust and interpretable data.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 6. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal and Safe Handling of CRT0273750
This document provides essential safety and logistical information for the proper handling and disposal of CRT0273750, an autotaxin (ATX) inhibitor used in research, particularly in ATX/LPA-dependent cancer models.[1] Adherence to these procedural guidelines is crucial for ensuring laboratory safety and regulatory compliance.
Chemical and Pharmacological Profile
This compound, also known as IOA-289, is a potent inhibitor of autotaxin, an enzyme critical in the production of lysophosphatidic acid (LPA). By modulating LPA levels in plasma, it serves as a valuable tool in cancer research.[1]
Quantitative Pharmacological Data
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Conditions |
| IC₅₀ (Biochemical) | 0.01 μM | In vitro biochemical assay |
| IC₅₀ (Plasma Choline Release) | 0.014 μM | In vitro plasma assay |
| EC₅₀ (Cell Migration Inhibition) | 0.025 μM | 4T1 cells |
| Blood Clearance | 41 mL/min/kg | 1 mg/kg; i.v. administration |
| Cₘₐₓ | 3.8 μM | 10 mg/kg; oral administration |
| AUC | 3.2 μM·h | 10 mg/kg; oral administration |
| t₁/₂ | 1.4 h | 10 mg/kg; oral administration |
Mechanism of Action: Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the autotaxin-LPA signaling pathway.
Caption: Inhibition of Autotaxin (ATX) by this compound, blocking LPA production.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following is a general procedural workflow for the disposal of this compound waste. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for specific requirements.
Disposal Workflow
Caption: General workflow for the safe disposal of this compound laboratory waste.
Experimental Protocols: Step-by-Step Guidance
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Ensure adequate ventilation, such as working in a chemical fume hood, especially when handling the powdered form. Eyewash stations and safety showers must be readily accessible.[2]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[2][3]
Waste Segregation and Collection:
-
Identify Waste Streams: Determine if the waste is solid (e.g., contaminated consumables like pipette tips, vials) or liquid (e.g., unused stock solutions, experimental media).
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
-
Liquid Waste:
Storage and Disposal:
-
Temporary Storage: Store sealed waste containers in a designated satellite accumulation area away from general lab traffic.
-
Disposal Request: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for chemical waste.[3]
Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Control: Prevent the spill from spreading.
-
Cleanup: For small spills, use an appropriate absorbent material. Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these procedures, researchers can safely manage this compound in the laboratory, minimizing risks and ensuring environmental responsibility.
References
Personal protective equipment for handling CRT0273750
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CRT0273750, a potent autotaxin (ATX) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
This compound is intended for research use only and should not be used in humans for therapeutic or diagnostic purposes.[1] As a potent enzyme inhibitor, caution should be exercised during all handling procedures.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid powder form, appropriate personal protective equipment is mandatory to prevent skin contact, eye exposure, and inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene gloves should be worn. Inspect for tears or punctures before use. Change gloves every 30-60 minutes or immediately upon contamination. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that meet ANSI Z.87.1 standards. A face shield worn over safety glasses is recommended when there is a risk of splashing. |
| Body Protection | Laboratory Coat | A buttoned, properly fitting lab coat made of a flame-resistant material like Nomex® with cotton clothing underneath is recommended. |
| Respiratory Protection | Respirator | For handling the powder outside of a certified fume hood, a respirator with a P3 filter is advisable to prevent inhalation. |
Handling Procedures
-
Engineering Controls : Whenever possible, handle the solid powder form of this compound within a chemical fume hood to minimize inhalation risk.
-
Avoid Dust Formation : Take care to avoid generating dust when weighing or transferring the powder.
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Logistical Information: Storage and Solution Preparation
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from Bioss[1]
Solution Preparation
This compound is soluble in DMSO at a concentration of 200 mg/mL (397.68 mM).[1] For in vivo studies, specific protocols for solution preparation are available and should be consulted based on the experimental design.
Disposal Plan
All waste containing this compound, including contaminated lab supplies and solutions, must be treated as hazardous waste.
-
Solid Waste : Collect contaminated materials such as gloves, pipette tips, and vials in a designated, puncture-resistant container clearly labeled as "Hazardous Waste" along with the chemical name.
-
Liquid Waste : Collect solutions containing this compound in a chemically resistant container with a secure cap. The container must be labeled "Hazardous Waste" and list all chemical contents.
-
Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of down the sanitary sewer. Deface or remove all labels from the rinsed container before discarding it in the appropriate solid waste stream.
-
Institutional Guidelines : Always adhere to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[2]
Experimental Context: Mechanism of Action
This compound is a potent inhibitor of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA). LPA is a signaling lipid involved in various cellular processes, including cell migration, which is relevant in cancer research.
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits Autotaxin, blocking LPA production.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
